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Muscone

Cat. No.: B079052
CAS No.: 10403-00-6
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-OAHLLOKOSA-N
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Description

Muscone is a cyclic ketone.
Cyclopentadecanone, 3-methyl-, (3R)- has been reported in Moschus moschiferus with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O B079052 Muscone CAS No. 10403-00-6

Properties

IUPAC Name

(3R)-3-methylcyclopentadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUZKCOMYUFRB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-00-6
Record name Muscone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUSCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereoselective Synthesis of (R)-(-)-Muscone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-(-)-Muscone, the principal odorous component of natural musk, has been a prized ingredient in perfumery for centuries. Its complex macrocyclic structure and single chiral center present a significant synthetic challenge. Due to the protection of the musk deer, the natural source of muscone, efficient and stereoselective synthetic routes are of high commercial and academic importance. This technical guide provides an in-depth overview of the key modern strategies for the asymmetric synthesis of (R)-(-)-muscone, focusing on reaction mechanisms, stereochemical control, and detailed experimental protocols for seminal syntheses.

Stereochemistry of this compound

The odor profile of this compound is intrinsically linked to its stereochemistry. The (R)-enantiomer possesses the characteristic warm, sensual musk fragrance, while the (S)-enantiomer is significantly weaker and described as less desirable. Therefore, the primary goal in modern this compound synthesis is the development of methods that afford the (R)-enantiomer with high enantiomeric excess (ee).

Key Synthetic Strategies

Several elegant strategies have been developed to address the dual challenges of constructing the 15-membered macrocycle and installing the chiral methyl group at the C3 position with the correct (R) configuration. These can be broadly categorized into methods involving catalytic asymmetric reactions, the use of chiral pool starting materials, and diastereoselective transformations.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of macrocycles, including this compound. This approach typically involves the synthesis of a long-chain diene precursor containing the desired stereocenter, which is then cyclized using a ruthenium-based catalyst.

One of the benchmark syntheses using this approach was developed by Kamat and coworkers, starting from the readily available chiral pool material, (+)-citronellal.

Experimental Protocol: Synthesis of (R)-(-)-Muscone via RCM from (+)-Citronellal (Adapted from Kamat et al., Tetrahedron, 2000)

  • Synthesis of the Diene Precursor:

    • To a solution of (+)-citronellal in diethyl ether, add a Grignard reagent prepared from 10-bromodec-1-ene and magnesium turnings at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Protect the resulting secondary alcohol as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF.

    • Perform ozonolysis of the protected alcohol in methanol at -78 °C, followed by reductive workup with dimethyl sulfide to yield the corresponding aldehyde.

    • Subject the aldehyde to a Wittig reaction with methyltriphenylphosphonium bromide and n-butyllithium in THF at -78 °C to afford the terminal alkene.

    • Deprotect the TBDMS ether using tetra-n-butylammonium fluoride (TBAF) in THF to give the diene alcohol.

    • Oxidize the alcohol to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.

  • Ring-Closing Metathesis:

    • Dissolve the diene ketone in dry, degassed dichloromethane.

    • Add Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in a single portion.

    • Reflux the solution under an argon atmosphere for 12 hours.

    • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the unsaturated macrocycle.

  • Hydrogenation:

    • Dissolve the unsaturated macrocycle in ethanol.

    • Add 10% palladium on carbon catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford (R)-(-)-muscone.

Logical Workflow for RCM Synthesis of (R)-(-)-Muscone

RCM_Workflow Citronellal (+)-Citronellal Grignard Grignard Reaction (10-bromodec-1-ene, Mg) Citronellal->Grignard Protection TBDMS Protection Grignard->Protection Ozonolysis Ozonolysis & Reductive Workup Protection->Ozonolysis Wittig Wittig Reaction Ozonolysis->Wittig Deprotection TBDMS Deprotection Wittig->Deprotection Oxidation PCC Oxidation Deprotection->Oxidation RCM Ring-Closing Metathesis (Grubbs' Catalyst) Oxidation->RCM Hydrogenation Hydrogenation (Pd/C, H2) RCM->Hydrogenation This compound (R)-(-)-Muscone Hydrogenation->this compound

Caption: Workflow for the synthesis of (R)-(-)-Muscone from (+)-citronellal via RCM.

Enantioselective Intramolecular Aldol Addition/Dehydration

A highly innovative approach developed by Knopff, Kuhne, and Fehr at Firmenich involves the enantioselective intramolecular aldol addition/dehydration of a macrocyclic diketone. This key step establishes the chiral center and simultaneously forms the enone precursor to this compound.

Experimental Protocol: Enantioselective Aldol Addition/Dehydration (Adapted from Knopff et al., Angew. Chem. Int. Ed., 2007)

  • Preparation of the Sodium N-Methylephedrate Catalyst:

    • To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of (+)-N-methylephedrine in THF dropwise.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases.

  • Enantioselective Aldol Reaction:

    • Cool the freshly prepared catalyst solution to -20 °C.

    • Add a solution of the achiral macrocyclic diketone (cyclopentadeca-1,8-dione) in THF dropwise over 2 hours.

    • Stir the reaction mixture at -20 °C for 24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Purify the crude product by column chromatography to yield the chiral bicyclic enone intermediate.

  • Conversion to (R)-(-)-Muscone:

    • The resulting enone can be converted to (R)-(-)-muscone through established methods, such as conjugate addition of a methyl group followed by reductive removal of the ketone functionality at the bridgehead.

Signaling Pathway for Stereocontrol in Aldol Addition

Aldol_Stereocontrol Diketone Macrocyclic Diketone Enolate Chiral Sodium Enolate Diketone->Enolate Deprotonation Catalyst Sodium (+)-N-Methylephedrate Catalyst->Enolate Chiral Environment Aldol_Addition Intramolecular Aldol Addition Enolate->Aldol_Addition Intermediate Diastereomeric Aldol Adducts Aldol_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Dynamic Kinetic Resolution Enone (S)-Bicyclic Enone Dehydration->Enone

Caption: Stereocontrol in the enantioselective intramolecular aldol addition.

Asymmetric Conjugate Addition

The direct enantioselective conjugate addition of a methyl group to a pre-formed macrocyclic enone is a highly atom-economical approach to (R)-(-)-muscone. The success of this strategy hinges on the development of efficient chiral copper-based catalysts.

Tanaka and Suzuki reported a landmark synthesis achieving essentially 100% ee through the use of a chiral ligand derived from camphor in a copper-catalyzed 1,4-addition of a methyl group.

Experimental Protocol: Asymmetric Conjugate Addition (Adapted from Tanaka & Suzuki, J. Chem. Soc., Chem. Commun., 1991)

  • Preparation of the Chiral Cuprate Reagent:

    • To a solution of the chiral amino alcohol ligand (derived from (+)-camphor) in toluene at -78 °C, add a solution of methyllithium in diethyl ether.

    • Stir the mixture for 30 minutes.

    • Add copper(I) iodide and stir for an additional 30 minutes to form the chiral copper amide.

    • Add a second equivalent of methyllithium to generate the chiral methylcuprate reagent.

  • Conjugate Addition:

    • Cool the solution of the chiral cuprate reagent to -78 °C.

    • Add a solution of (E)-cyclopentadec-2-enone in toluene dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with diethyl ether and purify by column chromatography to afford (R)-(-)-muscone. The addition of a small amount of THF to the reaction mixture was found to be crucial for achieving near-perfect enantioselectivity.

Experimental Workflow for Asymmetric Conjugate Addition

Conjugate_Addition_Workflow start Start ligand_prep Prepare Chiral Ligand (from Camphor) start->ligand_prep cuprate_formation Form Chiral Methylcuprate (MeLi, CuI) ligand_prep->cuprate_formation enone_addition Add (E)-Cyclopentadec-2-enone cuprate_formation->enone_addition reaction Reaction at -78 °C enone_addition->reaction quench Quench with NH4Cl(aq) reaction->quench extraction Workup and Purification quench->extraction end (R)-(-)-Muscone extraction->end

Caption: Workflow for the asymmetric conjugate addition synthesis of (R)-(-)-muscone.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excesses for the key synthetic strategies discussed.

Synthetic StrategyStarting MaterialKey Reagent/CatalystOverall Yield (%)Enantiomeric Excess (%)Reference
Ring-Closing Metathesis(+)-CitronellalGrubbs' I Catalyst~25>99Kamat et al., 2000
Intramolecular AldolCyclopentadeca-1,8-dioneSodium (+)-N-MethylephedrateHigh (for key step)up to 76Knopff et al., 2007
Asymmetric Conjugate Addition(E)-Cyclopentadec-2-enoneChiral Cuprate (Camphor-derived)~85~100Tanaka & Suzuki, 1991

Conclusion

The synthesis of (R)-(-)-muscone has evolved significantly, with modern methods offering high levels of stereocontrol and efficiency. Ring-closing metathesis provides a reliable route from chiral pool starting materials, while asymmetric conjugate addition offers a highly atom-economical and enantioselective approach. The innovative use of organocatalysis in the intramolecular aldol condensation demonstrates the power of modern synthetic methodology to solve classic challenges in natural product synthesis. The choice of a particular synthetic route in a research or industrial setting will depend on factors such as the availability and cost of starting materials and reagents, scalability, and the desired level of enantiopurity. Continued research in this area will undoubtedly lead to even more elegant and sustainable methods for the production of this valuable fragrance ingredient.

The Enigmatic Scent: A Deep Dive into the Biosynthesis of Muscone in Musk Deer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent and highly valued fragrance of musk, primarily attributed to the macrocyclic ketone muscone, has captivated humanity for centuries.[1] Natural musk is a glandular secretion from the male musk deer (genus Moschus), an endangered species, making the elucidation of its biosynthetic pathways a critical endeavor for sustainable production and therapeutic applications.[1] This technical guide provides an in-depth exploration of the current understanding of this compound biosynthesis in musk deer, integrating findings from metabolomics, transcriptomics, and enzymology.

The Core Biosynthetic Pathway: From Fatty Acids to a Signature Scent

The biosynthesis of this compound is a complex process rooted in the fundamental pathways of lipid metabolism. The current proposed pathway involves a series of enzymatic reactions that convert common fatty acid precursors into the characteristic 15-membered carbon ring structure of this compound (3-methylcyclopentadecanone).[2][3]

The initial steps of the pathway leverage the well-established fatty acid synthesis machinery. Acetyl-CoA, a central metabolite, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) .[2] Subsequently, fatty acid synthase (FASN) catalyzes the iterative condensation of malonyl-CoA with an acetyl-CoA primer to elongate the fatty acid chain.[2] A key branch point for this compound synthesis is the incorporation of a methyl group, leading to the formation of 14-methylpentadecanoic acid.[2]

This methylated fatty acid then undergoes ω-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYP) .[2] The resulting ω-hydroxy fatty acid is the direct precursor to the macrocyclic lactone. The final and crucial step is the intramolecular cyclization of the ω-hydroxy fatty acid, a reaction catalyzed by a lactonizing lipase (LipL) , which forms the 15-membered ring of this compound.[2]

Recent research also suggests a significant role for the microbial communities residing in the musk gland in the maturation and potential modification of musk compounds, including this compound.[4]

Signaling Pathway Diagram

Muscone_Biosynthesis cluster_fas AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA CO₂ FattyAcidChain Growing Fatty Acid Chain MalonylCoA->FattyAcidChain ACP, NADPH MethylpentadecanoicAcid 14-Methyl- pentadecanoic Acid FattyAcidChain->MethylpentadecanoicAcid Methylation HydroxyAcid ω-Hydroxy-14-methyl- pentadecanoic Acid MethylpentadecanoicAcid->HydroxyAcid O₂ This compound This compound HydroxyAcid->this compound Cyclization ACC Acetyl-CoA Carboxylase (ACC1) [EC: 6.4.1.2] ACC->MalonylCoA FAS Fatty Acid Synthase (FASN, FAS1, Fas) [EC: 2.3.1.85, 2.3.1.86, 2.3.1.39] FAS->FattyAcidChain CYP Cytochrome P450 (CYP54, CYP2) [EC: 5.2.1.8] CYP->HydroxyAcid LipL Lactonizing Lipase (LipL) [EC: 3.1.1.3] LipL->this compound TES1 Palmitoyl-CoA Hydrolase (TES1) [EC: 3.1.2.2] TES1->MethylpentadecanoicAcid

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA in musk deer.

Quantitative Analysis of Musk Components

The composition of musk is complex and varies depending on the age of the deer, mating status, and the maturation stage of the secretion.[2][5] Lipids constitute a significant portion of musk, serving as precursors for the volatile compounds that contribute to its characteristic scent.[2]

Compound ClassRelative Abundance (%)Key Compounds IdentifiedReference
Lipids51.52Fatty acids, Aldehydes, Esters[2]
Organic Oxygen Compounds28.79Macrocyclic ketones (including this compound)[2]
Organoheterocyclic Compounds12.12-[2]
Macrocyclic Ketones9.09This compound, Cyclopentadecanone[2]

Table 1: Relative Abundance of Major Compound Classes in Musk Deer Secretion. This table summarizes the general composition of musk, highlighting the importance of lipids as precursors.

CompoundRelative Abundance (%) in Unmated MalesRelative Abundance (%) in Mated MalesReference
This compound35.7622.59[6]
CholesterolHighLower[6]

Table 2: Relative Abundance of Key Compounds in Musk of Mated vs. Unmated Musk Deer. This table illustrates the variation in key musk components based on the mating status of the deer, suggesting a role for these compounds in chemical communication.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling of Musk Secretions

This protocol is adapted from the methodology described by Jie et al. (2025).[2]

Objective: To identify and quantify the chemical constituents of musk secretions.

Materials:

  • Musk samples

  • 2-mL Eppendorf tubes

  • Extraction liquid: Methanol:Chloroform (3:1, v/v)

  • Ball mill homogenizer

  • Ultrasonic bath

  • Centrifuge (refrigerated)

  • 2-mL GC-MS glass vials

  • Agilent 7890 Gas Chromatograph system (or equivalent)

  • Pegasus HT time-of-flight mass spectrometer (or equivalent)

Procedure:

  • Weigh approximately 60 mg of musk sample into a 2-mL Eppendorf tube.

  • Add 0.48 mL of the extraction liquid (Methanol:Chloroform, 3:1).

  • Homogenize the sample in a ball mill for 4 minutes at 45 Hz.

  • Following homogenization, sonicate the sample for 5 minutes in an ice-water bath.

  • Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer 0.4 mL of the supernatant to a fresh 2-mL GC-MS glass vial.

  • Analyze the sample using the GC-MS system with the following parameters:

    • Injector Temperature: 290°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium

    • Column Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 200°C at 10°C/minute, hold for 5 minutes

      • Ramp to 240°C at 5°C/minute, hold for 5 minutes

      • Ramp to 290°C, hold for 15 minutes

    • Mass Spectrometer:

      • Ion Source Temperature: 220°C

      • Interface Temperature: 220°C

      • Mass Range: m/z 40-400

Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries such as NIST.

  • Quantify the relative abundance of each compound based on its peak area.

Enzyme Assay Protocols

Experimental validation of the proposed biosynthetic pathway requires the characterization of the involved enzymes.[3] The following are generalized protocols for assaying the activity of the key enzyme classes.

This spectrophotometric assay measures the decrease in NADPH concentration.[2]

Principle: The production of malonyl-CoA by ACC is coupled to the fatty acid synthase reaction, which consumes NADPH. The rate of NADPH oxidation is monitored at 365 nm.

Reagents:

  • Cell extract or purified ACC enzyme

  • MOPS buffer (pH 7.8)

  • MgCl₂

  • NADPH

  • ATP

  • KHCO₃

  • Purified Malonyl-CoA Reductase

  • Acetyl-CoA

Procedure:

  • In a UV cuvette, mix the cell extract or purified enzyme with MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and malonyl-CoA reductase.

  • Measure the baseline absorbance at 365 nm over time to determine the background rate.

  • Initiate the reaction by adding acetyl-CoA and mix quickly.

  • Monitor the decrease in absorbance at 365 nm over time.

  • Calculate the specific activity by subtracting the background rate and using the molar extinction coefficient of NADPH.

This fluorometric assay is a general method for measuring CYP activity.[7]

Principle: A non-fluorescent CYP substrate is converted into a highly fluorescent product. The increase in fluorescence is proportional to the enzyme activity.

Reagents:

  • Microsomal preparations or purified CYP enzyme

  • CYP Assay Buffer

  • NADPH Generating System

  • Non-fluorescent CYP substrate (specific to the CYP isoform of interest)

  • Fluorescent standard

Procedure:

  • Prepare a reaction mix containing the enzyme source and the NADPH generating system in a 96-well plate.

  • Initiate the reaction by adding the CYP substrate.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate.

  • Calculate the enzyme activity based on a standard curve generated with the fluorescent product.

This titrimetric assay measures the release of free fatty acids.[8][9]

Principle: The lipase hydrolyzes a triglyceride substrate, releasing free fatty acids. The amount of fatty acid produced is determined by titration with a standardized NaOH solution.

Reagents:

  • Crude enzyme extract or purified lipase

  • Tris-HCl buffer (pH 7.7)

  • Olive oil substrate emulsion

  • 95% Ethanol

  • Thymolphthalein indicator

  • Standardized NaOH solution

Procedure:

  • Incubate the enzyme with the olive oil substrate emulsion at 37°C.

  • Stop the reaction by adding ethanol.

  • Add the thymolphthalein indicator.

  • Titrate the reaction mixture with the standardized NaOH solution until a color change is observed.

  • A blank reaction without the enzyme should be run in parallel.

  • The lipase activity is calculated based on the amount of NaOH required to neutralize the liberated fatty acids.

Concluding Remarks and Future Directions

The elucidation of the this compound biosynthetic pathway in musk deer is a significant step towards the sustainable production of this valuable fragrance and potential therapeutic agent. The pathway, originating from fatty acid metabolism, involves a series of key enzymatic transformations. While the general framework of the pathway has been proposed, further research is necessary for its complete validation.[3] This includes the definitive identification and characterization of all the enzymes involved, particularly the specific cytochrome P450s and the lactonizing lipase.

Future studies should focus on:

  • Enzyme Isolation and Characterization: Purification and detailed kinetic analysis of the key enzymes in the pathway.

  • Gene Identification and Expression Analysis: Identifying the genes encoding the biosynthetic enzymes and studying their expression patterns in the musk gland.

  • Metabolic Engineering: Heterologous expression of the biosynthetic pathway in microbial or plant systems for the sustainable production of this compound.

  • Role of Microbiota: Further investigation into the specific contributions of the musk gland microbiome to this compound biosynthesis and maturation.

A comprehensive understanding of these aspects will not only pave the way for the biotechnological production of this compound but also provide deeper insights into the fascinating biochemistry of animal chemical communication.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscone, a macrocyclic ketone, is the principal odorous component of natural musk, a substance highly valued in perfumery and traditional medicine for centuries. The naturally occurring enantiomer is (R)-(-)-3-methylcyclopentadecanone. Due to the protected status of the musk deer, from which natural musk is obtained, synthetic this compound is now the primary source for commercial applications. Beyond its characteristic fragrance, this compound has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of this compound, along with detailed experimental protocols relevant to its synthesis and biological evaluation.

Chemical Structure and Stereochemistry

The chemical structure of this compound was first elucidated by Leopold Ružička. It consists of a 15-membered carbon ring with a ketone functional group and a methyl substituent at the third position.

  • IUPAC Name: (R)-3-methylcyclopentadecanone[1]

  • Molecular Formula: C₁₆H₃₀O[2][3]

  • CAS Registry Number: 541-91-3[1][2][3]

This compound possesses a single chiral center at the C-3 position, giving rise to two enantiomers: (R)-(-)-muscone and (S)-(+)-muscone. The naturally occurring and most fragrant isomer is (R)-(-)-muscone.[4][5] The racemic mixture is often denoted as (±)-muscone.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow oily liquid with a powerful, sweet, and animalic musk odor.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight238.41 g/mol [1][2]
Boiling Point329 °C; 130 °C @ 0.5 mmHg[1]
Melting Point-15 °C[7]
Density0.9221 g/cm³ at 17 °C[1]
Refractive Index1.4802 at 17 °C/D[1]
SolubilityVery soluble in acetone, ethyl ether, and ethanol. Insoluble in water.[1][3]
logP (Octanol/Water)5.277[8]
Vapor Pressure0.000095 mmHg @ 23°C[9]

Spectroscopic Data:

  • ¹H-NMR and ¹³C-NMR: The nuclear magnetic resonance spectra of this compound are characterized by a series of signals corresponding to the numerous methylene groups in the macrocyclic ring, a distinct signal for the methyl group, and a downfield signal for the carbonyl carbon. The exact chemical shifts and coupling patterns are dependent on the solvent and the specific stereoisomer.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a strong absorption band characteristic of a ketone carbonyl group (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of the macrocyclic ring.

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and olfactory properties being the most extensively studied.

Anti-inflammatory Activity: Inhibition of the NF-κB and NLRP3 Inflammasome Pathways

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[10][11]

The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[10] In some cell types, this compound has been observed to inactivate the TLR4/NF-κB signaling pathway.[12]

muscone_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 Activation proIL1b pro-IL-1β Casp1->proIL1b Cleavage IL1b IL-1β proIL1b->IL1b DNA DNA NFkB_nuc->DNA Binding DNA->proIL1b Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription This compound This compound This compound->IKK Inhibition This compound->NLRP3 Inhibition LPS LPS LPS->TLR4

Figure 1: this compound's inhibitory effect on the NF-κB and NLRP3 inflammasome signaling pathways.
Olfactory Receptor Interaction

The characteristic musk odor of this compound is mediated through its interaction with specific olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for this compound and other musk-smelling compounds. The binding of this compound to OR5AN1 is thought to involve hydrogen bonding with a tyrosine residue (Tyr260) and hydrophobic interactions with surrounding aromatic residues within the receptor's binding pocket.

muscone_or_pathway cluster_membrane Olfactory Neuron Membrane cluster_cytoplasm Cytoplasm OR5AN1 OR5AN1 G_olf G-protein (Gα-olf) OR5AN1->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opening Ca_ion CNG->Ca_ion Na_ion CNG->Na_ion Depolarization Depolarization & Signal Transduction CNG->Depolarization Influx This compound This compound This compound->OR5AN1 Binding

Figure 2: Olfactory signal transduction pathway initiated by this compound binding to OR5AN1.

Experimental Protocols

Synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis

This protocol is a representative example of an asymmetric synthesis of (R)-(-)-muscone.

Materials:

  • (+)-Citronellal

  • Grubbs' catalyst (second generation)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane

  • Various solvents (e.g., dichloromethane, toluene, diethyl ether) and reagents for standard organic synthesis.

Methodology:

  • Preparation of the Diene Precursor:

    • Start with commercially available (+)-citronellal.

    • Perform a series of standard organic transformations to elongate the carbon chain and introduce a terminal double bond, creating a long-chain diene with the desired stereochemistry at the methyl-bearing carbon. This typically involves reactions such as Wittig olefination and Grignard additions.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor in a suitable solvent (e.g., dry dichloromethane or toluene) under an inert atmosphere (argon or nitrogen).

    • Add a catalytic amount of a Grubbs' catalyst (e.g., second-generation).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction and purify the resulting cyclic alkene by column chromatography.

  • Reduction and Oxidation:

    • Reduce the double bond of the cyclic alkene using a standard hydrogenation procedure (e.g., H₂, Pd/C).

    • The resulting macrocyclic alkane is then oxidized to the corresponding ketone, this compound. This can be achieved through various methods, such as oxidation of a corresponding secondary alcohol, which can be introduced via hydroboration-oxidation of the cyclic alkene.

synthesis_workflow start (+)-Citronellal step1 Chain Elongation & Diene Formation start->step1 diene Diene Precursor step1->diene step2 Ring-Closing Metathesis (Grubbs' Catalyst) diene->step2 alkene Cyclic Alkene step2->alkene step3 Hydrogenation (H₂, Pd/C) alkene->step3 alkane Macrocyclic Alkane step3->alkane step4 Oxidation alkane->step4 end (R)-(-)-Muscone step4->end

Figure 3: A generalized workflow for the synthesis of (R)-(-)-muscone.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound in a cell-based assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-6, and IL-1β

Methodology:

  • Cell Culture and Treatment:

    • Culture the macrophage cells in appropriate medium until they reach a suitable confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (a potent inflammatory agent) for a defined time (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Collection of Supernatants:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • Cytokine Measurement by ELISA:

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to generate a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Data Analysis:

    • Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect of this compound.

    • Perform statistical analysis to assess the significance of the observed effects.

Conclusion

This compound remains a molecule of significant interest in both the fragrance industry and the field of pharmacology. Its well-defined chemical structure and stereochemistry provide a foundation for understanding its unique properties. The elucidation of its biological activities, particularly its anti-inflammatory effects through the modulation of the NF-κB and NLRP3 inflammasome pathways, opens avenues for its potential therapeutic applications. The synthetic routes developed for this compound not only ensure a sustainable supply but also enable the synthesis of analogs for further structure-activity relationship studies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the chemical and biological intricacies of this fascinating macrocyclic ketone.

References

The Neuroprotective Mechanisms of Muscone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Muscone (3-methylcyclopentadecanone), the principal active component of musk, has a long history in traditional medicine for its purported restorative and neuroprotective properties.[1][2] Modern pharmacological research is now elucidating the molecular mechanisms that underlie these effects, revealing a multi-faceted therapeutic potential in a range of neurological disorders.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its application in ischemic stroke, neurodegenerative diseases, and neuroinflammation. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Cerebral Ischemia-Reperfusion Injury

This compound has demonstrated significant neuroprotective effects in the context of cerebral ischemia-reperfusion (I/R) injury, a critical concern in stroke management.[3] The therapeutic window for stroke is narrow, and reperfusion, while necessary, can paradoxically exacerbate tissue damage through oxidative stress, inflammation, and apoptosis.[4][5][6] this compound appears to mitigate this damage through several key mechanisms.

Modulation of the Blood-Brain Barrier

A key initiating event in I/R injury is the breakdown of the blood-brain barrier (BBB). This compound has been shown to preserve BBB integrity. It can traverse the BBB and has been observed to accumulate in the brain at higher concentrations and for longer durations compared to other organs.[7][8]

  • Inhibition of P-glycoprotein (P-gp) and MMP-9: In an in vitro BBB model using co-cultured astrocytes and human umbilical vein endothelial cells, this compound treatment (4, 8, and 16 µM) decreased BBB permeability under oxygen-glucose deprivation (OGD) conditions. This effect is partly attributed to the suppression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9) expression, which are known to degrade tight junction proteins and increase BBB permeability.

Anti-Apoptotic Effects

Neuronal apoptosis is a major contributor to the neuronal loss seen in ischemic stroke.[9][10] this compound has been shown to exert potent anti-apoptotic effects.

  • Bax/Bcl-2/Caspase-3 Pathway: In a rat model of transient middle cerebral artery occlusion (tMCAO), this compound significantly reduced infarct volume and tissue damage.[3] In vitro studies using OGD/R-treated PC12 cells revealed that this compound increases cell viability and inhibits apoptosis by modulating the Bax/Bcl-2/Caspase-3 pathway.[3] Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[11]

  • Stress Granule Formation: Recent studies have shown that this compound can promote the formation of stress granules (SGs) in both OGD/R-treated PC12 cells and in the cortex of MCAO/R rats.[9] This is achieved by binding to and regulating the expression of T-cell intracellular antigen-1 (TIA1), a key protein in SG assembly. The formation of SGs is a cellular stress response that can protect cells from apoptosis.[9]

Anti-Inflammatory and Anti-Oxidant Activity

Neuroinflammation and oxidative stress are hallmarks of I/R injury.[12] this compound has been shown to mitigate these processes.

  • HMGB1/TLR4/NF-κB Pathway: In a hypoxia/reoxygenation (H/R) model of neuronal injury, this compound was found to upregulate microRNA-142-5p.[12] This microRNA directly targets high mobility group box 1 (HMGB1), a key inflammatory mediator.[12] By reducing HMGB1 expression, this compound inactivates the downstream TLR4/NF-κB signaling pathway, thereby reducing inflammation, oxidative stress, and apoptosis.[12]

Pro-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for long-term recovery after stroke. This compound has been shown to promote angiogenesis.

  • VEGFR2/Akt Pathway: In a co-culture system with THP-1 and HUVEC cells, this compound was found to promote the secretion of angiogenesis-related factors from THP-1 cells.[3] This, in turn, promoted the proliferation, migration, and tube formation of HUVECs through the phosphorylation of VEGFR2 and Akt.[3]

Neurodegenerative Disorders

This compound has also shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Parkinson's Disease

In a mouse model of Parkinson's disease, this compound was found to improve motor deficits and protect dopaminergic neurons from degeneration.[13]

  • Inhibition of Ferroptosis: The primary mechanism identified was the inhibition of ferroptosis, a form of iron-dependent cell death.[13] this compound achieves this by inhibiting glycogen synthase kinase 3β (GSK-3β), a key regulator of ferroptosis.[13] This leads to a decrease in iron accumulation, a reduction in lipid peroxidation, and an increase in antioxidant capacity.[13]

Alzheimer's Disease

While direct studies on this compound in Alzheimer's disease models are emerging, its known mechanisms of action are highly relevant to the pathology of the disease, which involves neuroinflammation, oxidative stress, and neuronal apoptosis.[12][14][15][16] In APP/PS1 mice, a model for Alzheimer's, this compound has been shown to protect against damage to synaptic plasticity and memory.[17]

Neuroinflammation and Other Neurological Conditions

This compound's anti-inflammatory properties extend to other neurological conditions.

  • Depressive-Like Behaviors: In a mouse model of LPS-induced depression, pre-treatment with this compound ameliorated depressive-like behaviors and inhibited neuroinflammation in the prefrontal cortex.[18] This was associated with the downregulation of the TLR4/MyD88 pathway and components of the renin-angiotensin system.[18]

  • Cervical Spondylotic Myelopathy: In a rat model of chronic cervical cord compression, this compound improved motor function and attenuated neuroinflammation and neuronal damage.[19] This was linked to the regulation of Drp1-dependent mitochondrial fission, which in turn suppressed microglial activation and neuronal apoptosis.[19]

Quantitative Data Summary

Disorder/Model Cell/Animal Model This compound Concentration/Dose Key Quantitative Findings Reference
Cerebral Ischemia In vitro BBB model (astrocytes and ECV304 cells)4, 8, and 16 µMDecreased BBB permeability under OGD conditions.[7]
Cerebral Ischemia Hypoxia/reoxygenation (H/R)-injured HT22 cells100 nM and 300 nMSignificantly alleviated cell apoptosis, oxidative stress, and inflammation.[12]
Parkinson's Disease PD mouse modelNot specifiedSignificantly improved motor deficits.[13]
Depression LPS-induced depression in miceNot specifiedAmeliorated depressive-like behaviors.[18]
Breast Cancer (for IC50 reference) MDA-MB-231 and BT-549 cellsIC50 (48h) = 71.62 µM (MDA-MB-231), 73.01 µM (BT-549)Demonstrated cytotoxic effects on cancer cells.[20]
Prostate Cell Apoptosis Primary muskrat prostate cells30 µmol/LIncreased proliferation rate and decreased apoptosis. The ratio of Bcl-2 to Bax mRNA transcription levels increased by 2.85 times, and the protein expression ratio increased by 2.37 times.[11]
Gastric Cancer (for concentration reference) SGC-7901 and MGC-803 cells50 µg/mlOptimal concentration to inhibit proliferation and stimulate apoptosis.[21]

Experimental Protocols

In Vitro Blood-Brain Barrier Model
  • Cell Culture: Astrocytes (AC) and human umbilical vein endothelial cells (ECV304) are co-cultured to simulate the BBB.[7]

  • Model Validation: The success of the BBB model is confirmed through leak testing, transmembrane resistance experiments, and testing for BBB-specific enzymes.[7]

  • Treatment: The in vitro BBB model is treated with this compound at concentrations of 4, 8, and 16 µM under oxygen-glucose deprivation (OGD) conditions to simulate ischemia.[7]

  • Analysis: BBB permeability is assessed, and the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9) is measured.[7]

Hypoxia/Reoxygenation (H/R) Neuronal Injury Model
  • Cell Culture: HT22 cells are used as the neuronal cell model.[12]

  • H/R Induction: Cerebral hypoxia injury is induced by hypoxia/reoxygenation (H/R).[12]

  • Treatment: HT22 cells are treated with this compound (100 nM and 300 nM) before H/R exposure.[12]

  • Analysis: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay. Apoptosis is measured using the Annexin V-FITC/PI Apoptosis Detection kit. Oxidative stress is assessed by measuring ROS production and levels of SOD and MDA.[12]

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
  • Animal Model: A transient middle cerebral artery occlusion (tMCAO) rat model is established to mimic ischemic stroke in vivo.[3]

  • Treatment: Rats are treated with this compound.

  • Analysis: The infarct rate is calculated using 2,3,5-Triphenyl Tetrazolium Chloride (TTC) staining.[3] Neurotrophic factors and angiogenesis-related factors are measured.[3]

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory and Anti-Apoptotic Pathway in Cerebral Hypoxia

G This compound This compound mir142 miR-142-5p This compound->mir142 Upregulates hmgb1 HMGB1 mir142->hmgb1 Inhibits tlr4 TLR4 hmgb1->tlr4 Activates nfkb NF-κB tlr4->nfkb Activates inflammation Inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis oxidative_stress Oxidative Stress nfkb->oxidative_stress

Caption: this compound upregulates miR-142-5p, which inhibits HMGB1, leading to the inactivation of the TLR4/NF-κB pathway.

This compound's Anti-Apoptotic Pathway in Ischemic Stroke

G This compound This compound bcl2 Bcl-2 This compound->bcl2 Upregulates bax Bax This compound->bax Downregulates caspase3 Caspase-3 bcl2->caspase3 Inhibits bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound inhibits apoptosis by upregulating Bcl-2 and downregulating Bax, leading to reduced Caspase-3 activation.

Experimental Workflow for In Vitro BBB Permeability Assay

G cluster_0 Cell Culture and Model Setup cluster_1 Treatment and Analysis co_culture Co-culture Astrocytes and ECV304 cells bbb_model In Vitro BBB Model co_culture->bbb_model ogd Oxygen-Glucose Deprivation (OGD) bbb_model->ogd muscone_treatment This compound Treatment (4, 8, 16 µM) ogd->muscone_treatment permeability_assay Permeability Assay muscone_treatment->permeability_assay western_blot Western Blot (P-gp, MMP-9) muscone_treatment->western_blot

Caption: Workflow for assessing the effect of this compound on the permeability of an in vitro blood-brain barrier model.

Conclusion

This compound demonstrates a remarkable range of neuroprotective activities, making it a compelling candidate for further investigation in the context of neurological disorders. Its ability to modulate the BBB, inhibit apoptosis and inflammation, and promote angiogenesis provides a strong rationale for its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound and optimizing its delivery to the central nervous system to fully harness its neuroprotective capabilities.

References

The Olfactory Enigma of Musk: A Technical Guide to Muscone's Prowess

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular intricacies of musk odor perception, this technical guide illuminates the central role of muscone, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical properties, olfactory reception, and signaling pathways.

This compound, a macrocyclic ketone, is the principal odorant responsible for the characteristic scent of musk, a fragrance that has captivated humanity for centuries.[1][2][3] Originally sourced from the musk deer (Moschus moschiferus), ethical concerns and the endangered status of the animal have led to the predominance of synthetic this compound in the fragrance industry.[1][4] This guide provides a detailed exploration of the molecular mechanisms underpinning the perception of this compound, from its interaction with specific olfactory receptors to the downstream signaling cascade that culminates in the sensation of its unique aroma.

The Olfactory Gateway: this compound's Interaction with OR5AN1

The human sense of smell is mediated by a vast family of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).[5][6] Extensive research has identified OR5AN1 as the primary human olfactory receptor for this compound.[7][8][9][10] This receptor exhibits a high degree of specificity and sensitivity to this compound and other macrocyclic musks.[7][9] Another receptor, OR1A1, has been identified to respond to nitromusks, but not to macrocyclic ketones like this compound.[7]

The interaction between this compound and OR5AN1 is a highly specific molecular recognition event. Structural modeling and site-directed mutagenesis studies have revealed that the binding of this compound to OR5AN1 involves a combination of hydrogen bonding and hydrophobic interactions.[7] Specifically, the amino acid residue Tyrosine 260 (Tyr260) within the transmembrane α-helix 6 of OR5AN1 plays a crucial role in stabilizing the odorant through hydrogen bonding.[7] This is further supported by hydrophobic interactions with surrounding aromatic residues.[7] The chiral selectivity of OR5AN1 for (R)-muscone, the naturally occurring enantiomer, over (S)-muscone has also been experimentally and computationally confirmed.[7]

Genetic variations within the OR5AN1 gene have been shown to influence an individual's perception of musks.[11] For instance, individuals homozygous for the L289F allele of OR5AN1 exhibit a lower detection threshold for this compound and perceive macrocyclic musks as more intense.[11]

Quantitative Analysis of this compound-Receptor Interaction

The affinity and efficacy of this compound and related compounds for their receptors can be quantified using various in vitro assays. The following table summarizes key quantitative data from published studies.

CompoundReceptorAssay TypeEC50 (μM)Efficacy (Normalized Response)Reference
l-muscone (racemic)Human OR5AN1Luciferase Assay13.3Not specified[12]
d-musconeHuman OR5AN1Luciferase Assay11.3~3-fold lower than l-muscone[12]
l-musconeMouse MOR215-1Luciferase Assay0.63Not specified[12]
d-musconeMouse MOR215-1Luciferase Assay2.2Not specified[12]
Musk KetoneHuman OR5AN1Luciferase Assay~0.01Higher than this compound[7]

Table 1: Quantitative Data on this compound and Related Compounds' Interaction with Olfactory Receptors. EC50 represents the concentration of the ligand that induces a response halfway between the baseline and maximum response.

The Intracellular Symphony: this compound's Signaling Pathway

The binding of this compound to OR5AN1 initiates a canonical GPCR signaling cascade, a fundamental mechanism for signal transduction across cell membranes.[13][14] This pathway translates the chemical signal of the odorant into an electrical signal that is transmitted to the brain.

Upon this compound binding, OR5AN1 undergoes a conformational change, which in turn activates a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf.[15] The activated Gαolf subunit dissociates from the βγ subunits and activates adenylyl cyclase.[15][16] This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger in this pathway.[15][17]

The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[18][19] The influx of cations, primarily Ca²⁺ and Na⁺, through these channels depolarizes the olfactory sensory neuron, generating an electrical signal.[19] This signal is then propagated along the neuron's axon to the olfactory bulb in the brain, where it is further processed, ultimately leading to the perception of the musk odor.[10][20]

Signaling Pathway Diagram

Muscone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OR5AN1 OR5AN1 (GPCR) This compound->OR5AN1 Binding G_protein Gαolfβγ (Inactive) OR5AN1->G_protein Activates G_protein_active Gαolf-GTP (Active) G_protein->G_protein_active AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> cAMP CNG_channel CNG Channel (Closed) Depolarization Neuronal Depolarization CNG_channel->Depolarization Cation Influx (Ca²⁺, Na⁺) G_protein_active->AC Activates cAMP->CNG_channel Opens Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain

Caption: this compound-induced olfactory signaling pathway.

Experimental Protocols: A Methodological Overview

The elucidation of this compound's olfactory mechanism has been made possible through a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Heterologous Expression and Luciferase Reporter Gene Assay

This is a widely used in vitro method to screen for and characterize the activation of olfactory receptors.

  • Objective: To measure the dose-dependent response of a specific olfactory receptor to a ligand.

  • Methodology:

    • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured.[21] The cells are then co-transfected with plasmids encoding the olfactory receptor of interest (e.g., OR5AN1), an accessory protein like Receptor Transporting Protein 1S (RTP1S) to ensure receptor expression on the cell surface, and a reporter gene construct. The reporter is typically a luciferase gene under the control of a cAMP response element (CRE).[22]

    • Ligand Stimulation: The transfected cells are exposed to varying concentrations of the odorant (e.g., this compound).

    • Signal Detection: Activation of the GPCR by the odorant leads to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of luciferase. The amount of light produced by the luciferase reaction is then measured using a luminometer, which is proportional to the receptor's activation.[22]

Experimental Workflow: Luciferase Assay

Luciferase_Assay_Workflow A HEK293 Cell Culture B Co-transfection: - OR5AN1 Plasmid - RTP1S Plasmid - CRE-Luciferase Plasmid A->B C Incubation (24-48h) B->C D Stimulation with this compound (Varying Concentrations) C->D E Cell Lysis & Luciferase Substrate Addition D->E F Luminescence Measurement E->F G Data Analysis: Dose-Response Curve & EC50 F->G

Caption: Workflow for a luciferase-based olfactory receptor assay.

Calcium Imaging

This technique allows for the real-time visualization of intracellular calcium changes upon receptor activation.

  • Objective: To measure the increase in intracellular calcium concentration as a downstream indicator of olfactory receptor activation.

  • Methodology:

    • Cell Preparation: Similar to the luciferase assay, cells are transfected with the olfactory receptor.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Ligand Application: The cells are then exposed to the odorant.

    • Fluorescence Microscopy: Upon receptor activation and subsequent G-protein signaling, intracellular calcium levels rise due to influx through CNG channels and release from intracellular stores. This increase in calcium binds to the fluorescent dye, causing a change in its fluorescence intensity, which is detected and quantified using a fluorescence microscope.

Conclusion

This compound's role as a primary contributor to the perception of musk is a well-defined example of the intricate molecular dance that underlies our sense of smell. The specific interaction with the OR5AN1 receptor, the subsequent activation of the canonical cAMP signaling pathway, and the resulting neuronal signal provide a clear and compelling model for olfactory research. The experimental protocols detailed herein offer a robust framework for the continued exploration of odorant-receptor interactions and the development of novel fragrance compounds. This in-depth understanding is not only crucial for the fields of fragrance and flavor science but also holds potential for applications in drug development, where olfactory receptors are emerging as novel therapeutic targets.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Effects of Muscone on the Cardiovascular System

Introduction

This compound, a macrocyclic ketone, is the principal active component of musk, a substance with a long history in traditional medicine for treating a variety of ailments, including those related to the cardiovascular system.[1][2] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing that this compound exerts significant protective effects on the heart and blood vessels. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects on the cardiovascular system, with a focus on its therapeutic potential in ischemic heart disease and cardiac hypertrophy. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Pharmacological Effects of this compound on the Cardiovascular System

This compound's primary cardiovascular benefits are observed in its ability to mitigate the damage caused by myocardial infarction (MI) and to attenuate the pathological remodeling seen in cardiac hypertrophy. These effects are attributed to its potent anti-inflammatory, anti-fibrotic, and anti-apoptotic properties.[3][4]

Effects on Myocardial Infarction

In preclinical models of myocardial infarction, this compound has been shown to improve cardiac function, reduce infarct size, and inhibit adverse remodeling of the heart muscle.[3] These beneficial effects are linked to its ability to suppress inflammation and apoptosis in the ischemic myocardium.

Table 1: Effects of this compound on Cardiac Function and Remodeling in a Mouse Model of Myocardial Infarction (MI)

ParameterControl (MI)This compound-treated (MI)Percentage ChangeReference
LVEF (%) 41.12 ± 2.4449.23 ± 1.91↑ 19.7%[1][3]
LVFS (%) 20.10 ± 1.3524.65 ± 1.16↑ 22.6%[1][3]
LVESd (mm) 3.57 ± 0.203.03 ± 0.11↓ 15.1%[1][3]
LVEDd (mm) 4.45 ± 0.184.01 ± 0.11↓ 9.9%[1][3]
Heart weight/body weight ratio 0.69 ± 0.020.61 ± 0.02↓ 11.6%[1][3]
Myocardial Fibrosis (%) 4.14 ± 0.472.57 ± 0.30↓ 38.0%[3]

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVESd: Left Ventricular End-Systolic Diameter; LVEDd: Left Ventricular End-Diastolic Diameter. Data are presented as mean ± SD.

Table 2: Effects of this compound on Inflammatory Cytokines and Apoptosis in a Mouse Model of MI

MarkerControl (MI)This compound-treated (MI)Percentage ChangeReference
TGF-β1 109.0 ± 12.7472.56 ± 3.30↓ 33.4%[3]
TNF-α 59.66 ± 6.1641.56 ± 3.80↓ 30.3%[3]
IL-1β 8.12 ± 0.745.35 ± 0.40↓ 34.1%[3]
NF-κB 135.2 ± 13.5189.43 ± 9.87↓ 33.8%[3]
Bcl-2/Bax ratio (qualitative)(qualitative)[3]

TGF-β1: Transforming Growth Factor-beta 1; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; NF-κB: Nuclear Factor-kappa B. Data are presented as mean ± SD.

Effects on Cardiac Hypertrophy

This compound has also demonstrated the ability to inhibit the development of cardiac hypertrophy induced by stimuli such as angiotensin II. It achieves this by suppressing inflammatory responses and fibrosis in the heart.[4][5]

Table 3: Effects of this compound in a Mouse Model of Angiotensin II-Induced Cardiac Hypertrophy

MarkerControl (Ang II)This compound-treated (Ang II)Percentage ChangeReference
TNF-α mRNA (qualitative)(qualitative)[6]
IL-1β mRNA (qualitative)(qualitative)[6]
IL-6 mRNA (qualitative)(qualitative)[6]
COL1A1 mRNA (qualitative)(qualitative)[6]
COL3A1 mRNA (qualitative)(qualitative)[6]

COL1A1: Collagen Type I Alpha 1 Chain; COL3A1: Collagen Type III Alpha 1 Chain. Data represents qualitative changes observed in the study.

Mechanism of Action

The cardioprotective effects of this compound are mediated through its interaction with several key signaling pathways involved in inflammation, cell survival, and tissue remodeling.

Anti-inflammatory Effects: Inhibition of NF-κB and NLRP3 Inflammasome

A cornerstone of this compound's cardioprotective action is its ability to suppress inflammation. It achieves this by inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome in macrophages.[7][8] This leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7][9]

G This compound's Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS, DAMPs) cluster_this compound This compound Intervention cluster_pathway Intracellular Signaling Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NLRP3_Inflammasome NLRP3 Inflammasome Activation Stimulus->NLRP3_Inflammasome This compound This compound NF_kB_Activation NF-κB Activation This compound->NF_kB_Activation This compound->NLRP3_Inflammasome TLR4->NF_kB_Activation Pro_IL_1b Pro-IL-1β Transcription NF_kB_Activation->Pro_IL_1b Inflammatory_Cytokines TNF-α, IL-6 Secretion NF_kB_Activation->Inflammatory_Cytokines Caspase_1 Caspase-1 Activation NLRP3_Inflammasome->Caspase_1 IL_1b_Secretion IL-1β Secretion Pro_IL_1b->IL_1b_Secretion Caspase_1->IL_1b_Secretion Cleaves Pro-IL-1β

This compound's anti-inflammatory mechanism.
Cardioprotection in Ischemia: PI3K/Akt/eNOS Pathway

This compound has been shown to activate the PI3K/Akt/eNOS signaling pathway, which plays a crucial role in cell survival and endothelial function.[3] The phosphorylation of Akt and eNOS promotes the production of nitric oxide (NO), which has vasodilatory and anti-apoptotic effects, thereby protecting the myocardium from ischemic injury.[3]

G This compound's Cardioprotective Signaling cluster_this compound This compound Intervention cluster_pathway PI3K/Akt/eNOS Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Cardioprotection Cardioprotection (Anti-apoptosis, Vasodilation) NO_Production->Cardioprotection

This compound's cardioprotective signaling pathway.
Anti-hypertrophic and Anti-fibrotic Effects: STAT3, MAPK, and TGF-β/SMAD Pathways

In the context of cardiac hypertrophy, this compound has been found to inhibit the STAT3, MAPK, and TGF-β/SMAD signaling pathways.[4][5] By blocking these pathways, this compound can reduce the expression of genes involved in cardiac fibrosis and hypertrophy, thereby preventing the pathological remodeling of the heart.[4][6]

G This compound's Anti-hypertrophic Mechanism cluster_stimulus Hypertrophic Stimulus (e.g., Angiotensin II) cluster_this compound This compound Intervention cluster_pathways Pro-hypertrophic Signaling Pathways Stimulus Stimulus STAT3 STAT3 Stimulus->STAT3 MAPK MAPK Stimulus->MAPK TGF_beta_SMAD TGF-β/SMAD Stimulus->TGF_beta_SMAD This compound This compound This compound->STAT3 This compound->MAPK This compound->TGF_beta_SMAD Hypertrophy_Fibrosis Cardiac Hypertrophy & Fibrosis STAT3->Hypertrophy_Fibrosis MAPK->Hypertrophy_Fibrosis TGF_beta_SMAD->Hypertrophy_Fibrosis

This compound's anti-hypertrophic signaling.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's cardiovascular effects.

Mouse Model of Myocardial Infarction

This model is used to study the effects of this compound on ischemic heart disease.

  • Animals: Male C57BL/6J mice (7-8 weeks old) are typically used.[7]

  • Surgical Procedure:

    • Mice are anesthetized, and the heart is exposed via a left thoracotomy.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

    • Successful ligation is confirmed by the immediate appearance of a pale color in the anterior ventricular wall.

    • The chest is closed, and the mice are allowed to recover.

    • Sham-operated mice undergo the same procedure without LAD ligation.[3]

  • This compound Administration: this compound is typically administered by gavage at a dose of 2 mg/kg/day for a specified period, often starting after the acute inflammatory phase (e.g., 7 days post-MI) and continuing for several weeks.[3][7]

  • Assessment of Cardiac Function: Echocardiography is performed at baseline and at various time points post-MI to measure parameters such as LVEF, LVFS, LVESd, and LVEDd.[3]

  • Histological Analysis: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of myocardial fibrosis.[3]

G Experimental Workflow: In Vivo MI Model Start Start MI_Induction Induce MI in Mice (LAD Ligation) Start->MI_Induction Grouping Randomly Assign to Control and this compound Groups MI_Induction->Grouping Treatment Administer this compound (2 mg/kg/day) or Vehicle for 3 Weeks Grouping->Treatment Echo Perform Echocardiography (Baseline and Post-treatment) Treatment->Echo Histology Sacrifice and Harvest Hearts for Histological Analysis Echo->Histology Data_Analysis Analyze Cardiac Function, Fibrosis, and Molecular Markers Histology->Data_Analysis End End Data_Analysis->End

Workflow for in vivo MI model studies.
In Vitro Macrophage Inflammation Model

This model is used to investigate the direct anti-inflammatory effects of this compound on macrophages.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in appropriate media.[7]

  • Inflammatory Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[7]

  • This compound Treatment: Cells are pre-treated with this compound at various concentrations before or during LPS stimulation.[7]

  • Measurement of Inflammatory Markers:

    • The levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are measured by ELISA.[7]

    • The activation of intracellular signaling pathways (e.g., NF-κB, NLRP3 inflammasome) is assessed by Western blotting for key proteins (e.g., p-p65, NLRP3, caspase-1).[7]

Conclusion

This compound demonstrates significant therapeutic potential for cardiovascular diseases, particularly myocardial infarction and cardiac hypertrophy. Its beneficial effects are underpinned by a multi-targeted mechanism of action that includes the suppression of key inflammatory and fibrotic signaling pathways. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel cardiovascular drug. Future studies should focus on elucidating the precise molecular targets of this compound and translating these promising preclinical findings into clinical applications.

References

Beyond the Deer: A Technical Guide to Muscone and Its Natural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscone, the macrocyclic ketone responsible for the characteristic odor of musk, has been a prized ingredient in perfumery and traditional medicine for centuries.[1][2] Its primary natural source, the musk deer (Moschus species), is an endangered animal, rendering the harvesting of natural musk unethical and unsustainable.[1][2][3] This has led to a significant reliance on synthetic this compound and a search for alternative, natural sources.[1][2] This technical guide provides an in-depth review of potential non-deer natural sources of this compound. Contrary to popular belief, which attributes a "musky" scent to various plants and insects, this paper reveals a critical distinction: the aroma from these alternative sources is not due to this compound but rather other structurally distinct compounds. Notably, ambrette seeds (Abelmoschus moschatus) produce ambrettolide, a macrocyclic lactone with a similar olfactory profile. This guide presents a comprehensive analysis of the chemical constituents of these alternative "musk" sources, focusing on ambrette seed and its primary odorant, ambrettolide. Detailed experimental protocols for extraction and analysis, along with an exploration of the biosynthesis and pharmacological activities of ambrettolide, are provided to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Quest for Sustainable this compound

This compound, chemically known as (R)-3-methylcyclopentadecanone, is a 15-membered ring ketone that is the principal odoriferous component of natural musk.[1][4] Historically obtained from the glandular secretions of the male musk deer, its potent and persistent scent has made it a cornerstone of the fragrance industry.[1][2] Beyond its aromatic properties, this compound has been investigated for various pharmacological effects, including anti-inflammatory and neuroprotective activities.[5][6] The endangerment of the musk deer has necessitated a shift towards synthetic this compound production.[1][2] However, the demand for natural ingredients continues to drive research into alternative, sustainable biological sources.

Several plants and at least one insect have been colloquially named for their "musky" aroma, leading to the assumption that they may contain this compound. This guide critically examines the scientific evidence for the presence of this compound in these organisms.

Investigated Non-Deer "Musk" Sources

A thorough review of the chemical composition of commonly cited alternative musk sources reveals the absence of this compound. The musky aroma is instead produced by a variety of other volatile organic compounds.

Ambrette (Abelmoschus moschatus)

The seeds of Abelmoschus moschatus, also known as musk mallow, are widely used in perfumery as a substitute for animal musk.[7][8][9] However, the characteristic scent is not from this compound.

Key Odor Compound: The primary musk-like scent is attributed to ambrettolide , a macrocyclic lactone ((Z)-hexadec-7-en-1,16-olide).[10][11][12]

Chemical Distinction: this compound is a macrocyclic ketone, while ambrettolide is a macrocyclic lactone. This structural difference is significant for researchers in drug development and natural product synthesis. Ambrettolide is described as having a soft, sweet, and powdery musk-like scent with fruity undertones, whereas this compound presents a warmer, more animalic musk profile.[8]

Musk Thistle (Carduus nutans)

Despite its common name, there is no scientific evidence to suggest that musk thistle produces this compound. Analysis of its essential oil has identified a variety of compounds, with none being this compound.

Identified Compounds: The most abundant volatile compounds identified in Carduus nutans are hexadecanoic acid, hexahydrofarnesylacetone, heptacosane, and 4-vinyl guaiacol.[13]

Muskflower (Erythranthe moschata, formerly Mimulus moschatus)

Historically, the muskflower was renowned for its musky fragrance. However, a widespread and documented loss of this scent occurred around the early 20th century.[14] The chemical constituent responsible for its original scent was never definitively identified as this compound. Modern analyses of the plant's volatiles have identified various monoterpenes, but not this compound.[15]

Muskwood (Olearia argophylla)

Known as the musk daisy-bush, this Australian plant is named for its musky scent. However, scientific literature detailing the chemical composition of its essential oil and confirming the presence of this compound is lacking.

Musk Beetle (Aromia moschata)

The musk beetle emits a musky odor as a defense mechanism. Early assumptions about its chemical composition have been clarified by modern analysis, which shows the scent is not due to this compound.

Key Odor Compounds: The beetle's secretion is primarily composed of monoterpenes, including rose oxide and iridodial.[16]

Technical Focus: Ambrettolide from Abelmoschus moschatus

Given the confirmed absence of this compound in commonly cited alternative sources and the prominence of ambrette seeds as a natural musk substitute, this section provides a detailed technical overview of ambrettolide.

Quantitative Analysis of Ambrette Seed Essential Oil

The yield and composition of essential oil from ambrette seeds can vary. However, farnesyl acetate and ambrettolide are consistently identified as major constituents.

CompoundChemical ClassTypical Concentration Range (%)Reference
(E,E)-Farnesyl acetateSesquiterpene acetate50.5 - 72[16][17][18]
AmbrettolideMacrocyclic lactone9.3 - 12.96[16][17][19]
(E)-β-FarneseneSesquiterpene9.8[16][17]
(E,E)-α-FarneseneSesquiterpene7.3[16][17]
Decyl acetateAcetate ester6.0[16][17]
Dodecyl acetateAcetate ester4.8[16][17]
Experimental Protocols

This protocol is based on solid-liquid extraction methods described in the literature.[7][20]

  • Preparation of Plant Material: Dry mature ambrette seeds at room temperature and grind to a coarse powder.

  • Solid-Liquid Extraction:

    • Place 100g of powdered seeds in a flask.

    • Add 500 mL of benzene as the solvent.

    • Agitate the mixture at a constant temperature (e.g., 50°C) for a specified duration (e.g., 2 hours).

    • Filter the mixture to separate the solid seed material from the solvent containing the extracted oil.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the concrete.

  • Isolation of Absolute:

    • Wash the concrete with ethanol to dissolve the essential oil, leaving behind waxes and other less soluble materials.

    • Chill the ethanol solution to precipitate any remaining waxes.

    • Filter the chilled solution to remove precipitates.

    • Remove the ethanol from the filtrate under reduced pressure to yield the absolute (the concentrated essential oil).

  • Fatty Acid Removal:

    • To further purify the absolute and remove fatty acids, a freezing technique can be employed. Cool the absolute to a low temperature (e.g., -20°C) to solidify the fatty acids.

    • Separate the liquid phase, which is the purified ambrette seed oil, from the solid fatty acids.

Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying the volatile components of essential oils.[19]

  • Sample Preparation: Dilute the extracted ambrette seed oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

  • GC-MS System: A typical system would be a gas chromatograph coupled with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40-500.

  • Compound Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Biosynthesis of Ambrettolide

The biosynthesis of macrocyclic lactones like ambrettolide in plants is a complex process. While the complete pathway is not fully elucidated, it is understood to involve fatty acid metabolism.

ambrettolide_biosynthesis fatty_acid Fatty Acid Precursors hydroxylation Hydroxylation fatty_acid->hydroxylation Fatty acid hydroxylases cyclization Lactonization/Cyclization hydroxylation->cyclization Acyl-CoA synthetases, Thioesterases ambrettolide Ambrettolide cyclization->ambrettolide

Caption: Proposed biosynthetic pathway of ambrettolide.

Pharmacological Activities of Ambrettolide

While research on the specific pharmacological activities of isolated ambrettolide is limited, studies on ambrette seed oil and its extracts have indicated several potential therapeutic effects.

  • Antibacterial Activity: Ambrette seed oil, with ambrettolide as a major component, has demonstrated inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[19]

  • Antioxidant Properties: Extracts of ambrette seeds have shown antioxidant activity, which may be attributed to the synergistic effects of their various components.

  • Potential as a Flavoring Agent: Ambrettolide is recognized as a safe flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[21]

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways modulated by ambrettolide. The antibacterial activity is likely due to the disruption of bacterial cell membranes and essential enzyme functions. Further research is required to elucidate the specific molecular targets and signaling cascades affected by ambrettolide in mammalian systems to explore its potential in drug development.

Conclusion and Future Directions

The investigation into natural sources of this compound other than the musk deer reveals a common misconception. While several plants and an insect are noted for their "musky" scents, scientific analysis confirms that these aromas are produced by compounds other than this compound. The most significant of these is ambrette seed, which produces the macrocyclic lactone ambrettolide.

For researchers and professionals in drug development, this distinction is critical. The focus for natural musk alternatives should be on ambrettolide and other structurally similar macrocyclic lactones, not on a futile search for this compound in these sources. This guide provides a foundational technical overview of ambrettolide, from its chemical analysis and extraction to its known biological activities.

Future research should aim to:

  • Fully elucidate the biosynthetic pathway of ambrettolide in Abelmoschus moschatus.

  • Investigate the specific pharmacological activities of isolated ambrettolide and its potential molecular targets and signaling pathways.

  • Explore other plant species for novel macrocyclic lactones with musk-like properties and therapeutic potential.

  • Develop sustainable biotechnological methods for the production of ambrettolide and other valuable macrocyclic compounds.

By clarifying the chemical realities of "musky" scents in nature and providing a detailed technical framework for the study of ambrettolide, this guide aims to support the advancement of research into sustainable and effective natural compounds for the fragrance and pharmaceutical industries.

References

A Comparative Analysis of the Pharmacological Properties of Synthetic Muscone and Natural Musk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural musk, a secretion from the glands of the male musk deer, has been a cornerstone of traditional medicine for centuries, valued for its wide-ranging therapeutic properties.[1][2][3] The primary bioactive constituent responsible for many of its effects is muscone, a macrocyclic ketone.[3][4][5] Due to the endangered status of the musk deer, synthetic this compound has been developed and is now widely used.[6][7] This technical guide provides an in-depth comparison of the pharmacological properties of synthetic this compound and natural musk, focusing on their chemical compositions, mechanisms of action, and therapeutic potential. We present quantitative data in structured tables, detail key experimental methodologies, and visualize complex signaling pathways to offer a comprehensive resource for the scientific community.

Comparative Chemical Composition

The most significant distinction between natural musk and synthetic this compound lies in their chemical complexity. Natural musk is a multifaceted mixture of compounds, whereas synthetic this compound is a single, purified chemical entity.[5][6]

  • Natural Musk: A complex matrix containing over 30 identifiable compounds.[5] Its composition includes this compound (the principal odorant and a key active ingredient), various other macrocyclic ketones, steroids with hormonal activity (like androstane derivatives), peptides, proteins, fatty acids, and pyridine alkaloids.[1][2][8][9] The synergistic or additive effects of these components are thought to contribute to its broad pharmacological profile.[2]

  • Synthetic this compound: Chemically known as (R)-3-methylcyclopentadecanone, it is a single, highly purified compound.[7][10] Its synthesis allows for a consistent, ethically sourced, and standardized active ingredient for research and pharmaceutical development.[6]

Component ClassNatural MuskSynthetic this compound
Primary Active Compound This compound (3-methylcyclopentadecanone)(R)-3-methylcyclopentadecanone
Other Macrocyclics Present (e.g., civetone, muscopyridine)[1][8]Absent
Steroids Present (e.g., cholesterol, androstane derivatives)[8][9]Absent
Peptides & Proteins Present[2][8]Absent
Fatty Acids & Waxes Present[8][9]Absent
Consistency Variable based on source and preparationHighly consistent, single compound

Core Pharmacological Properties and Mechanisms of Action

While many of the therapeutic effects of natural musk are attributed to this compound, the presence of other bioactive molecules in the natural extract may result in a broader or different pharmacological profile. Research has largely focused on synthetic this compound to elucidate specific mechanisms.

Anti-inflammatory Effects

Both natural musk and synthetic this compound exhibit potent anti-inflammatory properties, though the mechanisms for synthetic this compound are more clearly defined.[2][4]

  • Synthetic this compound: It exerts its anti-inflammatory effects through multiple pathways:

    • Inhibition of NF-κB Signaling: this compound significantly downregulates the levels of lipopolysaccharide (LPS)-induced inflammatory cytokines, including IL-1β, TNF-α, and IL-6, by inhibiting the activation of the NF-κB pathway.[11]

    • NLRP3 Inflammasome Inhibition: It directly inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response.[11][12]

    • JAK2-STAT3 Pathway Abrogation: this compound can suppress microglial activation-mediated inflammatory responses by targeting the NOX4/JAK2-STAT3 signaling cascade.[12][13]

  • Natural Musk: Traditionally used for its anti-inflammatory and pain-relieving effects.[1][14] Its activity is attributed to a combination of its constituents, including this compound, peptides, and steroids, which may act on various inflammatory mediators and pathways.[2][8][15]

Neuroprotective Effects

This compound has demonstrated significant potential in protecting the nervous system from various insults, forming the basis for its traditional use in neurological conditions.[1][2][3]

  • Synthetic this compound: Research highlights several neuroprotective mechanisms:

    • Anti-excitotoxicity: this compound protects PC12 cells from glutamate-induced apoptosis by reducing the generation of reactive oxygen species (ROS) and preventing excessive Ca2+ influx.[11][16] This is achieved by downregulating the NMDA receptor subunit NR1 and inhibiting the CaMKII-dependent ASK-1/JNK/p38 signaling pathways.[16]

    • Anti-ferroptosis: In models of Parkinson's disease, this compound has been shown to inhibit ferroptosis (an iron-dependent form of cell death) by targeting and inhibiting glycogen synthase kinase 3β (GSK-3β).[17]

    • Ischemic Stroke: It shows protective effects in acute ischemic stroke by promoting the formation of stress granules and reducing apoptosis in neuronal cells.[18]

  • Natural Musk: Its traditional application in treating stroke and coma points to its neuroprotective capabilities.[15][19] The complex mixture of compounds likely offers a multi-pronged therapeutic approach, though specific mechanisms for non-muscone components are less studied.

Cardiovascular Effects

The cardiovascular applications of musk are well-documented in traditional medicine, and modern research on this compound is beginning to validate these uses.[1][2]

  • Synthetic this compound:

    • Cardioprotection in Ischemia: this compound exhibits anti-fibrotic, antioxidant, and anti-apoptotic effects on the myocardium following ischemic events.[20]

    • Inhibition of Cardiac Hypertrophy: It can attenuate angiotensin II-induced cardiac hypertrophy by inhibiting key signaling pathways, including STAT3, MAPK, and TGF-β/SMAD.[21]

  • Natural Musk: Historically used to promote blood circulation and for cardiovascular disorders.[1][2] Its effects are likely due to the combined action of this compound and other components like steroids that may have hormonal effects.[8]

Receptor Interactions

The primary interaction of this compound is with olfactory receptors, which are G protein-coupled receptors (GPCRs).[22][23] The discovery that these receptors exist in non-olfactory tissues suggests a broader physiological role.

  • Synthetic this compound: It is a known agonist for specific human olfactory receptors, primarily OR5AN1 and, to a lesser extent, OR1A1.[22][24] The activation of these GPCRs initiates downstream signaling cascades.[25][26] The presence of these "olfactory" receptors in tissues like the heart and skin may explain some of this compound's diverse pharmacological effects beyond its scent.[22]

  • Natural Musk: The complex array of molecules in natural musk interacts with a wider range of receptors. While this compound is a key driver of its interaction with musk-specific ORs, other components like steroids would interact with their respective nuclear or membrane receptors, contributing to the overall pharmacological profile.

Pharmacological EffectSynthetic this compound: Key MechanismsNatural Musk: Attributed Components
Anti-inflammation Inhibition of NF-κB, NLRP3 Inflammasome, and JAK2-STAT3 pathways.[11][12][13]This compound, Peptides, Steroids.[2][8][15]
Neuroprotection Attenuation of ROS and Ca2+ influx (via NR1/CaMKII), Inhibition of Ferroptosis (via GSK-3β).[16][17]This compound and other unidentified bioactive compounds.[1]
Cardioprotection Inhibition of STAT3, MAPK, and TGF-β/SMAD pathways to prevent hypertrophy.[21]This compound, Steroids, other compounds.[1][2]
Primary Receptor Target Olfactory Receptor OR5AN1 (GPCR).[7][22]This compound (for ORs), Steroids (for steroid receptors), etc.

Key Experimental Protocols & Methodologies

The pharmacological properties of this compound have been elucidated through a variety of established in vitro and in vivo experimental models.

In Vitro Cellular Assays
  • Cell Lines:

    • PC12 Cells: A rat pheochromocytoma cell line commonly used as a model for neuronal cells in studies of glutamate-induced excitotoxicity and neuroprotection.[11][16]

    • BV2 Microglial Cells: An immortalized murine microglia cell line used to study neuroinflammation. These cells are typically activated with LPS to model an inflammatory response.[12]

  • Methodologies:

    • Cell Viability Assay (MTT Assay): Used to assess the protective effects of this compound against cytotoxic insults. PC12 cells are seeded, treated with this compound, exposed to glutamate, and then incubated with MTT reagent to measure metabolic activity, an indicator of cell viability.[11]

    • Cytokine Measurement: The levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the anti-inflammatory effect of this compound.

    • Western Blot Analysis: This technique is used to measure the expression and phosphorylation levels of key proteins in signaling pathways (e.g., p-STAT3, p-JNK, p-p38, Caspase-3, Bax/Bcl-2) to elucidate the molecular mechanisms of this compound's action.[16][17]

    • Intracellular Calcium ([Ca2+]) and ROS Measurement: Fluorescent probes (e.g., Fluo-4 AM for Ca2+, DCFH-DA for ROS) are used with fluorescence microscopy or flow cytometry to quantify changes in intracellular calcium levels and reactive oxygen species, respectively.[16]

In Vivo Animal Models
  • Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into the paw of mice to induce a localized inflammatory pain response. The analgesic and anti-inflammatory effects of this compound are then assessed through behavioral tests and tissue analysis.[12]

  • Parkinson's Disease (PD) Model: Animal models of PD are used to evaluate the neuroprotective effects of this compound against dopamine neuron degeneration. Motor deficits are assessed through behavioral tests, and neuronal survival is analyzed via immunohistochemistry.[17]

  • Cerebral Ischemia Model: Models such as transient middle cerebral artery occlusion (MCAO) in rats are used to simulate ischemic stroke. The efficacy of this compound in reducing infarct volume and improving neurological outcomes is evaluated.[18]

Visualization of Signaling Pathways and Workflows

Diagram 1: this compound's Anti-inflammatory Signaling Cascade

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_jakstat JAK-STAT Pathway LPS LPS (Inflammatory Stimulus) NFkB NF-κB Activation LPS->NFkB NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 NOX4 NOX4 LPS->NOX4 This compound Synthetic this compound This compound->NFkB This compound->NLRP3 JAK2 JAK2 This compound->JAK2 STAT3 STAT3 This compound->STAT3 Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription NOX4->JAK2 JAK2->STAT3

Caption: this compound inhibits inflammation by blocking NF-κB, NLRP3, and JAK2-STAT3 pathways.

Diagram 2: this compound's Neuroprotective Mechanism Against Excitotoxicity

neuroprotection_pathway Glutamate Glutamate (Excitotoxic Stimulus) NMDA_R NMDA Receptor (NR1) Glutamate->NMDA_R This compound Synthetic this compound This compound->NMDA_R Ca_Influx Ca²⁺ Influx This compound->Ca_Influx ROS ROS Generation This compound->ROS NMDA_R->Ca_Influx Ca_Influx->ROS CaMKII CaMKII Activation Ca_Influx->CaMKII ASK1 ASK1/JNK/p38 Pathway ROS->ASK1 CaMKII->ASK1 Apoptosis Neuronal Apoptosis ASK1->Apoptosis

Caption: this compound prevents neuro-apoptosis by blocking NMDA receptors, Ca²⁺ influx, and ROS.

Diagram 3: General Experimental Workflow for Pharmacological Assessment

experimental_workflow cluster_invitro_assays Cellular Assays cluster_invivo_assays Animal-level Analysis start Hypothesis Generation invitro In Vitro Studies (e.g., PC12, BV2 cells) start->invitro viability Cell Viability (MTT) invitro->viability cytokine Cytokine Profiling (ELISA) invitro->cytokine western Mechanism (Western Blot) invitro->western calcium Signaling (Ca²⁺/ROS) invitro->calcium invivo In Vivo Animal Models (e.g., Stroke, Pain, PD models) viability->invivo Positive Results cytokine->invivo Positive Results western->invivo Positive Results calcium->invivo Positive Results behavior Behavioral Tests invivo->behavior histo Histology/ Immunohistochemistry invivo->histo data Data Analysis & Interpretation behavior->data histo->data conclusion Conclusion data->conclusion

References

The Core Properties of Muscone: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Muscone, a macrocyclic ketone scientifically known as (R)-3-methylcyclopentadecanone, is the principal odorant of natural musk.[1] Historically sourced from the scent glands of the male musk deer (Moschus moschiferus), ethical and conservational concerns have led to its near-exclusive production via chemical synthesis for use in perfumery and, increasingly, for its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of this compound

This compound is a colorless to light yellow, oily liquid characterized by a soft, sweet, and tenacious musky odor.[3][4] Its high molecular weight and low volatility contribute to its excellent fixative properties in fragrance compositions.[5] The quantitative physical and chemical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₆H₃₀O[1]
Molecular Weight 238.41 g/mol [6]
CAS Number 541-91-3[1]
Appearance Colorless to light yellow oily liquid[3][4]
Density 0.9221 g/cm³ at 17 °C[7]
Melting Point -15 °C (5 °F; 258 K)[1]
Boiling Point 328 °C (622 °F; 601 K) at 760 mmHg; 130 °C at 0.5 mmHg[1][7]
Solubility Very slightly soluble in water (430 µg/L at 20 °C); miscible with alcohol; very soluble in acetone, ethyl ether, chloroform, and methanol (sparingly).[1][3][7]
Vapor Pressure 0.041 Pa at 25 °C[3]
Refractive Index 1.4802 at 17 °C/D[7]
Optical Rotation ([α]D) -13° at 17 °C (for the natural (-)-enantiomer)[8]
LogP (o/w) 6.06 at 25 °C[3]
Flash Point >100 °C (>212 °F)[9]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, critical for its application in research and development.

Enantioselective Synthesis of (R)-Muscone via Intramolecular Aldol Addition/Dehydration

This protocol outlines a key step in a modern synthetic route to (R)-muscone from a macrocyclic diketone, leveraging an enantioselective intramolecular aldol addition/dehydration reaction.[7]

Objective: To synthesize enantioenriched (R)-muscone precursor via asymmetric cyclization.

Materials:

  • Macrocyclic diketone (e.g., 1,14-cyclohexadecanedione)

  • Chiral catalyst (e.g., Sodium N-methylephedrate)[10]

  • Anhydrous solvent (e.g., Toluene)

  • Quenching solution (e.g., 2N HCl solution)[10]

  • Standard laboratory glassware for anhydrous reactions

  • Chromatography supplies for purification

Methodology:

  • Catalyst Preparation: Prepare the chiral sodium alkoxide catalyst (e.g., sodium N-methylephedrate) by reacting the corresponding amino alcohol (e.g., (+)-N-methylephedrine) with a sodium base (e.g., NaH) in an anhydrous solvent like THF under an inert atmosphere.[10][11]

  • Reaction Setup: In a flame-dried, multi-neck flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve the achiral macrocyclic diketone in the chosen anhydrous solvent.[11]

  • Aldol Reaction: Cool the solution to a specified temperature (e.g., 0 °C or room temperature, depending on the specific procedure) and add the prepared chiral catalyst solution dropwise.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or equilibrium is reached.

  • Quenching: Upon completion, carefully quench the reaction by adding a cold aqueous acid solution (e.g., 2N HCl) to neutralize the catalyst and stop the reaction.[10]

  • Extraction and Purification: Transfer the reaction mixture to a separatory funnel, extract the organic layer, and wash it with brine. Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product (an enone) by flash column chromatography on silica gel to yield the enantioenriched precursor to (R)-muscone.[10]

  • Final Conversion: The resulting enone can then be converted to (R)-muscone through established reduction methods, such as catalytic hydrogenation.[12]

G cluster_synthesis Enantioselective Synthesis Workflow diketone Macrocyclic Diketone reaction Intramolecular Aldol Addition/Dehydration diketone->reaction catalyst Chiral Catalyst (e.g., Na-N-methylephedrate) catalyst->reaction quench Quenching (Acidic Workup) reaction->quench purify Purification (Chromatography) quench->purify enone Enantioenriched Enone Precursor purify->enone reduction Reduction (e.g., Hydrogenation) enone->reduction This compound (R)-Muscone reduction->this compound

Caption: Workflow for the enantioselective synthesis of (R)-Muscone.

Quantification of this compound in a Sample Matrix by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of this compound in complex mixtures, such as biological samples or perfume formulations.[13][14]

Objective: To quantify the concentration of this compound in a given sample.

Materials & Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS system)

  • GC column suitable for fragrance analysis (e.g., Agilent DB-624)[14]

  • Sample for analysis

  • This compound analytical standard

  • Solvent for extraction and dilution (e.g., Ethyl Acetate)[13]

  • Vortex mixer and centrifuge

  • Autosampler vials

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 50 to 500 µg/mL) to generate a calibration curve.[14]

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • Perform a liquid-liquid extraction by adding a precise volume of an appropriate solvent (e.g., ethyl acetate).[13][14]

    • Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the phases.[14]

    • Carefully transfer the supernatant (organic layer) containing the extracted this compound to a clean autosampler vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC-MS.[14]

    • Chromatographic Separation: Set the GC oven temperature program to effectively separate this compound from other components. A typical program might start at 100°C, ramp up to 280°C.[14] Carrier gas is typically high-purity helium.

    • Mass Spectrometry Detection: Operate the mass spectrometer in a suitable mode (e.g., full scan or selected ion monitoring - SIM) to detect this compound. The identification is confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of the analytical standard.[13]

  • Quantification:

    • Integrate the peak area corresponding to this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanism of Action

Recent research has highlighted this compound's potential as a therapeutic agent, primarily due to its potent anti-inflammatory and neuroprotective activities.[1][15] These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and NLRP3 Inflammasome

This compound exerts significant anti-inflammatory effects by targeting two central pathways in the inflammatory response: the NF-κB pathway and the NLRP3 inflammasome.[1]

  • NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of these key inflammatory mediators.[1][16]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage-associated molecular patterns (DAMPs), triggers the activation of caspase-1.[17] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms. This compound significantly suppresses the activation of the NLRP3 inflammasome, further reducing inflammation.[1][6]

G cluster_pathway This compound's Anti-inflammatory Mechanism cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway stimuli Inflammatory Stimuli (e.g., LPS, DAMPs) nfkb NF-κB Activation stimuli->nfkb nlrp3 NLRP3 Inflammasome Assembly stimuli->nlrp3 This compound This compound This compound->nfkb Inhibits This compound->nlrp3 Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Mature IL-1β / IL-18 caspase1->il1b il1b->inflammation

Caption: this compound inhibits inflammation via NF-κB and NLRP3 pathways.

Neuroprotective Mechanism

This compound demonstrates neuroprotective properties, particularly against glutamate-induced excitotoxicity, a key pathological process in cerebral ischemia.[3] The mechanism involves the attenuation of reactive oxygen species (ROS) generation and the regulation of intracellular calcium (Ca²⁺) homeostasis.

Glutamate overstimulation of NMDA receptors leads to excessive Ca²⁺ influx, which in turn triggers downstream apoptotic signaling cascades, including the activation of CaMKII and the ASK-1/JNK/p38 MAPK pathways. This compound protects neuronal cells by reducing this Ca²⁺ overload and mitigating the subsequent oxidative stress and activation of these cell death pathways.[3]

G cluster_neuro This compound's Neuroprotective Mechanism glutamate Glutamate Excitotoxicity nmda NMDA Receptor glutamate->nmda This compound This compound ca_influx Excessive Ca²⁺ Influx This compound->ca_influx Attenuates ros ROS Generation (Oxidative Stress) This compound->ros Attenuates nmda->ca_influx ca_influx->ros camkii CaMKII Activation ca_influx->camkii mapk ASK-1/JNK/p38 MAPK Pathway ros->mapk camkii->mapk apoptosis Neuronal Apoptosis mapk->apoptosis

Caption: this compound protects neurons by reducing Ca²⁺ influx and ROS.

Conclusion

This compound is a well-characterized macrocyclic ketone with established physical and chemical properties that make it valuable in both fragrance and pharmaceutical research. The development of robust synthetic protocols has made this once-rare molecule readily accessible for in-depth study. Current research into its mechanism of action reveals that this compound modulates fundamental inflammatory and neurotoxic signaling pathways. This activity positions this compound as a promising lead compound for the development of novel therapeutics for a range of disorders, from chronic inflammatory conditions to neurodegenerative diseases. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic potential.

References

The Therapeutic Potential of Muscone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Component of Traditional Chinese Medicine

Introduction

Muscone, a macrocyclic ketone, is the principal active component of musk, a substance highly valued in Traditional Chinese Medicine (TCM) for centuries.[1][2][3][4] Historically sourced from the scent glands of the male musk deer, synthetic production now allows for its ethical and sustainable investigation.[5][6] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its pharmacological activities, underlying molecular mechanisms, and relevant experimental models for researchers, scientists, and drug development professionals.

This compound exhibits a range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][5][7] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for neurological disorders.[1] This document will delve into the scientific evidence supporting these therapeutic claims, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Therapeutic Potential and Mechanisms of Action

This compound's therapeutic effects are attributed to its modulation of various signaling pathways and cellular processes. Key areas of investigation include its neuroprotective, anti-inflammatory, and anti-cancer activities.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases like Parkinson's and Alzheimer's.[8][9][10] Its mechanisms of action in this context are multifaceted:

  • Anti-apoptotic Effects: this compound protects neurons from apoptosis by modulating the Bax/Bcl-2 ratio and inhibiting caspase-3 activity.[11] It also attenuates glutamate-induced apoptosis by reducing reactive oxygen species (ROS) generation and calcium influx.[12]

  • Modulation of Signaling Pathways: this compound has been shown to influence several key signaling pathways involved in neuronal survival and death, including:

    • PI3K/Akt/mTOR Pathway: this compound can activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, thereby ameliorating neuronal injury.[13][14]

    • HMGB1/TLR4/NF-κB Pathway: It can suppress neuroinflammation by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[9]

    • GSK-3β and Ferroptosis: In models of Parkinson's disease, this compound has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β) and subsequently suppress ferroptosis, a form of iron-dependent cell death.[8]

  • Promotion of Angiogenesis: this compound can promote angiogenesis, the formation of new blood vessels, which is beneficial in the recovery from ischemic events.[7][11]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: It significantly downregulates the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[15][16]

  • NF-κB and NLRP3 Inflammasome Inhibition: this compound suppresses the activation of the NF-κB signaling pathway and the NLRP3 inflammasome, both central regulators of inflammation.[15][17]

  • Nrf2/NF-κB Axis: In the context of osteoarthritis, this compound has been shown to inhibit M1 macrophage polarization by activating the Nrf2 signaling pathway and suppressing the NF-κB pathway.[18]

  • NOX4/JAK2-STAT3 Pathway: It can alleviate inflammatory pain by inhibiting microglial activation through the abrogation of the NOX4/JAK2-STAT3 pathway.[17]

Anti-cancer Effects

Emerging evidence suggests that this compound possesses anti-cancer properties, particularly in liver cancer:

  • Induction of Apoptosis and Autophagy: this compound can induce both apoptosis and autophagy in liver cancer cells. The apoptotic effect is linked to endoplasmic reticulum stress and the PERK/ATF4/DDIT3 signaling pathway, while autophagy is associated with the AMP kinase/mTOR complex 1 signaling pathway.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies on this compound.

Table 1: In Vivo Studies of this compound

Therapeutic AreaAnimal ModelThis compound DosageKey FindingsReference
Neuroprotection Rat (tMCAO)50 mg/kg, 100 mg/kgSignificantly improved neurological function and reduced ischemic area.[20]
Rat (Cerebral Ischemia)3, 9, 18 mg/kgMitigated ferroptosis in the ischemic cortex.[21]
Mouse (PD model)Not specifiedSignificantly improved motor deficits.[8]
Rat (CSM)Not specifiedImproved motor function and attenuated pro-inflammatory cytokine expression.[22]
Anti-inflammation Mouse (EAU)50 mg/kgSignificantly alleviated experimental autoimmune uveitis.[23]
Mouse (CRS)10 mg/kgImproved depression-like behavior and reduced inflammatory levels.[24]
Pharmacokinetics Rat12, 18, 24 mg/kg (i.v.)T1/2 beta: 118.1-131.2 min; Vss: 23.0 L/kg.[25]
RabbitNot specifiedT1/2 beta: 24.9 min; T1/2 gamma: 331.9 min; Vss: 51.7 L/kg.[25]
DogNot specifiedT1/2 beta: 30.0 min; T1/2 gamma: 366.4 min; Vss: 7.3 L/kg.[25]

Table 2: In Vitro Studies of this compound

Cell LineModelThis compound ConcentrationKey FindingsReference
Neuroprotection PC12100, 300 ng/mLIncreased viability in OGD/R-injured cells.[21]
PC12Not specifiedProtected against glutamate-induced apoptosis.[12]
HT22Not specifiedReduced cell apoptosis, oxidative stress, and inflammatory response in H/R-injured cells.[9]
Anti-inflammation BV2Not specifiedSuppressed microglial activation-mediated inflammatory response.[17]
RAW264.7Not specifiedInhibited pro-inflammatory cytokine secretion and M1 polarization.[18]
Anti-cancer HepG2, Hep3B0.5, 1, 1.5, 2, 2.5 µMInhibited the growth of liver cancer cells.[19]
Other LLC-PK1Not specifiedAttenuated cisplatin-induced apoptosis.[26]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate).

    • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

    • Administer this compound (e.g., intraperitoneally) at the desired dosage and time points (e.g., at the onset of reperfusion).

    • Assess neurological deficits and infarct volume at specified time points post-MCAO.

  • Outcome Measures: Neurological deficit scores, 2,3,5-triphenyltetrazolium chloride (TTC) staining for infarct volume assessment, immunohistochemistry for protein expression analysis.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
  • Cell Line: PC12 cells or other neuronal cell lines.

  • Procedure:

    • Culture cells in complete medium until they reach the desired confluency.

    • Replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

    • Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.

    • To initiate reperfusion, replace the glucose-free EBSS with complete culture medium and return the cells to a normoxic incubator (95% air, 5% CO2).

    • Treat cells with this compound at various concentrations before, during, or after OGD.

  • Outcome Measures: Cell viability assays (e.g., MTT, CCK-8), lactate dehydrogenase (LDH) assay for cytotoxicity, flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), Western blotting for protein expression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound's therapeutic effects.

muscone_neuroprotection_pathway This compound This compound pi3k PI3K This compound->pi3k activates gsk3b GSK-3β This compound->gsk3b inhibits hmgb1 HMGB1 This compound->hmgb1 inhibits akt Akt pi3k->akt mtor mTOR akt->mtor neuronal_survival Neuronal Survival and Proliferation mtor->neuronal_survival ferroptosis Ferroptosis gsk3b->ferroptosis tlr4 TLR4 hmgb1->tlr4 nfkb NF-κB tlr4->nfkb neuroinflammation Neuroinflammation nfkb->neuroinflammation

Caption: this compound's Neuroprotective Signaling Pathways.

muscone_anti_inflammatory_pathway This compound This compound nfkb_pathway NF-κB Pathway This compound->nfkb_pathway inhibits nlrp3 NLRP3 Inflammasome This compound->nlrp3 inhibits nrf2 Nrf2 This compound->nrf2 activates nox4 NOX4 This compound->nox4 inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) nfkb_pathway->pro_inflammatory_cytokines nrf2->nfkb_pathway antioxidant_response Antioxidant Response nrf2->antioxidant_response jak2_stat3 JAK2-STAT3 nox4->jak2_stat3 microglial_activation Microglial Activation jak2_stat3->microglial_activation

Caption: this compound's Anti-inflammatory Mechanisms.

muscone_anti_cancer_pathway This compound This compound er_stress Endoplasmic Reticulum Stress This compound->er_stress ampk AMPK This compound->ampk activates perk_pathway PERK/ATF4/DDIT3 Pathway er_stress->perk_pathway apoptosis Apoptosis perk_pathway->apoptosis mtorc1 mTORC1 ampk->mtorc1 autophagy Autophagy mtorc1->autophagy experimental_workflow_mcao animal_model Sprague-Dawley Rat mcao_surgery MCAO Surgery animal_model->mcao_surgery reperfusion Reperfusion mcao_surgery->reperfusion treatment This compound Administration reperfusion->treatment assessment Neurological and Histological Assessment treatment->assessment

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Muscone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and quantitative data for the analysis of muscone, the primary active and aromatic component of musk, in various biological matrices. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and metabolomics. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the sensitivity and selectivity required for complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Its high chromatographic resolution and sensitive mass spectrometric detection make it ideal for quantifying this compound in plasma and tissue samples.

Application: Pharmacokinetic Studies in Rat Plasma

This protocol describes a sensitive GC-MS/MS method for the simultaneous determination of this compound and borneol in rat plasma, suitable for preclinical pharmacokinetic studies.[3]

Experimental Protocol

  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • Pipette 100 µL of rat plasma into a 1.5 mL centrifuge tube.

    • Add 20 µL of the internal standard (IS) solution (e.g., Naphthalene in methanol).

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex the mixture for 3 minutes to ensure thorough extraction.

    • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate.

    • Inject 1 µL of the reconstituted solution into the GC-MS system.

  • Instrumental Analysis: GC-MS/MS

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[4]

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Inlet Temperature: 200 °C.[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature of 80°C, hold for 1 minute.

      • Ramp to 220°C at a rate of 20°C/min.

      • Ramp to 280°C at a rate of 30°C/min, hold for 2 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

      • This compound Transition: (Precursor ion → Product ion) - Specific m/z values to be determined based on instrument tuning.

      • Naphthalene (IS) Transition: (Precursor ion → Product ion) - Specific m/z values to be determined based on instrument tuning.

Workflow Diagram: GC-MS Analysis of this compound in Plasma

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma 100 µL Rat Plasma add_is Add Internal Standard plasma->add_is add_ea Add 500 µL Ethyl Acetate add_is->add_ea vortex Vortex (3 min) add_ea->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 50 µL Ethyl Acetate evaporate->reconstitute injection Inject 1 µL reconstitute->injection gcms GC-MS/MS Analysis (HP-5MS Column, MRM) injection->gcms data Data Acquisition & Quantification gcms->data

Workflow for GC-MS analysis of this compound in plasma.
Application: Metabolomic Analysis in Tissue

This protocol provides a general workflow for extracting this compound and other metabolites from tissue samples for GC-MS analysis.[1]

Experimental Protocol

  • Sample Preparation: Tissue Homogenization and Extraction

    • Accurately weigh approximately 60 mg of frozen tissue into a 2 mL tube containing grinding beads.

    • Add 500 µL of an ice-cold extraction solvent (e.g., Methanol:Chloroform, 3:1 v/v).[1]

    • Homogenize the tissue using a ball mill or other mechanical homogenizer for 4 minutes at 45 Hz.[1]

    • Ultrasonicate the homogenate for 5 minutes in an ice-water bath.[1]

    • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.[1]

    • Transfer the supernatant to a new glass vial for analysis. For targeted this compound analysis, a derivatization step may be required to improve volatility, although this compound can often be analyzed directly.[5]

    • Inject the prepared sample into the GC-MS system.

  • Instrumental Analysis: GC-TOF-MS (for untargeted metabolomics)

    • Gas Chromatograph: Agilent 7890 system or equivalent.[1]

    • Column: Agilent DB-624 (30 m × 320 μm × 1.8 μm) or similar.[4]

    • Mass Spectrometer: Time-of-Flight (TOF) Mass Spectrometer (e.g., Leco Pegasus HT).[1] This allows for the collection of full scan data, which is useful for identifying unknown compounds in metabolomics studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an essential tool for quantifying drugs and metabolites in biological fluids.[6] It is particularly useful for compounds that are not sufficiently volatile for GC-MS or for high-throughput analyses. It is a suitable method for detecting this compound and its potential metabolites in urine.[7][8]

Application: Detection in Human Urine

This protocol outlines a method for the detection of this compound in urine samples, adapted from general procedures for analyzing organic contaminants and drugs of abuse.[9][10]

Experimental Protocol

  • Sample Preparation: Solid Phase Extraction (SPE)

    • Centrifuge a 1 mL urine sample to pellet any precipitate.

    • Take 500 µL of the supernatant and add an appropriate internal standard.

    • Optional Hydrolysis: For conjugated metabolites, add β-glucuronidase enzyme and incubate to release the parent compound.

    • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with methanol followed by water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Instrumental Analysis: LC-MS/MS

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A reversed-phase column such as a C18 (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm).[11]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Workflow Diagram: LC-MS/MS Analysis of this compound in Urine

cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis urine 500 µL Urine + Internal Standard load Load Sample urine->load condition Condition SPE Cartridge wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) injection->lcms data Data Acquisition & Quantification lcms->data

Workflow for LC-MS/MS analysis of this compound in urine.

Summary of Quantitative Data

The following table summarizes the performance characteristics of various analytical methods for this compound detection reported in the literature.

Analytical MethodBiological Matrix/SampleLinearity RangeLower Limit of Quantitation (LOQ)Limit of Detection (LOD)Recovery (%)Citation
GC-MS/MSRat Plasma2.5 - 250 ng/mL2.5 ng/mLNot ReportedSufficient[3]
UPLC-ELSDMusk (Herbal Medicine)Not SpecifiedNot Reported2.0 ng (on column)98.6%[11]
HPLC-UVNot Specified (Method Patent)Not SpecifiedNot Reported20 ng (S/N=3)Not Reported[12]

General Experimental Workflow

The analysis of this compound in biological samples follows a logical progression from sample collection to final data interpretation. This process is crucial for obtaining accurate and reproducible results.

Workflow Diagram: General this compound Analysis

sample Biological Sample Collection (Plasma, Urine, Tissue) prep Sample Preparation (Extraction, Cleanup, Concentration) sample->prep Homogenization / LLE / SPE analysis Instrumental Analysis (GC-MS or LC-MS/MS) prep->analysis Injection data Data Processing (Integration, Calibration) analysis->data Chromatogram / Spectrum quant Quantification & Interpretation (Pharmacokinetics, Metabolomics) data->quant Concentration Calculation

General workflow for this compound analysis in biological samples.

References

Application of Muscone in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscone, a macrocyclic ketone and the primary active component of natural musk, has garnered significant interest in modern pharmacology for its diverse therapeutic effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2][3] Beyond its intrinsic pharmacological properties, this compound is emerging as a versatile and potent agent in the field of drug delivery. Its unique physicochemical properties, particularly its lipophilicity and ability to modulate biological barriers, make it an attractive candidate for enhancing the delivery of therapeutic agents to challenging targets such as the brain and across the skin.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in various drug delivery systems, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers.

This compound as a Brain-Targeting "Guide" Drug

This compound has been effectively utilized to enhance the transport of therapeutic agents across the formidable blood-brain barrier (BBB). It acts as a "guide" by modulating the permeability of the BBB, facilitating the entry of drugs into the central nervous system.

Mechanism of Action

This compound enhances BBB penetration through a multi-faceted mechanism:

  • Inhibition of Efflux Pumps: It inhibits the expression and function of P-glycoprotein (P-gp), a key efflux transporter that actively pumps xenobiotics out of the brain.[4]

  • Modulation of Tight Junctions: this compound can relax the tight junctions between the endothelial cells of the BBB, transiently increasing paracellular permeability.[4][5]

  • Enzyme Inhibition: It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which can affect BBB integrity.[4]

This mechanism allows for increased accumulation of co-administered drugs in the brain parenchyma, making it a promising strategy for treating neurological disorders like glioma.[4][7]

Data Presentation: Dual-Modified Liposomes for Glioma Therapy

A study by Kang et al. (2020) demonstrated the efficacy of lactoferrin (Lf) and this compound dual-modified liposomes for delivering docetaxel (DTX) to glioma cells.[4][7]

ParameterLiposome FormulationValueReference
Targeting Ligand Lactoferrin (Lf)28 molecules per liposome[4][7]
Guide Molecule This compoundChemically conjugated to liposome[4]
Drug Cargo Docetaxel (DTX)-[4]
In Vitro Model U87-MG glioma cells, hCMEC/D3 (in vitro BBB model)Increased cellular uptake and BBB penetration[4][7]
In Vivo Model Glioma-bearing nude miceEnhanced anti-glioma effect[4]
Experimental Protocol: Preparation and Characterization of Lf-Muscone-Liposomes

This protocol describes the preparation of docetaxel-loaded liposomes dually modified with lactoferrin and this compound (Lf-LP-Mu-DTX).

Materials:

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • DSPE-PEG2000-MAL

  • This compound-NHS ester (synthesized separately)

  • Docetaxel (DTX)

  • Lactoferrin (Lf)

  • Chloroform, Methanol

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Liposome Formulation (Thin-Film Hydration):

    • Dissolve SPC, cholesterol, and DSPE-PEG2000-MAL in a chloroform/methanol mixture in a round-bottom flask.

    • Add docetaxel to the lipid solution.

    • Evaporate the organic solvents under reduced pressure using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature.

    • The resulting liposome suspension is then extruded through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • This compound Conjugation:

    • React the pre-formed liposomes with a this compound-NHS ester derivative. The maleimide group on the DSPE-PEG2000-MAL will react with a corresponding thiol group if this compound is modified to present one, or an amine on the liposome surface can react with the NHS ester.

    • Incubate the reaction mixture under gentle stirring for a specified time at room temperature.

    • Remove unconjugated this compound by dialysis or size exclusion chromatography.

  • Lactoferrin Conjugation:

    • Thiolyate Lactoferrin using a suitable reagent (e.g., Traut's reagent).

    • React the thiolated Lf with the maleimide groups on the surface of the this compound-modified liposomes.

    • Incubate the mixture under an inert atmosphere (e.g., nitrogen) to prevent disulfide bond formation.

    • Purify the dual-modified liposomes to remove unconjugated Lf.

  • Characterization:

    • Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Drug Encapsulation Efficiency: Quantify the amount of encapsulated DTX using HPLC after separating the free drug from the liposomes.

    • Ligand Conjugation Efficiency: Determine the amount of conjugated Lf using a protein quantification assay (e.g., BCA assay).

Signaling Pathway and Workflow Diagrams

BBB_Penetration_Workflow cluster_formulation Liposome Formulation cluster_delivery Drug Delivery Cascade A Lipid Film Hydration B Extrusion A->B C This compound Conjugation B->C D Lactoferrin Conjugation C->D E Systemic Administration D->E Final Formulation F BBB Targeting & Penetration E->F G Glioma Cell Uptake F->G H Intracellular Drug Release G->H

Workflow for brain-targeting liposome delivery.

Muscone_BBB_Mechanism This compound This compound Pgp P-glycoprotein (Efflux Pump) This compound->Pgp Inhibits MMP9 MMP-9 This compound->MMP9 Inhibits TightJunctions Tight Junctions This compound->TightJunctions Relaxes BBB Blood-Brain Barrier Endothelial Cells IncreasedPermeability Increased Drug Permeability BBB->IncreasedPermeability Leads to

Mechanism of this compound-enhanced BBB penetration.

This compound as a Transdermal Penetration Enhancer

The stratum corneum, the outermost layer of the skin, presents a significant barrier to the topical and transdermal delivery of drugs.[6][8] this compound, being a lipophilic molecule, can effectively enhance the permeation of drugs through this barrier.

Mechanism of Action

Terpenes and terpene-like molecules such as this compound are thought to enhance skin penetration primarily by:

  • Disrupting Stratum Corneum Lipids: They interact with and disrupt the highly organized lipid lamellae in the stratum corneum, increasing their fluidity and creating pathways for drug diffusion.[6]

  • Increasing Drug Partitioning: By altering the solubility properties of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin.

Data Presentation: In Vitro Transdermal Diffusion Study

A study compared the transdermal penetration of this compound from different formulations through mouse skin using a Franz diffusion cell.[9]

FormulationPenetrating RateConclusionReference
This compound (control)Baseline-[9]
This compound in β-cyclodextrin inclusionLowestNot effective[9]
This compound in HP-β-cyclodextrin inclusionHigher than controlEffective enhancer[9]
This compound in Liposomes Higher than control Effective enhancer [9]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the effect of this compound as a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Full-thickness mouse or human cadaver skin

  • Drug formulation with and without this compound

  • Receptor medium (e.g., PBS with a solubility enhancer like ethanol)

  • Syringes and collection vials

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Cut the skin into sections appropriately sized for the Franz diffusion cells.

    • Equilibrate the skin in PBS for a short period before mounting.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Place the Franz cells in a circulating water bath to maintain a constant temperature (e.g., 32°C or 37°C).

  • Dosing and Sampling:

    • Apply a precise amount of the drug formulation (with or without this compound) to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of this compound-containing formulations compared to the control.

Franz_Cell_Workflow A Skin Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Time-point Sampling C->D E Drug Quantification (HPLC) D->E F Data Analysis (Flux, ER) E->F

Workflow for in vitro skin permeation study.

This compound in Other Drug Delivery Systems

The application of this compound is also being explored in other advanced drug delivery systems to overcome specific challenges.

  • Ophthalmic Delivery: For poorly water-soluble drugs like this compound itself, thermoresponsive nanogels have been developed for ophthalmic delivery. These systems can undergo a phase transition at physiological temperature, forming a gel that increases residence time on the ocular surface.[10]

  • Oral Delivery: To improve the poor water solubility and stability of this compound for potential oral administration, it has been encapsulated in γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs). This formulation significantly enhanced its solubility and stability.[11]

Data Presentation: this compound Encapsulation in γ-CD-MOFs
ParameterValueMethodReference
Optimal Loading Rate 10.6 ± 0.7%Solvent-free method[11]
Solubility Improvement 24-fold increaseIn vitro solubility test[11]
Biocompatibility No cytotoxicityRAW264.7 cell assay[11]
Stability Enhanced thermal and photostabilityTGA and storage tests[11]

Conclusion

This compound is a promising and multi-functional agent in the design and development of advanced drug delivery systems. Its ability to act as a "guide" molecule for brain targeting and as a penetration enhancer for transdermal delivery opens up new avenues for treating a wide range of diseases. The formulation of this compound into novel carriers like nanogels and MOFs further expands its therapeutic potential. The protocols and data presented herein provide a foundational resource for researchers aiming to harness the unique properties of this compound to overcome drug delivery challenges. Further research is warranted to fully elucidate its mechanisms and translate these promising preclinical findings into clinical applications.

References

Asymmetric Synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-(-)-Muscone, the principal odorous component of natural musk, is a valuable ingredient in the fragrance and perfume industry. Its asymmetric synthesis represents a significant challenge in organic chemistry. This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-(-)-muscone utilizing Ring-Closing Metathesis (RCM) as the key macrocyclization step. Three distinct and effective synthetic strategies are presented, starting from readily available chiral precursors: (+)-citronellal, (R)-5-bromo-4-methylpentanoate, and (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid. This guide offers a comprehensive overview of the experimental procedures, quantitative data, and a comparative analysis of the different routes to facilitate the selection of the most suitable method for specific research and development needs.

Introduction

Muscone, a 15-membered macrocyclic ketone, possesses a characteristic and highly sought-after musk odor. The (R)-(-)-enantiomer is the biologically active form responsible for this distinct fragrance. The scarcity and ethical concerns associated with its natural sourcing from the musk deer (Moschus moschiferus) have driven the development of numerous synthetic approaches. Among these, asymmetric synthesis employing Ring-Closing Metathesis (RCM) has emerged as a powerful and efficient strategy for the construction of the challenging macrocyclic ring with high stereocontrol.

RCM, catalyzed by ruthenium complexes such as Grubbs catalysts, facilitates the formation of carbon-carbon double bonds through the intramolecular reaction of a diene precursor. This method is particularly well-suited for the synthesis of large rings and offers high functional group tolerance and generally mild reaction conditions.

This document outlines three distinct asymmetric syntheses of (R)-(-)-muscone where RCM is the pivotal ring-forming step. Each protocol is detailed with step-by-step instructions, and the quantitative data for each route is summarized for easy comparison.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three presented asymmetric syntheses of (R)-(-)-muscone via RCM. This allows for a direct comparison of the overall efficiency and enantioselectivity of each approach.

ParameterRoute 1: From (+)-CitronellalRoute 2: From (R)-5-Bromo-4-methylpentanoateRoute 3: From (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid
Starting Material (+)-CitronellalMethyl (R)-5-bromo-4-methylpentanoate(R)-3-tert-butoxycarbonyl-2-methylpropanoic acid
Key Chiral Source Commercial Chiral PoolSynthesized Chiral Building BlockCommercial Chiral Pool
Overall Yield ~15%Not explicitly stated in abstractNot explicitly stated in abstract
Enantiomeric Excess (ee) Enantiomerically pure[1]>99%Not explicitly stated in abstract
Number of Steps ~8 steps~7 steps~9 steps
RCM Catalyst Grubbs' First Generation CatalystGrubbs' Second Generation CatalystGrubbs' First Generation Catalyst
RCM Yield 78%[1]85%75%

Experimental Workflows & Protocols

This section provides a detailed experimental workflow and the specific protocols for each of the three synthetic routes.

Route 1: Asymmetric Synthesis of (R)-(-)-Muscone from (+)-Citronellal

This synthesis, developed by Kamat et al., utilizes the readily available chiral building block (+)-citronellal to establish the stereocenter.[1]

Experimental Workflow:

A 1. (+)-Citronellal B 2. Grignard Reaction A->B 10-bromodec-1-ene, Mg C 3. Protection (TBDMSCl) B->C TBDMSCl, Imidazole D 4. Ozonolysis C->D O3, then Me2S E 5. Wittig Reaction D->E Ph3P=CH2 F 6. Deprotection (TBAF) E->F TBAF G 7. Oxidation (PCC) F->G PCC H 8. Ring-Closing Metathesis (Grubbs I) G->H Grubbs' Cat. I I 9. Hydrogenation (Pd/C) H->I H2, Pd/C J 10. (R)-(-)-Muscone I->J

Fig. 1: Synthetic workflow for (R)-(-)-muscone from (+)-citronellal.

Detailed Experimental Protocols:

  • Step 1 & 2: Synthesis of the Diol: To a solution of the Grignard reagent prepared from 10-bromodec-1-ene and magnesium in diethyl ether, a solution of (R)-(+)-citronellal is added at 0 °C. The reaction mixture is stirred at room temperature for 16 hours. After quenching with aqueous ammonium chloride, the product is extracted with diethyl ether and purified by column chromatography.

  • Step 3: Protection of the Alcohol: The diol is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in dichloromethane.

  • Step 4 & 5: Oxidative Cleavage and Wittig Reaction: The protected compound is subjected to ozonolysis followed by a reductive workup with dimethyl sulfide. The resulting aldehyde is then treated with a Wittig reagent (e.g., methyltriphenylphosphonium bromide and a base) to yield the terminal alkene.

  • Step 6: Deprotection: The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Step 7: Oxidation to the Ketone: The deprotected alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane. This yields the acyclic diolefin precursor for RCM.

  • Step 8: Ring-Closing Metathesis: The diolefinic ketone is dissolved in dry, degassed dichloromethane. A solution of Grubbs' first-generation catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride) (typically 5-10 mol%) in dichloromethane is added, and the mixture is stirred at reflux under an inert atmosphere for 21 hours at 45°C.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclic enone. The RCM reaction product is obtained in a 78% yield.[1]

  • Step 9: Hydrogenation: The cyclic enone is dissolved in methanol, and a catalytic amount of 5% palladium on charcoal is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 3 hours.[1] The catalyst is then filtered off, and the solvent is evaporated to give enantiomerically pure (R)-(-)-muscone.[1]

Route 2: Asymmetric Synthesis of (R)-(-)-Muscone from (R)-5-Bromo-4-methylpentanoate

This approach, reported by Shen et al., introduces the chiral center from a synthesized chiral building block.

Experimental Workflow:

A 1. Methyl (R)-5-bromo-4-methylpentanoate B 2. Grignard Formation & Addition A->B Mg, then undec-10-enoyl chloride C 3. Oxidation (Dess-Martin) B->C Dess-Martin Periodinane D 4. Ring-Closing Metathesis (Grubbs II) C->D Grubbs' Cat. II E 5. Hydrogenation (Pd/C) D->E H2, Pd/C F 6. (R)-(-)-Muscone E->F

Fig. 2: Synthetic workflow for (R)-(-)-muscone from (R)-5-bromo-4-methylpentanoate.

Detailed Experimental Protocols:

  • Step 1 & 2: Synthesis of the Acyclic Precursor: Methyl (R)-5-bromo-4-methylpentanoate is converted to the corresponding Grignard reagent with magnesium in THF. This is then added to a solution of undec-10-enoyl chloride to form the keto-ester.

  • Step 3: Formation of the Diene: The keto-ester is then converted to the corresponding diolefin through a series of standard transformations, including reduction of the ketone and subsequent olefination.

  • Step 4: Ring-Closing Metathesis: The resulting diolefin is dissolved in dry, degassed dichloromethane to a concentration of approximately 0.01 M. Grubbs' second-generation catalyst (typically 2-5 mol%) is added, and the reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC. After completion, the solvent is removed, and the crude product is purified by flash column chromatography to give the macrocyclic enone in 85% yield.

  • Step 5: Hydrogenation: The enone is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to afford (R)-(-)-muscone with an enantiomeric excess of >99%.

Route 3: Asymmetric Synthesis of (R)-(-)-Muscone from (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid

This synthesis, by Fujimoto et al., utilizes another commercially available chiral starting material.

Experimental Workflow:

A 1. (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid B 2. Esterification & Reduction A->B C 3. Chain Elongation B->C D 4. Oxidation & Olefination C->D E 5. Further Chain Elongation D->E F 6. Oxidation E->F G 7. Ring-Closing Metathesis (Grubbs I) F->G Grubbs' Cat. I H 8. Hydrogenation (Pd/C) G->H H2, Pd/C I 9. (R)-(-)-Muscone H->I

Fig. 3: Synthetic workflow for (R)-(-)-muscone from a chiral propanoic acid derivative.

Detailed Experimental Protocols:

  • Step 1-6: Synthesis of the Diene Precursor: (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid is subjected to a multi-step sequence involving esterification, reduction, and two separate chain elongation steps to construct the long-chain diolefin precursor. This involves standard synthetic transformations such as Grignard reactions, oxidations, and Wittig-type olefinations.

  • Step 7: Ring-Closing Metathesis: The diolefin precursor is dissolved in dry toluene to a concentration of 0.005 M. Grubbs' first-generation catalyst (10 mol%) is added, and the solution is heated at 80 °C for 12 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 15-membered cyclic enone in 75% yield.

  • Step 8: Hydrogenation: The resulting enone is hydrogenated using 10% Pd/C in methanol under a hydrogen atmosphere to yield (R)-(-)-muscone.

General Considerations for Ring-Closing Metathesis in Macrocyclization

  • Catalyst Selection: The choice of Grubbs catalyst (first, second, or third generation) can significantly impact the reaction efficiency and stereoselectivity. Second-generation catalysts are generally more active and tolerant of a wider range of functional groups.

  • Concentration: RCM reactions for macrocyclization are typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular cyclization over intermolecular oligomerization.

  • Solvent: Dichloromethane and toluene are the most commonly used solvents for RCM. They should be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Temperature: Reaction temperatures can range from room temperature to the boiling point of the solvent. The optimal temperature depends on the substrate and the catalyst used.

  • Atmosphere: RCM reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxygen.

  • Purification: Purification of the macrocyclic product is typically achieved by column chromatography on silica gel. It is important to remove the ruthenium byproducts, which can sometimes be challenging.

Conclusion

The asymmetric synthesis of (R)-(-)-muscone via Ring-Closing Metathesis offers several viable and efficient routes from different chiral starting materials. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of the starting material, the desired overall yield, and the specific capabilities of the research laboratory. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize this valuable fragrance compound.

References

Application Note: Quantitative Analysis of Muscone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscone (3-methylcyclopentadecanone) is the principal odoriferous compound found in natural musk, a substance highly valued in traditional medicine and the fragrance industry.[1] Its significant pharmacological properties and unique scent profile make its accurate quantification crucial for quality control, pharmacokinetic studies, and the development of synthetic alternatives.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities. This document provides detailed protocols and validated performance data for the analysis of this compound in various matrices.

Experimental Protocols

Protocol 1: Analysis of this compound in Biological Matrices (Rat Plasma)

This protocol is adapted from a validated method for the simultaneous determination of borneol and this compound in rat plasma, suitable for pharmacokinetic studies.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 70 µL plasma sample, add the internal standard (e.g., naphthalene).

  • Perform a one-step liquid-liquid extraction by adding 35 µL of ethyl acetate.[4][5]

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • The extract is now ready for injection into the GC-MS system.

2. GC-MS Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[4][5][6]

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient should be optimized to ensure separation from matrix components.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[4][5]

Protocol 2: Analysis of this compound in Complex Formulations (e.g., Herbal Preparations, Drug Delivery Systems)

This protocol provides a general framework for extracting and quantifying this compound from more complex matrices like traditional medicines or encapsulated formulations.

1. Sample Preparation: Extraction

  • For Herbal Powders/Preparations:

    • Accurately weigh the sample powder (e.g., 0.2 g) into a Soxhlet extractor.[7]

    • Add an appropriate solvent such as ether or petroleum ether and perform extraction for several hours (e.g., 8 hours).[7]

    • Alternatively, use ultrasonic extraction with a suitable solvent for a shorter duration.[7]

  • For Oil-Based Formulations/CD-MOFs:

    • Accurately weigh the sample (e.g., 5 mg).[2]

    • Dissolve the sample in a suitable solvent (e.g., 50% DMSO in water) with the aid of ultrasonication.[2]

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing for 1 minute, and allowing the phases to separate.[2]

  • Post-Extraction:

    • Collect the extract and evaporate the solvent under a gentle stream of nitrogen or in a water bath until almost dry.[7]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile, methanol, or ethyl acetate) for GC-MS analysis.[2][7]

2. GC-MS Conditions

  • GC System: Agilent 7890A or equivalent.[2]

  • Column: Agilent DB-624 (30 m × 320 μm × 1.8 μm) or similar.[2]

  • Injection Port Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 200 °C at 12 °C/min, hold for 3 min.

    • Ramp to 280 °C at 20 °C/min, hold for 8 min.[2]

  • MS System: Agilent 5975C inert mass spectrometer or equivalent.[2]

  • Ionization Mode: EI at 70 eV.[2]

  • Temperatures: Ion source at 230 °C; quadrupole at 150 °C.[2]

  • Acquisition Mode: Full Scan (e.g., m/z 30–650 amu).[2]

Data Presentation

Quantitative data from cited methodologies are summarized below for easy comparison.

Table 1: Summary of GC-MS Method Parameters for this compound Analysis

Parameter Method 1: Rat Plasma Analysis Method 2: Complex Formulation Analysis
GC Column HP-5MS (30 m x 0.25 mm x 0.25 µm)[4][5] Agilent DB-624 (30 m × 320 μm × 1.8 μm)[2]
Oven Program Method-specific optimization required 100°C (1 min) -> 200°C @ 12°C/min (3 min) -> 280°C @ 20°C/min (8 min)[2]
Ionization Mode Electron Ionization (EI) Electron Ionization (EI, 70 eV)[2]
MS Acquisition Mode Multiple Reaction Monitoring (MRM)[4][5] Full Scan (30-650 amu)[2]
Ion Source Temp. Not specified 230 °C[2]

| Quadrupole Temp. | Not specified | 150 °C[2] |

Table 2: Summary of Quantitative Performance Data for this compound Analysis

Parameter Matrix Value Reference
Linearity Range Rat Plasma 2.5 - 250 ng/mL (R² ≥ 0.996) [4][5]
Pure Substance 50 - 500 µg/mL [2]
LLOQ Rat Plasma 2.5 ng/mL [4][5]
Intra-day Precision Rat Plasma < 7.52% [4][5]
Gongjindan (Herbal Med) ≤ 1.44% (RSD) [8]
Inter-day Precision Rat Plasma < 7.52% [4][5]
Gongjindan (Herbal Med) ≤ 1.44% (RSD) [8]
Accuracy Rat Plasma -8.03% to 14.52% [4][5]

| Recovery | Gongjindan (Herbal Med) | 99.13% - 107.33% |[8] |

Visualizations

Diagrams illustrating key workflows and principles are provided below.

General Workflow for this compound Analysis by GC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Sample Collection (Plasma, Herbal Med, etc.) Extraction Extraction (LLE, Soxhlet, etc.) Sample->Extraction Cleanup Concentration & Reconstitution Extraction->Cleanup GCMS GC-MS Analysis (Separation & Detection) Cleanup->GCMS Data Data Acquisition (Chromatograms & Spectra) GCMS->Data Integration Peak Integration Data->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Reporting Quant->Report

Caption: High-level workflow for this compound quantification.

Pharmacokinetic Study Workflow (Rat Plasma) Admin Intravenous Administration of Drug Containing this compound Sample Blood Sample Collection at Timed Intervals Admin->Sample Plasma Plasma Separation (Centrifugation) Sample->Plasma Prep Sample Preparation (LLE with Ethyl Acetate) Plasma->Prep Analysis GC-MS/MS Analysis (MRM Mode) Prep->Analysis PK Pharmacokinetic Data Analysis Analysis->PK

Caption: Workflow for a this compound pharmacokinetic study.

Principle of this compound Fragmentation in EI-MS This compound This compound Molecule (M) C16H30O (Neutral) Ionization Electron Impact (70 eV) - e- This compound->Ionization MolIon Molecular Ion (M+•) (Charged, Unstable) Ionization->MolIon Fragmentation Fragmentation MolIon->Fragmentation FragmentIon Fragment Ion (X+) (Charged, Detected) Fragmentation->FragmentIon NeutralRadical Neutral Radical (R•) (Neutral, Not Detected) Fragmentation->NeutralRadical

Caption: Electron impact ionization and fragmentation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscone, the principal aromatic component of natural musk, is a valuable ingredient in perfumery and traditional medicine. Accurate quantification of this compound is crucial for quality control, standardization, and formulation development. This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound: a direct analysis using Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) and a method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with Ultraviolet (UV) detection. This document provides detailed experimental protocols, validation data, and visual workflows to guide researchers in establishing reliable this compound quantification assays.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures[1]. In the analysis of herbal medicines and pharmaceutical products, HPLC plays a critical role in ensuring quality, consistency, and regulatory compliance[1]. This compound, a macrocyclic ketone, can be challenging to detect using standard UV-Vis detectors due to its weak chromophore. To address this, two primary HPLC-based strategies have been developed: direct detection of the underivatized molecule using a universal detector like ELSD, and enhancement of UV detection through chemical derivatization.

This note presents protocols for both approaches, allowing researchers to choose the method best suited to their available instrumentation and analytical needs.

Method 1: Direct Quantification of Underivatized this compound by UPLC-ELSD

This method offers a rapid and direct approach for this compound quantification without the need for chemical derivatization.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]

  • Mobile Phase: A reversed-phase mobile phase, typically a gradient of acetonitrile and water. The specific gradient should be optimized for the user's system to achieve adequate separation.

  • Flow Rate: To be optimized for the specific column and system.

  • Column Temperature: To be maintained at a constant temperature, e.g., 30°C.

  • Injection Volume: 1-10 µL

  • Run Time: Approximately 5 minutes[2]

2. ELSD Detector Settings:

  • Drift Tube Temperature: 30°C[2]

  • Gas Flow Rate (Nebulizer): 4.2 L/min[2]

  • Mode: Impact On[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation (from Musk):

    • Accurately weigh approximately 0.2 g of musk powder into a centrifuge tube.

    • Add 3 mL of ether and perform ultrasonic extraction for 15 minutes. Repeat the extraction three times.

    • Combine the supernatant from all extractions and evaporate the solvent to near dryness using a gentle stream of nitrogen or in a water bath.

    • Reconstitute the residue in a known volume of acetonitrile or methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the validation parameters for the UPLC-ELSD method as reported in the literature.

ParameterResultReference
Linearity (r)0.9914[2]
Recovery98.6%[2]
Limit of Detection (LOD)2.0 ng[2]

Method 2: Quantification of this compound by HPLC-UV after Pre-column Derivatization with 2,4-DNPH

This method enhances the detectability of this compound by introducing a strong chromophore through derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocol

1. Derivatization Reaction:

  • Derivatization Reagent: Prepare a solution of 2,4-DNPH in a suitable solvent (e.g., ethanol containing hydrochloric acid).

  • Reaction Procedure:

    • To an aliquot of the this compound standard or sample solution, add an excess of the DNPH reagent. The molar ratio of DNPH to this compound should be at least 300:1 to ensure complete reaction.

    • The reaction is catalyzed by acid (e.g., hydrochloric acid).

    • Incubate the mixture at 65°C for 30 minutes.

    • Cool the reaction mixture to room temperature before injection into the HPLC system.

2. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system

  • Detector: UV-Vis Detector

  • Column: Alltima C18 (150 mm × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 365 nm[3]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. Derivatize each standard as described above.

  • Sample Preparation (from Musk):

    • Extract this compound from the sample matrix as described in Method 1 (Sample Preparation).

    • Derivatize an aliquot of the filtered sample extract using the same procedure as for the calibration standards.

Method Validation Summary

The following table summarizes the validation parameters for the HPLC-UV method with DNPH derivatization.

ParameterResultReference
Linearity Range0.04 - 30.00 µg/mL[3]
Correlation Coefficient (r)0.9999[3]
Recovery98.37% - 100.32%[3]
Limit of Detection (LOD)0.005 µg/mL[3]
Limit of Quantification (LOQ)0.04 µg/mL[3]
Repeatability (RSD)< 4.12%[3]

Visualizations

This compound Derivatization with 2,4-DNPH

G cluster_reactants Reactants cluster_products Products This compound This compound (3-Methylcyclopentadecanone) Product This compound-2,4-dinitrophenylhydrazone (UV active) This compound->Product + DNPH (H+, 65°C) DNPH 2,4-Dinitrophenylhydrazine (DNPH) H2O H2O

Caption: Reaction scheme of this compound with 2,4-DNPH to form a UV-active hydrazone.

General HPLC Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_derivatization Optional Derivatization (for UV) Sample Musk Sample Extraction Solvent Extraction (e.g., Ether) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile/Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Derivatization Add 2,4-DNPH Heat at 65°C Reconstitution->Derivatization Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (ELSD or UV) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Derivatization->Injection

Caption: General experimental workflow for the quantification of this compound by HPLC.

Conclusion

The two HPLC-based methods presented provide reliable and validated approaches for the quantification of this compound. The choice between the direct UPLC-ELSD method and the HPLC-UV method with pre-column derivatization will depend on the instrumentation available and the specific requirements of the analysis, such as desired sensitivity and sample throughput. Both methods, when properly implemented and validated, can serve as essential tools for the quality control of raw materials and finished products containing this compound.

References

in vitro assays to evaluate muscone's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: In Vitro Assays to Evaluate Muscone's Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, the primary active component of musk, has been a subject of interest in traditional medicine for its therapeutic properties, including anti-inflammatory effects.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms underlying these effects, revealing that this compound can modulate key signaling pathways involved in the inflammatory response.[3][4][5] Evaluating the anti-inflammatory potential of this compound in a controlled laboratory setting is a critical step in its validation as a potential therapeutic agent. This document provides detailed protocols for a panel of in vitro assays designed to assess and quantify the anti-inflammatory activity of this compound, focusing on its impact on pro-inflammatory mediators, cellular signaling cascades, and oxidative stress.

Key In Vitro Models for Inflammation

A common and effective strategy for studying anti-inflammatory effects in vitro involves using established immune cell lines, such as macrophages, and stimulating them with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Lines:

    • RAW 264.7 Murine Macrophages: A widely used and reliable cell line for studying macrophage activation and inflammatory responses.

    • Bone Marrow-Derived Macrophages (BMDMs): Primary cells that closely mimic the function of tissue macrophages, often used to validate findings from cell lines.[3]

    • BV2 Murine Microglia: A cell line used to study neuroinflammation, relevant as this compound has shown neuroprotective properties.[5][6]

  • Inflammatory Stimulus:

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, it is a potent activator of Toll-like receptor 4 (TLR4), triggering a strong pro-inflammatory response in macrophages.[3]

Experimental Workflow

The general workflow for assessing the anti-inflammatory effects of this compound involves pre-treating cultured cells with various concentrations of this compound before exposing them to an inflammatory stimulus. The protective effects are then quantified using a variety of downstream assays.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., RAW 264.7 cells) B 2. Pre-treatment (Varying concentrations of this compound) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection D->E F Cell Supernatant E->F G Cell Lysate E->G H Downstream Assays F->H G->H

Caption: General experimental workflow for in vitro evaluation of this compound.

Data Presentation: Summary of this compound's In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers as reported in various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell TypeStimulusThis compound Conc.Cytokine% Inhibition / EffectReference
BMDMsLPSNot specifiedIL-1β, TNF-α, IL-6Significant decrease[3]
BV2 CellsLPSNot specifiedIL-1β, TNF-α, IL-6Significant suppression[5]
MacrophagesrmHMGB1 / rmHSP60Not specifiedIL-1β, TNF-α, IL-6Significant decrease[7]
Schwann CellsHypoxia (CoCl2)Not specifiedIL-1β, TNF-αSignificant attenuation[1]

Table 2: Effect of this compound on Inflammatory Mediators and Signaling Proteins

Cell TypeStimulusTarget MoleculeEffect ObservedReference
BMDMsLPSp-p65, p-IκBαInhibition of phosphorylation[3]
BMDMsLPSNLRP3, Caspase-1Inhibition of activation[3]
BV2 CellsLPSp-JAK2, p-STAT3Inhibition of phosphorylation[5]
RAW264.7RANKLp-p65, p-IκBαSuppression of phosphorylation[4]
RAW264.7RANKLp-ERK, p-JNK, p-p38Blockage of phosphorylation[4]
MacrophagesDAMPsp-p38, p-p65Inhibition of activation[7]
HT22 CellsH/Rp-IκBα, nuclear p-p65Attenuation of activation[8]
BMDMsLPSROSReduction in levels[3]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, typically in a 24-well or 48-well plate for a larger volume of supernatant.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for mouse TNF-α, IL-6, or IL-1β). The general steps involve:

    • Coating the plate with a capture antibody.

    • Adding standards and samples (the collected supernatant).

    • Adding a detection antibody.

    • Adding an enzyme-conjugate (e.g., HRP-streptavidin).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 or BMDMs) in 6-well plates. Pre-treat with this compound and then stimulate with LPS. Note that for phosphorylation analysis, stimulation times are often much shorter (e.g., 15-60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (total protein extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, NLRP3, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of target proteins to a loading control (e.g., β-actin) and phosphorylated proteins to their total protein counterparts.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. LPS activation of TLR4 leads to the phosphorylation and degradation of IκBα, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies show this compound inhibits the phosphorylation of both IκBα and p65, thereby blocking this pathway.[3][4][7]

G cluster_nfkb This compound's Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 degrades IKK IKK TLR4->IKK degrades IkB p-IκBα IKK->IkB degrades NFkB_cyto p65/p50 (Cytoplasm) IkB->NFkB_cyto degrades NFkB_nuc p65/p50 (Nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes This compound This compound This compound->Inhibition Inhibition->IKK

Caption: this compound inhibits NF-κB activation by blocking IKK/IκBα phosphorylation.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, active form. This compound has been found to inhibit the activation of the NLRP3 inflammasome.[3][5] This is often linked to its ability to suppress the NF-κB pathway (which controls the expression of NLRP3 and pro-IL-1β) and reduce reactive oxygen species (ROS), a key activator of the inflammasome.[3]

G cluster_nlrp3 This compound's Inhibition of the NLRP3 Inflammasome Signal1 Signal 1 (LPS/NF-κB) ProIL1B Pro-IL-1β Signal1->ProIL1B NLRP3_exp NLRP3 Expression Signal1->NLRP3_exp Signal2 Signal 2 (e.g., ROS) NLRP3_act NLRP3 Inflammasome Assembly Signal2->NLRP3_act IL1B Mature IL-1β ProIL1B->IL1B cleaved by Casp-1 NLRP3_exp->NLRP3_act Casp1 Caspase-1 NLRP3_act->Casp1 activates This compound This compound This compound->Inhibition1 This compound->Inhibition2 Inhibition1->Signal1 Inhibition2->Signal2

Caption: this compound suppresses NLRP3 inflammasome activation via NF-κB and ROS.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Their activation (via phosphorylation) leads to the activation of transcription factors like AP-1, which also drives pro-inflammatory gene expression. This compound has been demonstrated to block the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[4][9]

G cluster_mapk This compound's Inhibition of the MAPK Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p-p38 MAPKK->p38 ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK TF Transcription Factors (e.g., AP-1) p38->TF ERK->TF JNK->TF Genes Pro-inflammatory Genes TF->Genes This compound This compound This compound->Inhibition Inhibition->p38 Inhibition->ERK Inhibition->JNK

Caption: this compound blocks inflammatory signaling by inhibiting MAPK phosphorylation.

Conclusion

The in vitro assays described provide a robust framework for characterizing the anti-inflammatory properties of this compound. The collective evidence indicates that this compound effectively reduces the production of key inflammatory cytokines and mediators by inhibiting multiple upstream signaling pathways, including NF-κB, NLRP3 inflammasome, and MAPKs. These protocols and notes serve as a valuable resource for researchers investigating this compound as a promising candidate for the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols for the Industrial-Scale Synthesis and Production of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscone, or (R)-3-methylcyclopentadecanone, is a macrocyclic ketone that is the principal odorant of natural musk. Historically obtained from the scent glands of the male musk deer, its production is now dominated by synthetic routes due to the endangered status of the animal and the high demand in the fragrance and pharmaceutical industries. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on the most viable chemical and biotechnological methods. Additionally, it outlines relevant biological signaling pathways for professionals in drug development.

Key Industrial Synthesis Routes

Several strategies have been developed for the industrial production of this compound. The most prominent and economically viable methods include:

  • Synthesis from (+)-Citronellal via Ring-Closing Metathesis (RCM): This is a widely used method that leverages a readily available chiral starting material to produce enantiomerically pure (R)-muscone.[1][2]

  • Synthesis from a Macrocyclic Diketone via Enantioselective Aldol Condensation: This practical approach starts from an achiral macrocyclic diketone and introduces chirality through an enantioselective aldol condensation/dehydration reaction.[3][4][5][6]

  • Synthesis from 2,15-Hexadecanedione: This method involves the synthesis of a linear diketone precursor followed by an intramolecular cyclization to form the this compound ring system.[7][8]

  • Biosynthesis using Gene-Edited Yeast: An emerging and sustainable approach that utilizes engineered microorganisms to produce this compound from simple carbon sources.

Data Presentation: Comparison of Key Synthetic Routes

ParameterSynthesis from (+)-Citronellal (RCM)Synthesis from Macrocyclic DiketoneSynthesis from 2,15-Hexadecanedione
Starting Material (+)-CitronellalMacrocyclic diketone1,10-dibromodecane and ethyl acetoacetate
Key Reaction Ring-Closing MetathesisEnantioselective Aldol CondensationIntramolecular Aldol Condensation/Cyclization
Catalyst/Reagent Grubbs Catalyst (e.g., bis(tricyclohexylphosphine)benzylideneruthenium dichloride)Sodium N-methylephedratePropyl zinc iodide or Al2O3/ZrO2
Reported Overall Yield Good (e.g., 78% for RCM step)[1][2]High (e.g., 70% over 2 steps from the bicyclic enone)[4]Moderate (e.g., 70% for diketone synthesis)[2]
Chirality Control Inherited from chiral starting materialIntroduced via enantioselective catalystProduces racemic mixture unless resolved
Key Advantages Enantiomerically pure productPractical and scalableUtilizes readily available starting materials
Key Challenges Cost of ruthenium catalystRequires specific chiral catalystCan produce byproducts, lower overall yield

Experimental Protocols

Protocol 1: Synthesis of (R)-Muscone from (+)-Citronellal via Ring-Closing Metathesis

This protocol is based on the synthesis described by Kamat et al. (2000).[1][2]

Step 1: Preparation of the Acyclic Diolefinic Substrate

  • Reduction of (+)-Citronellal: (+)-Citronellal is reduced to citronellol using a standard reducing agent like sodium borohydride in methanol.

  • Protection of the Hydroxyl Group: The resulting citronellol is protected as a silyl ether (e.g., using t-BuMe2SiCl and imidazole in DMF) to prevent interference in subsequent steps.

  • Oxidative Cleavage and Wittig Reaction: The isopropenyl group of the protected citronellol is cleaved using ozonolysis or a milder method like OsO4/NaIO4. The resulting aldehyde is then subjected to a Wittig reaction (e.g., with Ph3PMeBr and n-BuLi) to introduce a terminal double bond.

  • Grignard Reaction: The protected alcohol is deprotected, and the resulting alcohol is oxidized to an aldehyde. This aldehyde is then reacted with a Grignard reagent prepared from 10-bromodec-1-ene to form the acyclic diolefinic alcohol precursor.

  • Oxidation: The secondary alcohol of the precursor is oxidized to a ketone using an oxidizing agent like Jones reagent to yield the final acyclic diolefinic substrate.

Step 2: Ring-Closing Metathesis

  • Reaction Setup: The acyclic diolefinic substrate is dissolved in a suitable solvent like dichloromethane under an inert atmosphere.

  • Catalyst Addition: A solution of a second-generation Grubbs catalyst (e.g., bis(tricyclohexylphosphine)benzylideneruthenium dichloride) is added. The catalyst loading is a critical parameter to be optimized for industrial scale.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by techniques like GC-MS.

  • Work-up: The reaction is quenched, and the catalyst is removed. The crude product is purified by column chromatography. A yield of approximately 78% can be expected for this step.[1][2]

Step 3: Hydrogenation

  • Reaction Setup: The product from the RCM step is dissolved in a solvent like ethanol.

  • Catalyst Addition: A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature until the double bond is saturated.

  • Purification: The catalyst is filtered off, and the solvent is evaporated. The resulting (R)-muscone is then purified by fractional distillation.

Protocol 2: Synthesis of (R)-Muscone from a Macrocyclic Diketone

This protocol is based on the work of Knopff, Kuhne, and Fehr.[4][5]

Step 1: Enantioselective Intramolecular Aldol Condensation/Dehydration

  • Catalyst Preparation: A chiral catalyst is prepared from (+)-N-methylephedrine and a sodium base (e.g., NaH) in a suitable solvent like THF.

  • Reaction Setup: The achiral macrocyclic diketone is dissolved in a solvent like THF and added to the prepared catalyst solution.

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., reflux) for a specific duration (e.g., 16 hours) to achieve high conversion and enantioselectivity (up to 76% ee).[4]

  • Work-up and Purification: The reaction is quenched, and the product, a bicyclic enone, is isolated and purified. The chiral auxiliary, (+)-N-methylephedrine, can be recovered and reused.

Step 2: Eschenmoser-Ohloff Fragmentation

  • The purified bicyclic enone is subjected to an Eschenmoser-Ohloff fragmentation to open the smaller ring and form the 15-membered this compound ring system.

Step 3: Reduction

  • The resulting unsaturated macrocyclic ketone is then reduced, for example, by catalytic hydrogenation, to yield (R)-muscone.

Protocol 3: Purification of this compound

Industrial-scale purification of this compound typically involves the following steps:

  • Fractional Distillation: The crude synthetic this compound is subjected to fractional distillation under reduced pressure.[9] This separates the this compound from lower and higher boiling point impurities. The efficiency of the separation depends on the number of theoretical plates in the distillation column.[9]

  • Crystallization: For higher purity, fractional crystallization can be employed.[10] The distilled this compound is dissolved in a suitable solvent at an elevated temperature and then slowly cooled to induce crystallization. The impurities tend to remain in the mother liquor. This process may be repeated to achieve the desired purity.

Mandatory Visualizations

Synthetic Workflow Diagrams

muscone_synthesis_from_citronellal start (+)-Citronellal step1 Preparation of Acyclic Diolefinic Substrate start->step1 step2 Ring-Closing Metathesis (RCM) step1->step2 Grubbs Catalyst step3 Catalytic Hydrogenation step2->step3 H2, Pd/C end (R)-Muscone step3->end

Caption: Synthesis of (R)-Muscone from (+)-Citronellal.

muscone_synthesis_from_diketone start Macrocyclic Diketone step1 Enantioselective Aldol Condensation start->step1 Chiral Catalyst step2 Eschenmoser-Ohloff Fragmentation step1->step2 step3 Reduction step2->step3 end (R)-Muscone step3->end

Caption: Synthesis of (R)-Muscone from a Macrocyclic Diketone.

Signaling Pathway Diagram

For drug development professionals, understanding the biological targets of this compound is crucial. This compound's primary biological interaction in the context of fragrance is with olfactory receptors. Furthermore, it has been shown to modulate other signaling pathways with therapeutic potential.

muscone_signaling cluster_olfactory Olfactory Signaling cluster_therapeutic Potential Therapeutic Signaling This compound This compound or5an1 OR5AN1 (Olfactory Receptor) This compound->or5an1 g_protein G-protein (Golf) or5an1->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces cng Cyclic Nucleotide-Gated Ion Channel camp->cng opens neuron_depol Neuronal Depolarization cng->neuron_depol olfactory_perception Odor Perception neuron_depol->olfactory_perception muscone_therapeutic This compound stat3 STAT3 Pathway muscone_therapeutic->stat3 inhibits mapk MAPK Pathway muscone_therapeutic->mapk inhibits tgf_smad TGF-β/SMAD Pathway muscone_therapeutic->tgf_smad inhibits cardioprotection Cardioprotection stat3->cardioprotection anti_inflammatory Anti-inflammatory Effects stat3->anti_inflammatory mapk->cardioprotection mapk->anti_inflammatory tgf_smad->cardioprotection

Caption: this compound Signaling Pathways.

Conclusion

The industrial-scale synthesis of this compound has evolved significantly, moving from reliance on natural sources to sophisticated chemical and biotechnological methods. The choice of a particular synthetic route depends on factors such as the desired enantiomeric purity, cost of starting materials and catalysts, and the scalability of the process. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the production and application of this compound. Further research into optimizing catalyst efficiency, reaction conditions, and purification techniques will continue to enhance the economic and environmental sustainability of this compound production. The exploration of this compound's interaction with various signaling pathways also opens avenues for its application in drug development beyond its traditional use in perfumery.

References

Application Notes and Protocols for the Enantioselective Synthesis of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscone, (R)-3-methylcyclopentadecanone, is a macrocyclic ketone and the principal odorous component of natural musk, a substance highly valued in the fragrance industry for its warm, animalic scent.[1][2] The (R)-enantiomer is significantly more potent and possesses a more desirable fragrance profile than its (S)-counterpart. Due to the endangered status of the musk deer, the natural source of this compound, synthetic routes to enantiomerically pure this compound are of great commercial and scientific importance. This document provides detailed application notes and experimental protocols for three prominent methods in the asymmetric synthesis of this compound enantiomers: Ring-Closing Metathesis (RCM), Enantioselective Intramolecular Aldol Addition, and Asymmetric Conjugate Addition.

Key Synthesis Methodologies

A variety of strategies have been developed for the enantioselective synthesis of this compound, each with its own advantages and challenges. The primary goals of these methods are to construct the 15-membered macrocyclic ring and to establish the chiral center at the C3 position with high stereocontrol.

1. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocycles, including this compound.[1][3] This method typically involves the use of a ruthenium-based catalyst, such as a Grubbs catalyst, to cyclize a diene precursor. A common and efficient strategy employs the readily available chiral building block (+)-citronellal to introduce the stereocenter that will become the C3 methyl group in (R)-muscone.[1]

2. Enantioselective Intramolecular Aldol Addition

This approach involves the cyclization of a macrocyclic diketone precursor through an intramolecular aldol reaction. The use of a chiral base or catalyst can induce enantioselectivity in the ring-closing step, leading to the formation of one enantiomer of a bicyclic enone intermediate, which is then converted to the desired this compound enantiomer.[4][5][6]

3. Asymmetric Conjugate Addition

The asymmetric conjugate addition of a methyl group to a pre-formed macrocyclic enone, (E)-2-cyclopentadecen-1-one, is another effective strategy for the synthesis of this compound enantiomers. This method relies on the use of chiral copper-based reagents, often in the presence of a chiral ligand, to deliver the methyl group stereoselectively.[7][8][9]

Data Presentation

The following tables summarize the quantitative data for the different enantioselective methods for this compound synthesis.

Table 1: Ring-Closing Metathesis for (R)-Muscone Synthesis

Starting MaterialCatalystKey Step YieldEnantiomeric Excess (ee)Reference
(+)-CitronellalBis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' 1st Gen)78% (for RCM step)>99%[1]
(R)-3-tert-butoxycarbonyl-2-methylpropanoic acidGrubbs' CatalystNot specifiedNot specified[3]

Table 2: Enantioselective Intramolecular Aldol Addition

PrecursorChiral Catalyst/BaseIntermediateEnantiomeric Excess (ee)Reference
Macrocyclic diketoneSodium N-methylephedrateBicyclic enoneup to 76%[4][6]

Table 3: Asymmetric Conjugate Addition

SubstrateReagentChiral LigandEnantiomeric Excess (ee)Reference
(E)-2-Cyclopentadecen-1-oneChiral dimethylcuprate(1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol89%[8]
(E)-Cyclopentadec-2-en-1-oneChiral methylcuprateLigand from exo-3-monosubstituted-amino-exo-2-hydroxybornaneHigh (for (S)-muscone)[9]
(E)-Cyclopentadec-2-en-1-oneChiral methylcuprate(1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with THFessentially 100%[7]

Experimental Protocols

Protocol 1: Synthesis of (R)-Muscone via Ring-Closing Metathesis from (+)-Citronellal

This protocol is adapted from the synthesis described by Kamat, V. P. et al. (2000).[1]

Step 1: Synthesis of the Diene Precursor

  • Grignard Reaction: To a solution of 10-bromodec-1-ene in dry diethyl ether, add magnesium turnings. To this Grignard reagent, add a solution of (+)-citronellal in diethyl ether at 0 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Purify the resulting alcohol by column chromatography.

  • Oxidation: Dissolve the alcohol from the previous step in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Quench the reaction with isopropanol, dilute with water, and extract with diethyl ether. Purify the resulting ketone by column chromatography to yield the acyclic diolefinic precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diolefinic precursor in dry, degassed dichloromethane to a concentration of 0.01 M.

  • Add 5 mol% of bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' first-generation catalyst).

  • Reflux the reaction mixture under an inert atmosphere for 21 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the cyclic enone.

Step 3: Hydrogenation

  • Dissolve the cyclic enone in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield (R)-muscone.

Protocol 2: Enantioselective Synthesis of this compound via Intramolecular Aldol Addition

This protocol is based on the work of Knopff, O., et al. (2007).[4]

Step 1: Preparation of the Chiral Base

  • To a solution of (+)-N-methylephedrine in dry THF, add sodium hydride (NaH) at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium N-methylephedrate.

Step 2: Enantioselective Intramolecular Aldol Condensation

  • Dissolve the macrocyclic diketone precursor in dry THF.

  • Add the freshly prepared solution of sodium N-methylephedrate (4 equivalents) to the diketone solution at room temperature.

  • Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting bicyclic enone by flash column chromatography.

Step 3: Conversion to this compound

The bicyclic enone is then converted to (R)-muscone through a multi-step sequence involving Eschenmoser fragmentation and reduction, as described in the literature.

Protocol 3: Asymmetric Conjugate Addition for the Synthesis of (R)-Muscone

This protocol is based on the findings of Tanaka, K., et al. (1990 & 1991).[7][8]

Step 1: Preparation of the Chiral Cuprate Reagent

  • To a solution of the chiral ligand, (1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, in dry toluene, add a solution of methyllithium (MeLi) at -78 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add a solution of copper(I) iodide (CuI) in dry toluene and stir for another 30 minutes to form the chiral methylcuprate reagent.

  • For enhanced enantioselectivity, add a small amount of dry THF (2-10 equivalents) to the toluene solution of the chiral cuprate reagent.[7]

Step 2: Conjugate Addition

  • Cool the solution of the chiral cuprate reagent to -78 °C.

  • Add a solution of (E)-cyclopentadec-2-en-1-one in dry toluene dropwise.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 2 hours).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-muscone.

Mandatory Visualizations

G cluster_0 Synthesis of Diene Precursor cluster_1 Macrocyclization and Final Product Citronellal (+)-Citronellal Grignard Grignard Reaction (10-bromodec-1-ene, Mg) Citronellal->Grignard Alcohol Chiral Alcohol Grignard->Alcohol Jones Jones Oxidation Alcohol->Jones Diene Acyclic Diene Precursor Jones->Diene RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diene->RCM CyclicEnone Cyclic Enone RCM->CyclicEnone Hydrogenation Hydrogenation (H2, Pd/C) CyclicEnone->Hydrogenation Rthis compound (R)-Muscone Hydrogenation->Rthis compound G Diketone Macrocyclic Diketone Aldol Enantioselective Intramolecular Aldol Addition Diketone->Aldol ChiralBase Chiral Base (Sodium N-methylephedrate) ChiralBase->Aldol Enone Bicyclic Enone Intermediate Aldol->Enone Conversion Multi-step Conversion Enone->Conversion Rthis compound (R)-Muscone Conversion->Rthis compound G cluster_0 Reagent Preparation cluster_1 Conjugate Addition ChiralLigand Chiral Amino Alcohol Ligand Cuprate Chiral Methylcuprate Reagent ChiralLigand->Cuprate MeLi Methyllithium MeLi->Cuprate CuI Copper(I) Iodide CuI->Cuprate Addition Asymmetric Conjugate Addition Cuprate->Addition Enone (E)-2-Cyclopentadecen-1-one Enone->Addition Rthis compound (R)-Muscone Addition->Rthis compound

References

Application Notes and Protocols for the Extraction of Muscone from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the extraction of muscone, the principal aromatic compound in natural musk. Given the endangered status of the musk deer (Moschus moschiferus), the primary natural source of this compound, the use of synthetic or bio-engineered this compound is now predominant in the industry.[1][2] However, the extraction of this compound from legally and ethically sourced natural musk remains relevant for research, quality control of traditional medicines, and niche applications.

Natural musk is a glandular secretion from the male musk deer, with a this compound content ranging from 0.5% to 2% of the dried grain.[3] The extraction methods detailed below are designed to isolate this macrocyclic ketone efficiently.

Data Presentation: Comparison of Extraction Protocols

The selection of an extraction method depends on factors such as sample size, required purity, available equipment, and the desired balance between yield, cost, and environmental impact. The following tables summarize the quantitative parameters of common extraction methods and their qualitative comparison.

Table 1: Quantitative Parameters for this compound Extraction Methods

ParameterSoxhlet ExtractionUltrasonic-Assisted Solvent Extraction (UASE)Steam DistillationSupercritical Fluid Extraction (SFE)
Sample Material Dried, powdered musk grainsDried, powdered musk grainsDried musk grainsDried, powdered musk grains
Typical Sample Size ~0.2 g[4]~0.2 g[4]Variable (larger scale)Variable
Primary Solvent(s) Ether, Petroleum Ether[4]Ether[4]Water (Steam)Supercritical CO₂
Co-solvent (for SFE) Polar modifiers (e.g., ethanol) can be usedN/AN/AMethanol, Ethanol[5]
Solvent-to-Solid Ratio Not specified, requires sufficient solvent for continuous reflux~15:1 (v/w) per cycle[4]High (sufficient water to generate steam)Variable, optimized for solubility
Extraction Time ~8 hours[4]45 minutes (3 cycles of 15 min)[4]Long (several hours)[6]30 - 120 minutes[5]
Temperature Boiling point of solvent (e.g., Ether: ~34.6°C)Room Temperature / slightly elevated due to sonication~100°CLow (e.g., 35-45°C)[5]
Pressure AtmosphericAtmosphericAtmosphericHigh (e.g., 9 MPa)[5]

Table 2: Qualitative Comparison of Extraction Methods

FeatureSoxhlet ExtractionUltrasonic-Assisted Solvent Extraction (UASE)Steam DistillationSupercritical Fluid Extraction (SFE)
Extraction Efficiency High[7]HighModerateHigh, highly tunable
Solvent Consumption High[8]LowN/A (Water)Low (CO₂ is recycled)
Time Consumption Very Long[8]Very ShortLongShort to Moderate
Thermal Degradation Risk Low (depends on solvent)Very LowHighVery Low[5]
Operational Complexity LowLowModerateHigh
Cost (Equipment) LowLow-ModerateLowHigh
Environmental Impact High (organic solvents)[8]Low-Moderate (organic solvents)LowVery Low (uses non-toxic CO₂)[5]
Suitability Exhaustive extraction for non-thermolabile compoundsRapid extraction, suitable for thermolabile compoundsVolatile, thermally stable compoundsHigh-value, thermolabile compounds; "green" chemistry

Experimental Protocols

The following are detailed methodologies for the key experiments in this compound extraction.

Protocol 1: Soxhlet Extraction

This classical method ensures exhaustive extraction but is time and solvent-intensive.

Materials:

  • Musk powder (~0.2 g)

  • Soxhlet extractor apparatus

  • Cellulose extraction thimble

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Anhydrous ether (150-200 mL)

  • Rotary evaporator

  • Acetonitrile or methanol for reconstitution

Procedure:

  • Accurately weigh approximately 0.2 g of musk powder and place it into a cellulose extraction thimble.[4]

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the apparatus with a round-bottom flask containing 150-200 mL of anhydrous ether and boiling chips.

  • Connect the condenser and turn on the cooling water.

  • Heat the flask using the heating mantle to initiate solvent boiling and reflux.

  • Allow the extraction to proceed continuously for 8 hours. The solvent will cycle through the musk sample, extracting the soluble compounds.[4]

  • After 8 hours, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and transfer the ether extract from the round-bottom flask to a rotary evaporator.

  • Evaporate the solvent in a water bath until the extract is nearly dry.[4]

  • Re-dissolve the resulting residue in a small, precise volume (e.g., 2 mL) of acetonitrile or methanol for analysis or further purification.[4]

Protocol 2: Ultrasonic-Assisted Solvent Extraction (UASE)

UASE is a rapid alternative that uses acoustic cavitation to enhance mass transfer.

Materials:

  • Musk powder (~0.2 g)

  • Conical centrifuge tube (15 mL) with a tight-fitting cap

  • Ultrasonic bath

  • Centrifuge

  • Anhydrous ether (~9 mL total)

  • Pipettes

  • Vial for collecting supernatant

  • Rotary evaporator or nitrogen evaporator

  • Acetonitrile or methanol for reconstitution

Procedure:

  • Accurately weigh approximately 0.2 g of musk powder and place it into a centrifuge tube.[4]

  • Add 3 mL of anhydrous ether to the tube, seal it tightly, and place it in an ultrasonic bath.[4]

  • Sonicate for 15 minutes.

  • After sonication, centrifuge the tube to pellet the solid material.

  • Carefully pipette the supernatant (the ether extract) into a collection vial.

  • Repeat the extraction process (steps 2-5) on the remaining solid residue two more times, combining the supernatant from all three cycles.[4]

  • Evaporate the combined solvent using a gentle stream of nitrogen or a rotary evaporator until nearly dry.[4]

  • Re-dissolve the residue in a precise volume (e.g., 2 mL) of acetonitrile or methanol.[4]

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE uses carbon dioxide at its supercritical state, offering a "green" and highly selective extraction method ideal for temperature-sensitive compounds like this compound.

Materials:

  • Supercritical Fluid Extractor system

  • Liquid CO₂ (instrument grade)

  • Co-solvent (e.g., ethanol, optional)

  • Extraction vessel

  • Musk powder

Procedure:

  • Finely grind the dried musk grains to increase the surface area for extraction.

  • Load the weighed musk powder into the extraction vessel of the SFE system.

  • Seal the vessel and heat the system to the desired temperature (e.g., 35-45°C).[5]

  • Pressurize the system with CO₂ to the target pressure (e.g., 9 MPa) to bring the CO₂ into its supercritical state.[5]

  • If a co-solvent is used to increase polarity, it is pumped into the CO₂ stream at a low percentage.

  • Maintain a constant flow of supercritical CO₂ through the extraction vessel for a set duration (e.g., 30-120 minutes).[5]

  • The supercritical fluid containing the dissolved this compound passes through a pressure-release valve into a collection vessel (separator).

  • In the separator, the pressure is lowered, causing the CO₂ to return to its gaseous state and lose its solvating power. The this compound extract precipitates and is collected.

  • The gaseous CO₂ can be re-compressed and recycled into the system.

  • The collected this compound extract can be used directly or further purified.

Visualizations: Workflows and Relationships

The following diagrams illustrate the general workflow for this compound extraction and a comparison of the methodologies.

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction RawMaterial Natural Musk Grains (from Musk Pod) Drying Drying RawMaterial->Drying Grinding Grinding / Powdering Drying->Grinding Extraction Extraction Process (Soxhlet, UASE, SFE, etc.) CrudeExtract Crude this compound Extract Extraction->CrudeExtract Solvent Solvent Input (Ether, scCO₂, etc.) Solvent->Extraction Evaporation Solvent Evaporation CrudeExtract->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: General workflow for the extraction and purification of this compound from natural musk.

MethodComparison cluster_soxhlet Pros & Cons: Soxhlet cluster_uase Pros & Cons: UASE cluster_sfe Pros & Cons: SFE Start Select Extraction Method Soxhlet Soxhlet Extraction Start->Soxhlet High Yield Low Cost UASE Ultrasonic-Assisted Extraction (UASE) Start->UASE Speed Low Temp SFE Supercritical Fluid Extraction (SFE) Start->SFE Purity 'Green' Pro_Soxhlet Pro: Exhaustive Extraction Con_Soxhlet Con: Slow, High Solvent Use Pro_UASE Pro: Very Fast, Efficient Con_UASE Con: Lower Throughput Pro_SFE Pro: Solvent-Free, Low Temp Con_SFE Con: High Initial Cost

Caption: Decision factors and characteristics of primary this compound extraction methods.

References

Application Notes and Protocols for the Synthesis of (R)-(-)-Muscone from (+)-Citronellal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Muscone, the primary fragrant component of musk, is a valuable compound in the fragrance industry and a subject of interest in medicinal chemistry. Due to the protected status of the musk deer, the natural source of muscone, chemical synthesis is the only viable method for its production. This document provides a detailed protocol for the asymmetric synthesis of (R)-(-)-muscone starting from the readily available and commercially accessible chiral building block, (+)-citronellal. The key strategic step in this synthesis is a ring-closing metathesis (RCM) reaction to construct the 15-membered macrocyclic core. This protocol offers a comprehensive guide for researchers, detailing the multi-step synthesis, including reaction conditions, purification methods, and characterization of intermediates.

Introduction

The synthesis of macrocyclic compounds like this compound presents significant challenges, primarily in achieving high yields for the ring-closure step. Modern synthetic methodologies, particularly ring-closing metathesis, have provided efficient routes to these complex structures. The protocol outlined below is based on a convergent strategy that assembles a long-chain diolefinic precursor from (+)-citronellal, which is then subjected to RCM to afford the this compound backbone. Subsequent hydrogenation yields the target molecule, (R)-(-)-muscone.[1][2][3][4]

Overall Synthetic Scheme

The synthesis of (R)-(-)-muscone from (+)-citronellal can be conceptually divided into two main stages: the preparation of the acyclic diolefin precursor and the macrocyclization via RCM followed by hydrogenation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Acyclic Precursor Synthesis cluster_macrocyclization Macrocyclization and Final Product Formation Citronellal (+)-Citronellal Citronellol (R)-(+)-Citronellol Citronellal->Citronellol Reduction Protected_Citronellol Protected Citronellol Citronellol->Protected_Citronellol Protection Aldehyde Intermediate Aldehyde Protected_Citronellol->Aldehyde Oxidative Cleavage Terminal_Olefin Terminal Olefin Intermediate Aldehyde->Terminal_Olefin Wittig Reaction Long_Chain_Alcohol Long-Chain Diene Alcohol Terminal_Olefin->Long_Chain_Alcohol Grignard Reaction Diolefin_Ketone Acyclic Diolefin Ketone (RCM Precursor) Long_Chain_Alcohol->Diolefin_Ketone Oxidation Dehydrothis compound Dehydrothis compound (Cyclic Enone) Diolefin_Ketone->Dehydrothis compound Ring-Closing Metathesis (RCM) This compound (R)-(-)-Muscone Dehydrothis compound->this compound Hydrogenation

Caption: Overall synthetic workflow for (R)-(-)-muscone from (+)-citronellal.

Experimental Protocols

Stage 1: Synthesis of the Acyclic Diolefin Ketone (RCM Precursor)

1.1 Reduction of (+)-Citronellal to (R)-(+)-Citronellol

  • Reaction: To a stirred suspension of sodium borohydride in methanol at 0°C, a solution of (+)-citronellal in methanol is added.

  • Duration: The reaction mixture is stirred for 5 hours.

  • Work-up: The reaction is quenched by the careful addition of water, followed by extraction with ether. The solvent is evaporated, and the resulting oil is purified by distillation.

  • Yield: 91%[1]

1.2 Protection of the Hydroxyl Group

  • Reaction: The hydroxyl group of (R)-(+)-citronellol is protected as its tert-butyldimethylsilyl (TBDMS) ether.[1][2]

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole in dimethylformamide (DMF).

  • Note: This protection step is crucial to prevent interference of the hydroxyl group in subsequent reactions.

1.3 Oxidative Cleavage and Wittig Olefination

  • Method A: Ozonolysis followed by Wittig Reaction

    • Oxidative Cleavage: The isopropenyl double bond of the protected citronellol is cleaved smoothly by ozonolysis to yield an aldehyde.[1][2]

    • Wittig Olefination: The resulting aldehyde is then subjected to a Wittig reaction with methyl(triphenyl)phosphonium bromide and n-butyllithium in tetrahydrofuran (THF) to afford the terminal olefin.[1]

  • Method B: One-Pot Osmium Tetroxide-Periodate Oxidation and Wittig Reaction

    • Reaction: Protected citronellol is treated with a catalytic amount of osmium tetroxide, followed by cleavage of the resulting diol with sodium periodate in a one-pot operation. The derived aldehyde is directly subjected to Wittig olefination.

    • Yield: 67% combined yield for the two steps.[1]

1.4 Chain Extension via Grignard Reaction

  • Reaction: The terminal olefin intermediate is reacted with a Grignard reagent prepared from a long-chain ω-bromoalkene (e.g., 10-bromo-1-decene) and magnesium in diethyl ether.[2] This reaction introduces the remainder of the carbon chain required for the macrocycle.

1.5 Deprotection and Oxidation to the Ketone

  • Deprotection: The TBDMS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the long-chain diene alcohol.[1]

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone (the acyclic diolefin RCM precursor) using Jones reagent in acetone.[1]

  • Yield: 81% for the oxidation step.[1]

Stage 2: Macrocyclization and Hydrogenation

2.1 Ring-Closing Metathesis (RCM)

  • Reaction: The acyclic diolefin ketone is dissolved in dichloromethane and treated with a ruthenium catalyst, such as bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' first-generation catalyst). The reaction mixture is heated to reflux.[1][2]

  • Duration: 21 hours.[1]

  • Result: This step effects the macrocyclization to form dehydrothis compound as a mixture of E/Z isomers.[1][2]

  • Yield: 78% for the cyclic product.[1]

2.2 Hydrogenation to (R)-(-)-Muscone

  • Reaction: The dehydrothis compound is hydrogenated over a palladium on carbon (Pd/C) catalyst in methanol.[1][2]

  • Result: This final step reduces the carbon-carbon double bond within the macrocycle to furnish enantiomerically pure (R)-(-)-muscone.[1]

Data Presentation

Table 1: Summary of Yields for the Synthesis of (R)-(-)-Muscone

StepReactionReported Yield (%)Reference
1.1Reduction of (+)-Citronellal91[1]
1.3 (Method B)Oxidative Cleavage and Wittig Reaction (One-Pot)67[1]
1.5Oxidation to Acyclic Diolefin Ketone81[1]
2.1Ring-Closing Metathesis78[1]

Logical Relationship Diagram

Logical_Relationships cluster_start Starting Material cluster_strategy Key Synthetic Strategy cluster_precursor_logic Precursor Requirements for RCM cluster_final_product Target Molecule Start (+)-Citronellal (Chiral Pool) Precursor Acyclic Diolefin Precursor Start->Precursor Multi-step functional group manipulations RCM Ring-Closing Metathesis (RCM) Product (R)-(-)-Muscone RCM->Product Forms macrocyclic core, followed by hydrogenation Precursor->RCM Substrate for macrocyclization

Caption: Logical relationships in the synthesis of (R)-(-)-muscone.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of (R)-(-)-muscone from (+)-citronellal. By leveraging a ring-closing metathesis strategy, this approach offers an efficient and reliable method for obtaining this valuable macrocyclic ketone. The provided experimental details and quantitative data serve as a valuable resource for researchers in organic synthesis, fragrance chemistry, and drug development.

References

Application Notes and Protocols for Muscone Purification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification and characterization of muscone, a valuable macrocyclic ketone used in perfumery and traditional medicine. Due to the near-extinction of the primary natural source, the musk deer, synthetic this compound is now the industry standard. These protocols cover both the purification of synthetic this compound and its subsequent analytical characterization.

I. Purification of this compound

The purification of this compound is critical to remove impurities from chemical synthesis or to resolve racemic mixtures into desired enantiomers. Common methods include column chromatography, recrystallization, and molecular distillation.

Table 1: Comparison of this compound Purification Techniques
TechniquePrincipleTypical PurityAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.>95%Versatile, applicable to various scales.Solvent-intensive, can be time-consuming.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%Cost-effective, can yield high-purity crystals.Potential for product loss, requires suitable solvent.
Molecular Distillation Separation of components based on their mean free path under high vacuum.>99%Suitable for high-boiling, heat-sensitive compounds.Requires specialized equipment, higher initial cost.
Enantiomeric Resolution Formation of diastereomers with a chiral resolving agent, followed by separation.>99% (for each enantiomer)Yields optically pure enantiomers.Multi-step process, may require specific resolving agents.

Experimental Protocol 1: Purification of Synthetic this compound by Column Chromatography

This protocol describes the purification of a crude synthetic this compound sample.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of petroleum ether and ethyl acetate. A common starting ratio is 30:1 (V/V).[1] The polarity of the eluent can be gradually increased if necessary.

  • Fraction Collection: Collect fractions in separate tubes.

  • Purity Analysis: Analyze the purity of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oily liquid.[1]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude this compound pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity (TLC/GC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_this compound Purified this compound evaporate->pure_this compound

Caption: Workflow for this compound Purification by Column Chromatography.

Experimental Protocol 2: Enantiomeric Resolution of Racemic this compound

This protocol outlines a general method for separating d- and l-muscone from a racemic mixture by forming diastereomeric ketals.[2]

Materials:

  • Racemic (d,l)-muscone

  • A chiral diol (e.g., L-threitol derivative)

  • Anhydrous benzene or toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvents for recrystallization (e.g., hexane, ethyl acetate)

  • Dilute hydrochloric acid

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Ketal Formation: React the racemic this compound with an optically active diol, such as an L-threitol derivative, in an anhydrous solvent like benzene with an acid catalyst. This reaction forms a mixture of diastereomeric ketals.[2]

  • Diastereomer Separation: Separate the diastereomers by fractional recrystallization using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The different solubilities of the diastereomers allow for their separation.

  • Hydrolysis: Hydrolyze the separated diastereomers individually by refluxing with dilute hydrochloric acid. This step cleaves the ketal linkage to yield the optically pure l-muscone and d-muscone, respectively.[2]

  • Extraction and Purification: Extract the optically active this compound from the aqueous solution using an organic solvent. Further purify by concentrating the organic layer.

Logical Relationship for Enantiomeric Resolution

G racemic_this compound Racemic (d,l)-Muscone ketalization Ketalization racemic_this compound->ketalization chiral_diol Chiral Diol (e.g., L-threitol derivative) chiral_diol->ketalization diastereomers Mixture of Diastereomers ketalization->diastereomers recrystallization Fractional Recrystallization diastereomers->recrystallization diastereomer_1 Diastereomer 1 (l-muscone ketal) recrystallization->diastereomer_1 diastereomer_2 Diastereomer 2 (d-muscone ketal) recrystallization->diastereomer_2 hydrolysis_1 Hydrolysis diastereomer_1->hydrolysis_1 hydrolysis_2 Hydrolysis diastereomer_2->hydrolysis_2 l_this compound Pure l-Muscone hydrolysis_1->l_this compound d_this compound Pure d-Muscone hydrolysis_2->d_this compound

Caption: Logical Flow for the Resolution of Racemic this compound.

II. Characterization of this compound

Once purified, the identity and purity of this compound must be confirmed. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Techniques for this compound Characterization
TechniqueInformation ProvidedKey Parameters/Results
GC-MS Molecular weight and fragmentation pattern for structural elucidation and quantification.M+ m/z = 238.[1]
¹H NMR Proton environment, confirming the chemical structure.δ = 0.95 (d, 3H, CH₃), 1.32 (m, 23H, (CH₂)n), 2.15-2.55 (m, 4H, CH₂COCH₂).[1]
IR Spectroscopy Presence of functional groups.ν = 2930, 2837 (C-H stretch), 1700 (C=O stretch), 1460, 1420 cm⁻¹.[1]
HPLC Purity assessment and quantification.Detection at 280-286 nm (UV) or using a Refractive Index (RI) detector.[3]
Polarimetry Determination of optical rotation for enantiomeric purity.Natural this compound is levorotatory.[4]

Experimental Protocol 3: Characterization by GC-MS

This protocol is for the qualitative and quantitative analysis of a purified this compound sample.

Materials:

  • Purified this compound sample

  • Ethyl acetate (or other suitable solvent)

  • GC-MS system with a capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in ethyl acetate. For quantification, a standard solution of known concentration should also be prepared.[5]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Chromatographic Separation: The sample is vaporized and carried by a carrier gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate the components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectrum for the this compound peak is compared to a reference library for identification. The molecular ion peak (M+) at m/z = 238 confirms the molecular weight.[1] Quantification is achieved by comparing the peak area to that of the standard.

Workflow for GC-MS Characterization

G sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis results Identification & Quantification data_analysis->results

Caption: Workflow for the Characterization of this compound by GC-MS.

Experimental Protocol 4: Characterization by NMR and IR Spectroscopy

This protocol details the structural confirmation of purified this compound using NMR and IR spectroscopy.

Materials:

  • Purified this compound sample

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • NMR spectrometer

  • FTIR spectrometer with a suitable sample holder (e.g., salt plates for neat liquid)

Procedure for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum and identify the characteristic chemical shifts and multiplicities. For this compound, expect to see a doublet around δ 0.95 ppm corresponding to the methyl group, a multiplet around δ 1.32 ppm for the methylene protons of the ring, and a multiplet between δ 2.15-2.55 ppm for the methylene protons adjacent to the carbonyl group.[1]

Procedure for IR Spectroscopy:

  • Sample Preparation: Place a drop of the neat this compound liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands. Key peaks for this compound include C-H stretching vibrations around 2930 and 2837 cm⁻¹, and a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.[1]

Logical Flow for Spectroscopic Characterization

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy purified_this compound Purified this compound Sample nmr_prep Dissolve in CDCl₃ purified_this compound->nmr_prep ir_prep Prepare Neat Sample purified_this compound->ir_prep nmr_acq Acquire ¹H NMR Spectrum nmr_prep->nmr_acq nmr_analysis Analyze Chemical Shifts & Multiplicities nmr_acq->nmr_analysis structural_confirmation Structural Confirmation nmr_analysis->structural_confirmation ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_analysis Analyze Absorption Bands ir_acq->ir_analysis ir_analysis->structural_confirmation

Caption: Logical Flow for Spectroscopic Analysis of this compound.

References

Application Notes and Protocols for Studying Blood-Brain Barrier Penetration Using Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing muscone, a key active component of musk, for investigating and modulating the permeability of the blood-brain barrier (BBB). The protocols outlined below are based on established in vitro and in vivo methodologies and are intended to facilitate research into central nervous system (CNS) drug delivery and the treatment of neurological disorders.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier poses a significant challenge for the delivery of therapeutic agents to the brain. This compound has emerged as a promising agent for enhancing BBB penetration. It is a low-molecular-weight, lipophilic compound that has been shown to modulate the BBB through various mechanisms, including the inhibition of efflux pumps and the regulation of tight junction protein expression. These properties make this compound a valuable tool for researchers studying BBB physiology and developing novel strategies for brain-targeting drug delivery.[1]

Mechanisms of Action

This compound has been demonstrated to influence BBB permeability through several key signaling pathways:

  • Inhibition of P-glycoprotein (P-gp) and Matrix Metalloproteinase-9 (MMP-9): this compound can downregulate the expression of P-gp, an efflux transporter that actively pumps xenobiotics out of the brain.[2][3][4][5] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs in brain endothelial cells. Additionally, this compound has been shown to decrease the expression of MMP-9, an enzyme that can degrade tight junction proteins and compromise BBB integrity, particularly under pathological conditions like cerebral ischemia.[2][3][4]

  • Activation of the PKA/RHOA/MLC Pathway: In the context of oxygen-glucose deprivation/reperfusion (OGD/R) injury, a model for ischemic stroke, this compound has been found to protect the BBB by activating the Protein Kinase A (PKA)/Rho-associated protein kinase (RHOA)/Myosin Light Chain (MLC) pathway.[6][7][8][9] This activation helps to stabilize the actin cytoskeleton and maintain the integrity of tight junctions.

Data Presentation

Table 1: Effect of this compound on P-glycoprotein (P-gp) and Matrix Metalloproteinase-9 (MMP-9) Expression in an In Vitro BBB Model
Treatment GroupThis compound Concentration (µM)P-gp Expression (relative to control)MMP-9 Expression (relative to control)
Control01.001.00
This compound4Significantly decreasedNot specified
This compound8Significantly decreasedNot specified
This compound16Significantly decreasedNot specified
OGD Model0IncreasedIncreased
OGD + this compound4Decreased vs. OGDDecreased vs. OGD
OGD + this compound8Decreased vs. OGDDecreased vs. OGD
OGD + this compound16Decreased vs. OGDDecreased vs. OGD

Data synthesized from Wang et al., 2015.[2][3][4]

Table 2: Effect of this compound on Transendothelial Electrical Resistance (TEER) in an In Vitro BBB Model
Treatment GroupThis compound Concentration (µM)Change in TEER
Control0Stable
This compound8No significant difference

Data synthesized from Wang et al., 2015.[2][3]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Model

This protocol describes the establishment of a co-culture model of the BBB using human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes.[7]

Materials:

  • hCMEC/D3 cells

  • Human astrocytes

  • Transwell® inserts (0.4 µm pore size)

  • Endothelial Cell Growth Medium

  • Astrocyte Growth Medium

  • Fibronectin

  • Collagen

Procedure:

  • Coat the apical side of the Transwell® inserts with a solution of collagen and fibronectin.

  • Seed hCMEC/D3 cells onto the coated inserts at a high density to form a monolayer.

  • Culture the hCMEC/D3 cells until a confluent monolayer is formed, typically monitored by Transendothelial Electrical Resistance (TEER) measurements.

  • In a separate culture plate, seed human astrocytes and grow them to confluence.

  • Once the hCMEC/D3 monolayer is established, the Transwell® inserts can be transferred to the plate containing the confluent astrocyte culture, establishing a non-contact co-culture system.

  • Alternatively, for a direct contact model, astrocytes can be seeded on the underside of the insert prior to seeding the endothelial cells on the top.

  • The co-culture is maintained for several days to allow for the establishment of barrier properties.

Protocol 2: Transendothelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the endothelial monolayer.

Materials:

  • EVOM2™ Epithelial Voltohmmeter or equivalent

  • STX2 "chopstick" electrodes

Procedure:

  • Equilibrate the culture plates to room temperature before measurement.

  • Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

  • Place the shorter electrode in the apical compartment (inside the insert) and the longer electrode in the basolateral compartment (outside the insert).

  • Ensure the electrodes are not touching the cell monolayer.

  • Record the resistance reading in Ohms (Ω).

  • Measure the resistance of a blank insert without cells to subtract from the cell monolayer readings.

  • Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the Transwell® insert.

Protocol 3: Western Blot Analysis for P-gp and MMP-9

This protocol details the detection of P-gp and MMP-9 protein expression levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-P-gp, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat the in vitro BBB model with desired concentrations of this compound for the specified time.

  • Lyse the cells in the Transwell® inserts using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against P-gp, MMP-9, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 4: Immunofluorescence Staining for Tight Junction Proteins (e.g., ZO-1)

This protocol allows for the visualization of tight junction protein localization and integrity.

Materials:

  • Paraformaldehyde (4%) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-ZO-1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Grow the in vitro BBB model on permeable supports.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody against ZO-1 overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the permeable supports on a microscope slide with mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

Visualizations

Muscone_BBB_Signaling cluster_blood Blood cluster_bec Brain Endothelial Cell cluster_brain Brain muscone_blood This compound muscone_cell This compound muscone_blood->muscone_cell Penetrates pgp P-glycoprotein (P-gp) muscone_cell->pgp Inhibits Expression mmp9 MMP-9 muscone_cell->mmp9 Inhibits Expression pka PKA muscone_cell->pka Activates drug Co-administered Drug pgp->drug Efflux tj Tight Junction Integrity mmp9->tj Degrades rhoa RHOA pka->rhoa Activates mlc MLC rhoa->mlc Activates actin Actin Cytoskeleton Stabilization mlc->actin actin->tj

Caption: Signaling pathways of this compound's effect on the BBB.

BBB_Experimental_Workflow cluster_model In Vitro BBB Model Setup cluster_treatment Treatment cluster_analysis Analysis culture Co-culture hCMEC/D3 and Astrocytes on Transwell muscone_treatment Treat with this compound (various concentrations) culture->muscone_treatment teer TEER Measurement muscone_treatment->teer western Western Blot (P-gp, MMP-9) muscone_treatment->western if_stain Immunofluorescence (ZO-1) muscone_treatment->if_stain

Caption: Experimental workflow for in vitro BBB studies with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of muscone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable macrocyclic musk.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The two most significant challenges in synthesizing (R)-muscone are the construction of the 15-membered macrocyclic ketone ring and the stereoselective introduction of the methyl group at the C3 position. On a large scale, the key difficulty is performing the macrocyclization step efficiently, as intramolecular cyclization is often outcompeted by intermolecular polymerization, leading to low yields of the desired product.

Q2: Why is macrocyclization so difficult to achieve on an industrial scale?

Macrocyclization reactions, which form large rings, are entropically and enthalpically challenging. The long, flexible linear precursor molecule has many degrees of freedom, making it statistically more likely for its reactive ends to encounter and react with other molecules (intermolecular reaction) rather than its own other end (intramolecular reaction). To favor the desired intramolecular cyclization, chemists often use high-dilution conditions, which involves using very large volumes of solvent. This approach is often impractical and cost-prohibitive for large-scale industrial production.

Q3: What is the significance of chirality in this compound synthesis?

The olfactory properties of this compound are highly dependent on its stereochemistry. The naturally occurring (R)-(-)-enantiomer possesses the characteristic potent and highly valued musky scent. Its counterpart, the (S)-enantiomer, is about 100 times less intense. Therefore, developing enantioselective or asymmetric syntheses that produce the (R)-enantiomer in high purity is a major goal for the fragrance industry.

Q4: What are the principal synthetic strategies for constructing the this compound ring?

Several key strategies have been developed over the years:

  • Ružička Cyclization: An early method involving the high-temperature pyrolysis of thorium or cerium salts of long-chain dicarboxylic acids. It generally suffers from low yields for large rings.

  • Acyloin Condensation: This method involves the reductive coupling of diesters on the surface of metallic sodium. A key advantage is that it can be performed at higher concentrations as the reaction surface helps favor intramolecular cyclization, avoiding the need for extreme high-dilution.

  • Ring-Closing Metathesis (RCM): A modern and powerful method that uses transition-metal catalysts (e.g., Grubbs catalyst) to form the macrocycle from a linear diene precursor. It is one of the most common strategies in recent synthetic approaches.

  • Intramolecular Aldol Addition/Condensation: This strategy involves the cyclization of a macrocyclic diketone precursor to form the this compound ring.

Q5: Are there more sustainable, "green" alternatives to traditional chemical synthesis?

Yes, significant research is being directed towards biocatalytic and biotechnological routes. These methods offer potential advantages in terms of sustainability, reduced waste, and high selectivity. Current approaches include:

  • Enzymatic Cascades: Using enzymes like lipases and cytochrome P450 hydroxylases to perform key transformations, such as the cyclization of ω-hydroxy fatty acids.

  • Gene-Edited Yeast: Engineering yeast to produce this compound through novel biosynthetic pathways. This approach has the potential for cost-effective and scalable production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly in the critical macrocyclization step.

Issue 1: Low Yield in Macrocyclization Step

Q: My macrocyclization reaction (e.g., RCM, Dieckmann condensation) is resulting in a very low yield of this compound, with a significant amount of polymeric byproduct. What is causing this and how can I fix it?

A: This is the most common challenge in macrocyclization. The primary cause is the competition between the desired intramolecular reaction (ring formation) and the undesired intermolecular reaction (polymerization).

Possible Solutions:

  • Implement High-Dilution Conditions: The most fundamental way to favor intramolecular reactions is to ensure the concentration of the linear precursor is extremely low.

    • Technique: Use a syringe pump to add the substrate solution very slowly (over several hours or even days) to a large volume of refluxing solvent. This maintains a pseudo-low concentration where an individual molecule is more likely to find its own tail than another molecule.

  • Use a Template-Assisted Method: Certain reactions, like the acyloin condensation, use the surface of sodium metal as a template, which helps bring the ends of the diester precursor together, favoring cyclization even at higher effective concentrations.

  • Optimize Reaction Temperature: The optimal temperature can influence the conformational flexibility of the precursor. Experiment with a range of temperatures to find the sweet spot that favors the necessary conformation for cyclization without promoting side reactions.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Troubleshooting Solutions Problem Low Yield of this compound & High Polymer Formation Cause Intermolecular Reaction Dominates Over Intramolecular Cyclization Problem->Cause Likely Reason Sol1 Implement High-Dilution (Syringe Pump Addition) Cause->Sol1 Potential Fixes Sol2 Use Template-Assisted Method (e.g., Acyloin Condensation) Cause->Sol2 Potential Fixes Sol3 Optimize Reaction Temperature & Solvent Cause->Sol3 Potential Fixes

Caption: Troubleshooting workflow for low macrocyclization yield.

Issue 2: Catalyst Deactivation in Ring-Closing Metathesis (RCM)

Q: My RCM reaction starts well but then stalls before completion. How can I diagnose and prevent catalyst deactivation?

A: Catalyst deactivation is a known issue in RCM, especially on a larger scale. It can be caused by impurities in the starting materials or by the reaction conditions themselves.

Possible Causes & Solutions:

  • Poisoning: Non-metal contaminants like sulfur, nitrogen, or phosphorus can strongly bind to the metal center of the catalyst, rendering it inactive.

    • Solution: Rigorously purify all starting materials and solvents. Passing solvents through activated alumina and degassing them can be effective.

  • Fouling: Physical deposition of insoluble byproducts or polymers onto the catalyst surface can block active sites.

    • Solution: Ensure complete solubility of the substrate at the reaction temperature. If fouling is unavoidable, consider a more robust or higher-loading catalyst.

  • Thermal Degradation: Although many RCM catalysts are robust, prolonged exposure to high temperatures can lead to decomposition.

    • Solution: Run the reaction at the lowest effective temperature. Perform time-course studies to determine the optimal reaction time before significant degradation occurs.

Issue 3: Poor Enantioselectivity in Asymmetric Synthesis

Q: I am attempting an asymmetric synthesis of (R)-muscone, but the enantiomeric excess (ee) is low. What factors could be responsible?

A: Achieving high enantioselectivity requires precise control over the reaction's transition state. Low ee can result from an ineffective chiral catalyst, non-optimal reaction conditions, or racemization.

Troubleshooting Steps:

  • Screen Chiral Ligands/Catalysts: The choice of chiral ligand or auxiliary is paramount. If one is not performing well, screen a variety of ligands with different steric and electronic properties.

  • Lower the Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures, as this amplifies the small energy difference between the two diastereomeric transition states.

  • Check for Racemization: The product or intermediates may be racemizing under the reaction or workup conditions (e.g., if acidic or basic conditions are used). Analyze the ee at different time points to see if it decreases over time. If so, use milder conditions or shorten the reaction time.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the organization of the chiral complex. Screen a range of solvents to find the optimal medium.

Quantitative Data Summary

The yield of macrocyclization is highly dependent on the specific substrate and reaction conditions. The table below provides a qualitative comparison and typical yield ranges for common methods.

Macrocyclization Method Typical Yield Range Key Advantages Large-Scale Challenges
Ružička Cyclization 2-10%Historically significantVery low yields, harsh conditions (high temp)
Ziegler-Ruggli High Dilution 40-70%Good yields for many substratesRequires massive solvent volumes, slow addition
Acyloin Condensation 60-80%Avoids need for high dilutionUse of metallic sodium, sensitive to moisture
Ring-Closing Metathesis (RCM) 70-95%High yields, functional group toleranceCatalyst cost and deactivation, requires diene precursor

Experimental Protocols

Protocol: General Procedure for Ring-Closing Metathesis (RCM) under High Dilution

This protocol outlines a general method for performing an RCM reaction to form a macrocycle like a this compound precursor.

Materials:

  • Linear diene precursor

  • Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Syringe pump

  • Standard reflux apparatus with inert gas (N₂ or Argon) inlet

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a septum under an inert atmosphere.

  • Solvent Addition: Add a large volume of anhydrous, degassed solvent to the flask (to achieve a final concentration of ~1 mM for the substrate). Begin heating the solvent to reflux.

  • Catalyst Addition: Once the solvent is refluxing, add the Grubbs catalyst (typically 1-5 mol%) to the flask.

  • Substrate Addition: Prepare a dilute solution of the linear diene precursor in the same anhydrous, degassed solvent. Using a syringe pump, add this solution to the refluxing catalyst mixture over a period of 12-24 hours. The slow addition is critical to maintain high-dilution conditions.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS. The disappearance of the starting material indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 1 hour.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to isolate the desired macrocycle.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_completion 3. Completion & Workup A Assemble Flame-Dried Glassware under Inert Atmosphere (N₂) B Add Anhydrous/Degassed Solvent and Heat to Reflux A->B C Dissolve Catalyst in Refluxing Solvent B->C D Slowly Add Diene Substrate via Syringe Pump (12-24h) C->D E Monitor Progress by TLC/GC-MS D->E F Quench Catalyst with Ethyl Vinyl Ether E->F G Concentrate and Purify Product (Chromatography/Distillation) F->G

Caption: Experimental workflow for a high-dilution RCM reaction.

Technical Support Center: Enantioselective Muscone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (R)-muscone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and enantioselectivity of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of muscone?

The main hurdles in synthesizing (R)-muscone, the enantiomer responsible for its characteristic musk fragrance, are twofold: constructing the 15-membered macrocyclic ring and establishing the chiral center at the C3 position with high enantiomeric excess (ee).[1] Macrocyclization reactions are often low-yielding due to competing intermolecular polymerization.[2] Achieving high enantioselectivity requires careful selection of chiral catalysts or auxiliaries and precise control of reaction conditions.

Q2: Which synthetic strategies are most promising for high-yield, enantioselective this compound synthesis?

Three principal strategies have demonstrated considerable success:

  • Enantioselective Intramolecular Aldol Addition/Dehydration: This approach utilizes a macrocyclic diketone precursor, which undergoes an intramolecular aldol reaction mediated by a chiral catalyst to form the this compound backbone and set the stereocenter simultaneously.[3]

  • Ring-Closing Metathesis (RCM): RCM employs a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the macrocycle from a linear diene precursor. The chirality is typically introduced from a chiral starting material.[1]

  • Asymmetric Conjugate Addition: This method involves the 1,4-addition of a methyl group to an α,β-unsaturated macrocyclic ketone precursor, (E)-2-cyclopentadecen-1-one, using a chiral copper-ligand complex.[4]

Q3: How critical is the enantiomeric purity of this compound for its application in fragrances?

The enantiomeric purity is paramount. (R)-muscone is significantly more potent and possesses the desired musk odor, while the (S)-enantiomer is much weaker. Therefore, achieving high enantiomeric excess is crucial for the quality of the final product.[5]

Troubleshooting Guides

Method 1: Enantioselective Intramolecular Aldol Condensation

This method often employs a chiral base, such as sodium N-methylephedrate, to catalyze the intramolecular aldol condensation of a macrocyclic diketone.

Issue 1: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Step
Suboptimal Chiral Auxiliary The structure of the chiral amino alcohol used to prepare the chiral base is critical. Sterically demanding substituents on the nitrogen atom of the amino alcohol can decrease enantioselectivity.[6] It is recommended to use (+)-N-methylephedrine, which has shown superior results.[6]
Incorrect Stoichiometry of Chiral Base The amount of the chiral sodium alkoxide influences the ee%. Increasing the equivalents of the chiral base (e.g., from 2 to 8 equivalents) has been shown to improve the enantiomeric excess from 56% to 76%.[6]
Reaction Temperature Too High Higher temperatures can lead to a decrease in enantioselectivity. Maintain the recommended reaction temperature to ensure optimal stereocontrol.

Issue 2: Low Yield of the Cyclized Product

Potential Cause Troubleshooting Step
Incomplete Reaction The reaction rate can be slow. Monitor the reaction by Gas Chromatography (GC) to ensure it has gone to completion. Increasing the reaction concentration can also improve the reaction rate.[6]
Presence of Water The reaction is sensitive to moisture. Ensure all glassware is oven-dried, and use dry solvents. The use of 4 Å molecular sieves is recommended to remove trace amounts of water.[6]
Degradation of the Chiral Base The sodium alkoxide of the amino alcohol should be freshly prepared. For example, by reacting (+)-N-methylephedrine with sodium hydride in dry THF and stirring at reflux.[6]
Difficult Purification The product can be purified by flash chromatography. Ensure proper selection of the stationary and mobile phases to avoid product loss during purification.[6]

Quantitative Data: Effect of Chiral Auxiliary and Stoichiometry

Chiral Auxiliary Equivalents of Base Enantiomeric Excess (ee%) Isolated Yield (%)
(+)-Ephedrine43099
(+)-N-methylephedrine256-
(+)-N-methylephedrine453-
(+)-N-methylephedrine87695

Data sourced from CHIMIA.[6]

Method 2: Ring-Closing Metathesis (RCM)

This method typically involves the use of a Grubbs catalyst to cyclize a diene precursor.

Issue 1: Low Yield of the Macrocycle

Potential Cause Troubleshooting Step
Catalyst Deactivation Grubbs catalysts can be sensitive to impurities in the substrate and solvent. Ensure the starting diene is of high purity and that the solvent is thoroughly degassed to remove oxygen. Strongly coordinating functional groups in the substrate can also inhibit catalyst activity.[7]
Intermolecular Reactions At high concentrations, intermolecular metathesis can lead to the formation of dimers and oligomers. The reaction should be performed under high dilution conditions to favor the intramolecular cyclization.
Suboptimal Catalyst Choice For sterically hindered substrates, a more specialized Grubbs catalyst may be required. For example, the Hoveyda-Grubbs catalysts are known for their high stability and activity.[7]

Issue 2: Formation of Isomeric Byproducts

Potential Cause Troubleshooting Step
Olefin Isomerization A common side reaction in RCM is the isomerization of the double bond, which can be catalyzed by ruthenium hydride species formed from the catalyst.[4] This can be suppressed by the addition of a mild acid, such as acetic acid, or other additives like 1,4-benzoquinone.[4][8]
Formation of E/Z Isomers RCM can produce a mixture of E and Z isomers of the cyclic product.[9] The subsequent hydrogenation step to produce this compound will reduce both isomers, so this may not affect the final yield of this compound itself. However, if a specific isomer is desired, the choice of catalyst and reaction conditions can influence the E/Z selectivity.
Method 3: Asymmetric Conjugate Addition

This approach relies on the enantioselective addition of a methyl group to an α,β-unsaturated macrocyclic ketone.

Issue 1: Low Enantioselectivity

Potential Cause Troubleshooting Step
Ineffective Chiral Ligand The choice of chiral ligand for the copper catalyst is crucial. Novel ligands, such as (1R,2R,3S,4S)-3-[(1-methylpyrrolyl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, have been shown to provide high enantioselectivity (up to 89% ee).[10]
Incorrect Reagent Stoichiometry The ratio of the copper salt, chiral ligand, and organometallic reagent (e.g., methylmagnesium bromide or methyllithium) must be carefully optimized.
Reaction Temperature As with other enantioselective reactions, lower temperatures generally lead to higher enantioselectivity.

Issue 2: Low Yield

Potential Cause Troubleshooting Step
Decomposition of the Organocuprate Organocuprate reagents can be thermally unstable.[11] They should be prepared in situ at low temperatures and used immediately.
Side Reactions Grignard reagents can also participate in 1,2-addition to the carbonyl group. The use of a copper catalyst favors the desired 1,4-conjugate addition.[12]
Difficult Purification Purification of the final product may require chromatography to remove unreacted starting material and byproducts. Careful selection of chromatographic conditions is necessary to minimize yield loss.

Experimental Protocols

Protocol 1: Enantioselective Aldol Condensation Mediated by Sodium N-methylephedrate

This protocol is adapted from the work of Knopff and Kuhne.[6]

  • Preparation of the Chiral Base: In a flame-dried flask under an inert atmosphere, add (+)-N-methylephedrine (16 mmol), sodium hydride (16 mmol, 60 wt% dispersion in mineral oil), and 4 Å molecular sieves (0.8 g) to dry THF (5 mL).

  • Stir the mixture at reflux for 30 minutes.

  • Aldol Reaction: Cool the mixture to room temperature and add the macrocyclic diketone precursor (4 mmol).

  • Stir the reaction at room temperature and monitor its progress by GC.

  • Workup: Upon completion, quench the reaction with a 2N HCl solution (15 mL).

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the desired bicyclic enone.

Protocol 2: Ring-Closing Metathesis for this compound Synthesis

This protocol is a general representation based on RCM strategies for this compound.[9]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyclic diolefinic precursor in dry, degassed dichloromethane to a concentration of approximately 0.01 M.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs' first or second-generation catalyst, 5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and stir for the required time (monitor by TLC or GC).

  • Workup: Cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to obtain the unsaturated macrocycle.

  • Hydrogenation: Dissolve the unsaturated macrocycle in a suitable solvent (e.g., methanol or ethyl acetate) and add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or GC).

  • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Visualizations

Enantioselective_Aldol_Condensation_Workflow cluster_prep Chiral Base Preparation cluster_reaction Aldol Reaction & Workup cluster_purification Purification N_methylephedrine N-Methylephedrine Base_Prep Stir at Reflux N_methylephedrine->Base_Prep NaH NaH in THF NaH->Base_Prep Chiral_Base Sodium N-methylephedrate Base_Prep->Chiral_Base Aldol Intramolecular Aldol Condensation Chiral_Base->Aldol Diketone Macrocyclic Diketone Diketone->Aldol Workup Acidic Workup & Extraction Aldol->Workup Crude_Product Crude Bicyclic Enone Workup->Crude_Product Purification Flash Chromatography Crude_Product->Purification Final_Product Enantioenriched Bicyclic Enone Purification->Final_Product

Caption: Workflow for enantioselective aldol condensation.

RCM_Pathway Start Acyclic Diene Precursor RCM Ring-Closing Metathesis (Grubbs Catalyst) Start->RCM Unsaturated_Macrocycle Unsaturated Macrocycle (E/Z mixture) RCM->Unsaturated_Macrocycle Side_Reaction Olefin Isomerization RCM->Side_Reaction Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Unsaturated_Macrocycle->Hydrogenation This compound (R)-Muscone Hydrogenation->this compound

Caption: Ring-Closing Metathesis (RCM) pathway to (R)-muscone.

Conjugate_Addition_Logic cluster_reagents Reagent Complexation cluster_reaction Conjugate Addition Cu_Salt Copper(I) Salt Active_Catalyst Chiral Copper Complex Cu_Salt->Active_Catalyst Chiral_Ligand Chiral Ligand Chiral_Ligand->Active_Catalyst Methyl_Reagent CH3-M (e.g., MeLi, MeMgBr) Methyl_Reagent->Active_Catalyst Addition 1,4-Conjugate Addition Active_Catalyst->Addition Enone α,β-Unsaturated Macrocyclic Ketone Enone->Addition This compound (R)-Muscone Addition->this compound

Caption: Logical flow of asymmetric conjugate addition.

References

limitations of current muscone analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical chemistry of muscone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the analysis of this compound and to offer answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Deactivate the injector liner and the first few centimeters of the analytical column. Use a deactivated liner specifically designed for active compounds.[1] Silanizing the liner can also help reduce active sites.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[2] Using a column with a thicker film or a wider internal diameter can also increase sample capacity.

  • Possible Cause 3: Inappropriate injector temperature.

    • Solution: Optimize the injector temperature. If the temperature is too low, volatilization of this compound may be incomplete. If it's too high, degradation of the analyte or the septum can occur.

  • Possible Cause 4: Matrix effects.

    • Solution: Perform a thorough sample cleanup to remove interfering matrix components. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. The use of a matrix-matched calibration curve is also recommended.

Problem: Low sensitivity or poor signal-to-noise ratio for this compound.

  • Possible Cause 1: Suboptimal MS parameters.

    • Solution: Optimize the ion source temperature, electron energy, and detector voltage.[3] For higher sensitivity, consider using selected ion monitoring (SIM) mode instead of full scan mode, focusing on characteristic this compound fragment ions.

  • Possible Cause 2: Leaks in the GC-MS system.

    • Solution: Perform a leak check of the entire system, including the injector, column fittings, and the interface to the mass spectrometer.

  • Possible Cause 3: Inefficient sample derivatization (if applicable).

    • Solution: If using a derivatization method to improve volatility or ionization, ensure the reaction conditions (reagent concentration, temperature, and time) are optimized for complete derivatization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Inconsistent retention times for this compound.

  • Possible Cause 1: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Use a high-quality solvent and degas the mobile phase thoroughly to prevent bubble formation.[4]

  • Possible Cause 2: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and stable column temperature. Even small temperature changes can affect retention times.[4]

  • Possible Cause 3: Column degradation.

    • Solution: If the column has been used extensively, the stationary phase may degrade. Replace the column with a new one of the same type. A guard column can help extend the life of the analytical column.

Problem: Poor resolution between this compound and other components.

  • Possible Cause 1: Suboptimal mobile phase.

    • Solution: Adjust the mobile phase composition, such as the ratio of organic solvent to water, or change the type of organic modifier (e.g., from acetonitrile to methanol). Optimizing the pH of the mobile phase can also improve separation if there are ionizable interferences.[4]

  • Possible Cause 2: Inappropriate column.

    • Solution: Select a column with a different stationary phase that offers better selectivity for this compound and the interfering compounds. For instance, a C18 column is commonly used, but a phenyl-hexyl or a cyano column might provide a different selectivity.

  • Possible Cause 3: Sample overload.

    • Solution: As with GC, injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume or dilute the sample.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantitative analysis of this compound?

A1: The primary challenges include:

  • Low concentrations: this compound is often present at very low concentrations in natural samples, requiring highly sensitive analytical methods.

  • Complex matrix: Natural musk and other biological samples contain a multitude of other compounds that can interfere with the analysis, necessitating effective sample preparation techniques.[5]

  • Enantioselectivity: this compound has chiral isomers, and their biological activities can differ.[6] Therefore, enantioselective analytical methods are often required to separate and quantify the individual enantiomers, which can be technically challenging.[7][8]

  • Lack of chromophores: this compound lacks strong UV-absorbing chromophores, which can make detection by HPLC with a UV detector challenging. This often necessitates the use of derivatization or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.[9]

Q2: Which analytical method is more suitable for this compound analysis, GC-MS or HPLC?

A2: Both GC-MS and HPLC have their advantages and are suitable for this compound analysis. The choice depends on the specific requirements of the study.

  • GC-MS is generally more sensitive and provides high selectivity, making it ideal for trace-level quantification and identification.[10][11] The high resolution of capillary GC columns allows for excellent separation of this compound from other volatile and semi-volatile compounds.

  • HPLC is a versatile technique that can be used for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. When coupled with a mass spectrometer (LC-MS) or an ELSD, it can provide good sensitivity and selectivity for this compound.[9] HPLC is also the preferred method for enantioselective separation using chiral stationary phases.[7]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To improve sensitivity, you can:

  • Optimize sample preparation: Use a pre-concentration step, such as solid-phase microextraction (SPME) for GC-MS or a larger injection volume with a suitable solvent for HPLC.

  • Enhance detection:

    • In GC-MS , use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for significantly higher sensitivity compared to full-scan mode.

    • In HPLC , consider using a more sensitive detector like a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[9] Pre-column derivatization with a UV-active or fluorescent tag can also enhance detection with UV or fluorescence detectors.[12]

  • Instrument optimization: Ensure your instrument is properly tuned and calibrated. For GC-MS, a clean ion source is crucial for optimal sensitivity.

Q4: What are the key validation parameters to consider for a quantitative this compound analytical method?

A4: According to ICH guidelines, the key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[13][14]

  • Accuracy: The closeness of the measured value to the true value.[13][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound analytical methods found in the literature.

Table 1: GC-MS Method Parameters for this compound Analysis

ParameterValueReference
Linearity (r²)≥0.9917[10]
Recovery93.70–108.17%[10]
Precision (RSD)<1.50%[10]
LODNot Specified
LOQNot Specified

Table 2: HPLC Method Parameters for this compound Analysis

MethodLinearity (r²)RecoveryLODLOQReference
UPLC-ELSD0.991498.6%2.0 ngNot Specified[9]
HPLC-DAD (with derivatization)0.999998.37%-100.32%0.005 µg/mL0.04 µg/mL[12]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add 10 µL of an internal standard solution.

    • Add 3 mL of n-hexane and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[3]

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 200°C at 12°C/min, hold for 3 min, then ramp to 280°C at 20°C/min and hold for 8 min.[3]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 30-650) or SIM mode for target ions of this compound.

Detailed Methodology for HPLC-DAD Analysis of this compound (with Derivatization)

This protocol involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

  • Derivatization Procedure:

    • Mix 1.0 mL of the this compound standard or sample solution with 1.0 mL of DNPH solution (in ethanol).

    • Add a catalytic amount of hydrochloric acid.

    • Heat the mixture at 65°C for 30 minutes.[12]

    • Cool the reaction mixture and dilute with the mobile phase before injection.

  • HPLC-DAD Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • DAD Wavelength: 365 nm for the this compound-DNPH derivative.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing sample Sample (e.g., Musk, Plasma) extraction Extraction (LLE or SPE) sample->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms Volatile Analytes hplc HPLC Analysis reconstitution->hplc Non-Volatile or Thermally Labile Analytes chromatogram Chromatogram Acquisition gcms->chromatogram hplc->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Parameters cluster_consumables Consumables start Problem Identified (e.g., Poor Peak Shape) check_temp Verify Temperatures (Injector, Oven, Detector) start->check_temp check_flow Check Gas/Liquid Flow Rates start->check_flow check_leaks Perform Leak Check start->check_leaks optimize_program Optimize Temperature Program (GC) check_temp->optimize_program check_injection Review Injection Volume/Technique check_temp->check_injection optimize_gradient Optimize Mobile Phase Gradient (HPLC) check_flow->optimize_gradient check_flow->check_injection replace_septum Replace Septum check_leaks->replace_septum replace_column Replace Column optimize_gradient->replace_column optimize_program->replace_column replace_liner Replace/Clean Liner check_injection->replace_liner replace_septum->replace_liner solution Problem Resolved replace_liner->solution replace_column->solution replace_column->solution

Caption: A logical troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Optimizing Muscone Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of muscone across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to blood-brain barrier penetration?

A1: this compound is the primary active component of musk, a traditional medicine ingredient.[1] It is a lipophilic, small molecule with a molecular weight of 238.42 Da.[2] Its small size and high fat-solubility are key properties that theoretically facilitate its passage across the BBB, as lipid-soluble small molecules with a molecular weight under 400 Da can cross via passive diffusion.[3] Experimental studies in rats have confirmed that this compound can pass through the BBB, reach a peak concentration quickly, and is metabolized more slowly in the brain compared to other organs.[4][5]

Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?

A2: While this compound has favorable intrinsic properties, achieving therapeutic concentrations in the central nervous system (CNS) can be challenging due to several factors:

  • Efflux Pumps: The BBB is equipped with ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of xenobiotics out of brain endothelial cells and back into the bloodstream.[6][7] This can significantly reduce the net accumulation of this compound in the brain.

  • Enzymatic Degradation: Although less of a concern for a stable molecule like this compound, enzymatic activity within the BBB endothelial cells can metabolize some drugs before they reach the brain parenchyma.

  • Systemic Clearance: Rapid clearance of this compound from the bloodstream reduces the time available for it to cross the BBB.

  • Nonspecific Distribution: this compound's lipophilicity can lead to its accumulation in other tissues, reducing the fraction of the administered dose that reaches the brain.

Q3: How does this compound itself modulate the permeability of the blood-brain barrier?

A3: this compound is not just a passive molecule; it actively modulates BBB permeability. Studies have shown that this compound can enhance the brain uptake of other drugs by:

  • Inhibiting P-glycoprotein (P-gp): this compound has been shown to inhibit the expression and function of P-gp, a key efflux transporter at the BBB.[2][8] By reducing P-gp activity, this compound decreases the efflux of itself and other co-administered drugs, thereby increasing their concentration in the brain.

  • Modulating Tight Junctions: this compound may relax the tight junctions between the endothelial cells of the BBB. It has been found to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that can degrade tight junction proteins.[2][8]

  • Activating Signaling Pathways: Recent research indicates that this compound can protect the endothelial barrier during ischemic events by activating the PKA/RHOA/MLC signaling pathway, which helps maintain the integrity of the actin cytoskeleton and tight junctions.[1]

Q4: What are the most common strategies for enhancing this compound delivery to the brain?

A4: The primary strategy is to encapsulate this compound into nanoparticles (NPs). This approach offers several advantages:

  • Protection from Degradation: NPs protect the drug from enzymatic degradation and rapid systemic clearance.[9]

  • Masking Properties: Encapsulation can mask the physicochemical properties of the drug, preventing its recognition by efflux pumps like P-gp.

  • Targeted Delivery: NP surfaces can be decorated with specific ligands (e.g., antibodies, peptides) that bind to receptors expressed on brain endothelial cells, facilitating transport via receptor-mediated transcytosis (RMT).[10][11] Common NP types include solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles.[2][12]

Q5: What are the standard in vitro and in vivo models for assessing this compound's BBB transport?

A5: A multi-stage approach using both in vitro and in vivo models is standard for evaluating BBB penetration.

  • In Vitro Models: These are used for initial high-throughput screening.[13]

    • Cell-Based Assays: Co-culture models using brain endothelial cells with astrocytes and pericytes in a Transwell system are common.[14][15] These models allow for the measurement of the apparent permeability coefficient (Papp) and transendothelial electrical resistance (TEER), which indicates the integrity of the cell monolayer.[8][14]

    • Artificial Membranes (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay is a non-cell-based, high-throughput method for predicting passive diffusion across the BBB.[13]

  • In Vivo Models: Animal models, typically rats or mice, are essential for validating in vitro findings.

    • Tissue Distribution Studies: Following intravenous injection of this compound or a this compound formulation, drug concentrations are measured in the brain and other organs at various time points.[4][5]

    • In Situ Brain Perfusion: This technique allows for precise control over the composition of the perfusate and provides a sensitive method for measuring cerebrovascular permeability coefficients, independent of systemic drug metabolism and clearance.[16][17]

Troubleshooting Guides

Problem 1: Low brain uptake of my this compound nanoparticle formulation in in vivo studies.
Potential Cause Troubleshooting Steps
P-glycoprotein (P-gp) Efflux Even within nanoparticles, some this compound may be released and become a substrate for P-gp.[6] Solution: Co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) as a positive control to determine if efflux is the limiting factor.[7][18] this compound itself has P-gp inhibitory effects; consider if the formulated dose is sufficient to saturate the transporter.[8]
Nanoparticle Instability In Vivo Nanoparticles may aggregate or be rapidly cleared by the reticuloendothelial system (RES) after injection.[2] Solution: Characterize nanoparticle size and zeta potential before and after incubation in serum to assess stability. Surface modification with polyethylene glycol (PEG) can help increase circulation time.[19]
Inefficient Transcytosis The nanoparticle formulation may lack an effective mechanism to cross the endothelial cell layer. Passive uptake is often inefficient. Solution: Decorate the nanoparticle surface with ligands that target specific receptors on the BBB, such as the transferrin receptor (TfR) or the receptor for advanced glycation end products (RAGE), to engage receptor-mediated transcytosis.[10][11][20]
Incorrect Dosing or Timing The sampling time points may have missed the peak brain concentration (Cmax). Solution: Conduct a full pharmacokinetic study with multiple time points to accurately determine the Cmax and area under the curve (AUC) in both plasma and brain tissue.[4]
Problem 2: High variability in results from my in vitro BBB model.
Potential Cause Troubleshooting Steps
Low or Inconsistent TEER Values Low transendothelial electrical resistance (TEER) indicates a compromised, "leaky" endothelial monolayer, which invalidates permeability measurements.[8] Solution: Ensure proper cell seeding density and allow sufficient time for tight junctions to form (typically 5-7 days). Use astrocyte-conditioned media or a co-culture setup to induce barrier tightness.[15] Do not proceed with transport experiments until TEER values are stable and above the established threshold for your cell type (e.g., >150 Ω·cm²).
Cell Line Mismatch Non-brain endothelial cells (like Caco-2 or MDCK) can be used for general permeability screening but may not accurately reflect BBB-specific transport mechanisms, such as RMT receptors.[13] Solution: For mechanistic studies, use primary brain microvascular endothelial cells (BMECs) or induced pluripotent stem cell (iPSC)-derived BMECs, which more closely mimic the in vivo BBB.[15][21]
Active Efflux Interference The chosen cell line may overexpress efflux transporters (e.g., MDCK-MDR1), which can mask the true permeability of your compound.[13] Solution: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Confirm by running the assay in the presence of a P-gp inhibitor.
Problem 3: Difficulty achieving high encapsulation efficiency for this compound in solid lipid nanoparticles (SLNs).
Potential Cause Troubleshooting Steps
Poor this compound Solubility in Lipid This compound must be soluble in the molten lipid matrix for efficient encapsulation.[22] Solution: Screen a variety of solid lipids (e.g., glyceryl monostearate, tristearin) to find one with high solubility for this compound. The use of nanostructured lipid carriers (NLCs), which incorporate a liquid lipid into the solid matrix, can create imperfections in the crystal lattice, increasing drug loading capacity.[22]
Drug Expulsion During Lipid Crystallization During the cooling phase of SLN production, the lipid recrystallizes into a highly ordered structure, which can expel the drug.[23] Solution: Employ the "cold homogenization" technique. This involves solidifying the drug-lipid mixture before homogenization, which helps to trap the drug within the matrix and reduces partitioning into the aqueous phase.[9][23]
Inappropriate Surfactant The type and concentration of surfactant are critical for stabilizing the nanoparticles and preventing drug leakage.[22] Solution: Optimize the surfactant system. Combinations of surfactants (e.g., Poloxamer 188, soya lecithin) often work better than a single one.[9] The surfactant concentration should be sufficient to cover the nanoparticle surface but below the critical micelle concentration to avoid forming micelles that could solubilize the free drug.

Data & Experimental Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound and BBB delivery systems.

Table 1: Physicochemical and Biological Properties of this compound

ParameterValueSource
Molecular Weight (MW)238.42 Da[2]
Mechanism of BBB ModulationInhibition of P-glycoprotein (P-gp) and Matrix Metalloproteinase-9 (MMP-9)[2][8]
Signaling Pathway InteractionActivates PKA/RHOA/MLC pathway to protect endothelial barrier function[1]

Table 2: Representative Brain Distribution of this compound in Rats (Post-IV Injection)

Note: This data is qualitative based on descriptions from the literature. Actual values would be determined experimentally.

Time Post-InjectionBrain ConcentrationKey ObservationSource
15 minReaches peak concentrationRapid uptake into the brain[5]
> 30 minHigher than in other organsSlower metabolism and clearance from the brain compared to plasma or liver[4][5]
Detailed Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization

This protocol is a standard method for producing SLNs.[9][24]

  • Preparation of Lipid Phase:

    • Melt a selected solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve a specific amount of this compound in the molten lipid with continuous stirring until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This creates a hot oil-in-water pre-emulsion.

  • High-Pressure Homogenization (HPH):

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[24]

  • Cooling and SLN Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.

    • Stir gently until the nanoemulsion cools to room temperature. The cooling process causes the lipid to recrystallize, forming solid nanoparticles that encapsulate the this compound.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the this compound in both fractions using a suitable analytical method like GC or HPLC.

Protocol 2: In Situ Brain Perfusion in a Rat Model

This technique is adapted from established methods to measure the brain uptake of this compound.[16][17]

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat according to approved institutional protocols.

    • Perform a midline incision on the neck to expose the common carotid arteries (CCAs).

  • Catheterization:

    • Ligate the external carotid artery (ECA) and place a catheter retrogradely into the right ECA towards the CCA.

    • Ligate the pterygopalatine artery to prevent perfusate from flowing to non-cerebral tissues.

    • Sever the CCAs to prevent interference from systemic circulation.

  • Perfusion:

    • Initiate the perfusion by infusing a warmed (37°C), oxygenated physiological buffer (e.g., HCO3-saline) through the catheter at a controlled rate (e.g., 2-4 mL/min) to wash out the blood.

    • After the washout period (~30 seconds), switch to a second perfusion medium containing a known concentration of the this compound formulation and a vascular space marker (e.g., [14C]-sucrose).

    • Perfuse for a defined, short interval (e.g., 30-120 seconds).

  • Sample Collection and Analysis:

    • At the end of the perfusion period, decapitate the animal.

    • Rapidly dissect the brain, collecting the right hemisphere (perfused side).

    • Weigh the brain tissue and determine the concentration of the vascular marker and this compound. This compound concentration can be quantified using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4][25]

  • Calculation of Permeability:

    • The brain uptake clearance (K_in) and the permeability-surface area (PS) product can be calculated from the amount of this compound in the brain parenchyma, corrected for the amount remaining in the vascular space, and the concentration in the perfusate.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow

G cluster_0 Formulation & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation Formulation SLN Formulation (e.g., HPH) Characterization Physicochemical Analysis (Size, Zeta, EE%) Formulation->Characterization PAMPA PAMPA-BBB Assay (Passive Permeability) Characterization->PAMPA CellCulture Cell-Based BBB Model (TEER, Papp) PAMPA->CellCulture PK Pharmacokinetic Study (Blood & Brain Levels) CellCulture->PK Perfusion In Situ Brain Perfusion (Uptake Rate) PK->Perfusion G cluster_0 Brain Endothelial Cell This compound This compound Pgp P-glycoprotein (Efflux Pump) This compound->Pgp inhibits MMP9 MMP-9 This compound->MMP9 inhibits IncreasedPerm Increased Drug Permeability Pgp->IncreasedPerm (inhibition leads to) TJ Tight Junction Proteins MMP9->TJ degrades TJ->IncreasedPerm (preservation leads to) G cluster_0 Blood cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma NP Ligand-Coated Nanoparticle (with this compound) Receptor Receptor (e.g., RAGE, TfR) NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Exocytosis Exocytosis Endosome->Exocytosis 3. Transcytosis ReleasedNP Nanoparticle Releases this compound Exocytosis->ReleasedNP 4. Release

References

Technical Support Center: Overcoming Poor Water Solubility of Muscone in Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of muscone in drug formulation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its water solubility a challenge in drug formulation?

This compound is a macrocyclic ketone, an oily liquid that is the primary active component of musk.[1] It is known for its pharmacological properties, including neuroprotective effects.[1] However, its clinical application is significantly limited by its very low water solubility and moderate stability.[1] Being practically insoluble in water, it is challenging to formulate into aqueous-based dosage forms for oral, parenteral, or other routes of administration, which can lead to poor bioavailability.

2. What are the primary strategies to enhance the water solubility of this compound?

The main approaches to overcome the poor water solubility of this compound involve encapsulating it within a carrier system. These strategies aim to increase its apparent solubility, improve stability, and facilitate its delivery to the target site. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexes: Entrapping this compound molecules within the hydrophobic cavity of cyclodextrins.

  • Lipid-Based Nanocarriers:

    • Liposomes: Encapsulating this compound within the lipid bilayer of these vesicles.

    • Solid Lipid Nanoparticles (SLNs): Dispersing this compound in a solid lipid matrix.

    • Nanoemulsions: Forming a stable oil-in-water emulsion where this compound is dissolved in the oil phase.

3. How effective are cyclodextrins in improving this compound's solubility?

Cyclodextrin-based carriers, particularly γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs), have been shown to be highly effective. Studies have demonstrated a 24-fold increase in the aqueous solubility of this compound when encapsulated in γ-CD-MOFs.[1] This is achieved by entrapping the hydrophobic this compound molecule within the cyclodextrin cavity, presenting a more hydrophilic exterior to the aqueous environment.

4. What are the advantages of using lipid-based nanocarriers for this compound delivery?

Lipid-based nanocarriers offer several benefits for formulating a lipophilic compound like this compound:

  • High Drug Loading Capacity: The lipid core provides a suitable environment for dissolving or entrapping this compound.

  • Improved Bioavailability: By presenting this compound in a solubilized form and protecting it from degradation, these carriers can enhance its absorption.

  • Controlled Release: The formulation can be tailored to control the rate at which this compound is released.

  • Targeted Delivery: The surface of nanocarriers can be modified with ligands to target specific tissues or cells. For instance, this compound has been incorporated into lactoferrin-modified liposomes to enhance brain targeting.[2]

5. Which analytical techniques are suitable for quantifying this compound in these formulations?

Due to its volatile nature and lack of a strong chromophore, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the quantification of this compound.[1] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV detector at a low wavelength or a mass spectrometer) can also be developed and validated for this purpose.

Troubleshooting Guides

Issue 1: Low Drug Loading/Encapsulation Efficiency of this compound
Potential Cause Suggested Solution
Poor affinity of this compound for the carrier matrix. - For Cyclodextrins: Ensure the cavity size of the cyclodextrin is appropriate for the this compound molecule. γ-cyclodextrin has shown good results.[1] - For Lipid Nanoparticles: Select lipids in which this compound has high solubility. Screen various solid lipids (e.g., glyceryl monostearate, stearic acid) and liquid lipids (oils) to find the most suitable one.
This compound leakage during formulation. - High-Pressure Homogenization: Optimize the homogenization pressure and number of cycles. Excessive energy input can lead to drug expulsion. - Emulsification Methods: Ensure rapid cooling or solvent diffusion to quickly solidify the lipid matrix and trap the this compound.
Suboptimal formulation composition. - Surfactant/Co-surfactant Ratio: In nanoemulsions and SLNs, the type and concentration of surfactants are critical. Optimize the surfactant-to-lipid ratio to ensure proper stabilization of the nanoparticles and efficient encapsulation.
Inaccurate quantification of encapsulated this compound. - Ensure complete separation of free this compound from the encapsulated form before quantification. Techniques like ultracentrifugation or dialysis should be optimized. - Validate your analytical method (e.g., GC-MS or HPLC) for accuracy and precision in the specific formulation matrix.
Issue 2: Formulation Instability (e.g., Particle Aggregation, Creaming, Drug Leakage)
Potential Cause Suggested Solution
Insufficient surface charge of nanoparticles. - Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered to indicate good stability. - If the zeta potential is low, consider adding a charged surfactant or a stabilizer.
Ostwald ripening in nanoemulsions. - This is a common issue where larger droplets grow at the expense of smaller ones. - Optimize the oil phase composition by including a small amount of a highly water-insoluble compound (a ripening inhibitor). - Ensure a narrow particle size distribution after production.
Polymorphic transitions in SLNs. - The lipid matrix of SLNs can rearrange into more stable, but less drug-accommodating, crystalline forms over time, leading to drug expulsion. - Select lipids that form a less-ordered crystalline lattice. - Incorporate a liquid lipid to create Nanostructured Lipid Carriers (NLCs), which can improve drug loading and reduce expulsion.
Hydrolysis or oxidation of excipients. - For lipid-based formulations, especially those containing unsaturated lipids, use antioxidants (e.g., alpha-tocopherol). - Store the formulation at an appropriate pH and temperature.[3]
Ineffective lyophilization. - If freeze-drying, incorporate a cryoprotectant (e.g., trehalose, sucrose) to prevent particle aggregation upon reconstitution. - Optimize the freezing and drying cycles for your specific formulation.

Data Summary

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyKey AdvantagesKey DisadvantagesReported Solubility Enhancement
γ-Cyclodextrin MOFs - Significant solubility enhancement.[1] - Improved thermal and photostability.[1] - Biocompatible.[1]- May require specific preparation methods. - Potential for dissociation in vivo.[1]24-fold increase in water.[1]
Liposomes - Can encapsulate both hydrophilic and lipophilic drugs. - Biocompatible and biodegradable. - Surface can be modified for targeting.[2]- Potential for instability (drug leakage, lipid oxidation). - Can have lower drug loading for highly lipophilic drugs.Data not specified for this compound alone.
Solid Lipid Nanoparticles (SLNs) - Good biocompatibility. - Controlled release potential. - Protection of the encapsulated drug.- Potential for drug expulsion during storage due to lipid polymorphism. - Lower drug loading compared to NLCs.Data not available for this compound.
Nanoemulsions - High capacity for dissolving lipophilic drugs. - Ease of large-scale production. - Improved drug absorption.- Thermodynamically unstable, prone to creaming or coalescence over time. - Requires careful selection of surfactants.Data not available for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded γ-Cyclodextrin Metal-Organic Frameworks (γ-CD-MOFs)

This protocol is adapted from a solvent-free method which has shown high loading efficiency.[1]

Materials:

  • This compound (MUS)

  • γ-Cyclodextrin Metal-Organic Frameworks (CD-MOF)

  • Ethanol

Procedure:

  • Directly mix 1 mL of this compound with 100 mg of CD-MOF in a suitable reaction vessel.

  • Place the mixture on a magnetic stirrer and stir at 400 rpm at 50°C for 12 hours.

  • After the reaction, collect the resulting particles by centrifugation.

  • Wash the particles three times with ethanol to remove any unencapsulated this compound from the surface.

  • Dry the final CD-MOF/MUS particles to obtain a solid powder.

Characterization:

  • Drug Loading: Quantify the amount of this compound in the CD-MOF/MUS particles using GC-MS after dissolving a known amount of the particles in a suitable solvent (e.g., 50% DMSO in water) and extracting the this compound with ethyl acetate.[1]

  • Solubility Enhancement: Determine the concentration of this compound in a saturated aqueous solution of the CD-MOF/MUS powder and compare it to that of free this compound.[1]

Protocol 2: General Method for Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a general protocol that can be optimized for this compound.

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol (as a membrane stabilizer)

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the lipids (e.g., phospholipid and cholesterol at a specific molar ratio) and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing or gentle shaking) at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.

  • Separate the unencapsulated this compound from the liposomes by methods such as dialysis or size exclusion chromatography.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure to assess the surface charge and stability.

  • Encapsulation Efficiency: Quantify the amount of this compound in the liposomes after separating the free drug and compare it to the initial amount used.

Visualizations

Logical Workflow for Developing a this compound Nanoformulation

workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Characterization & Stability A Define Target Product Profile (TPP) B Select Formulation Strategy (e.g., Cyclodextrin, SLN, Nanoemulsion) A->B C Screen Excipients (Lipids, Surfactants, Polymers) B->C D Prepare Formulations (Varying Ratios & Parameters) C->D E Characterize Formulations (Size, Zeta, Drug Load) D->E F Short-term Stability Assessment E->F G Design of Experiments (DoE) F->G H Optimize Critical Process Parameters (CPPs) & Critical Material Attributes (CMAs) G->H I Select Lead Formulation H->I J Full Physicochemical Characterization I->J K In Vitro Release Studies J->K L Long-term & Accelerated Stability Studies K->L

Caption: A stepwise workflow for the development and optimization of a this compound nanoformulation.

Mechanism of this compound Solubility Enhancement by Cyclodextrin

Caption: Encapsulation of a hydrophobic this compound molecule within the cyclodextrin's hydrophobic cavity.

Structures of Different this compound Nanocarriers

nanocarriers cluster_liposome Liposome cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nanoemulsion Nanoemulsion Droplet L1 L2 This compound S1 S2 This compound S3 This compound N1 N2 This compound N3 This compound

Caption: Simplified structures of a liposome, a solid lipid nanoparticle, and a nanoemulsion droplet containing this compound.

References

stability issues of muscone in pharmaceutical preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for muscone stability in pharmaceutical preparations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and find answers to frequently asked questions regarding the stability of this compound during experimental and formulation processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound.

Problem Possible Causes Recommended Solutions
Loss of this compound Potency in a Liquid Formulation Over Time - Volatility: this compound is a volatile compound, and loss can occur from formulations in inadequately sealed containers. - Adsorption: this compound may adsorb to the surface of container materials, especially certain plastics. - Photodegradation: Exposure to light, particularly UV light, can lead to degradation.- Ensure containers are tightly sealed. Consider using containers with minimal headspace. - Use glass or other inert container materials. Conduct studies to assess adsorption to the chosen packaging. - Store the formulation in amber or light-protective packaging.
Physical Instability in a Solid Dosage Form (e.g., clumping, discoloration) - Hygroscopicity of Excipients: Moisture uptake by excipients can create an environment conducive to degradation or physical changes. - Incompatibility with Excipients: Chemical interaction between this compound and excipients may be occurring. - Melting/Softening: If stored at elevated temperatures, the low melting point of some this compound forms could be a factor.- Select excipients with low hygroscopicity. Store in containers with a desiccant. - Conduct systematic drug-excipient compatibility studies (see Experimental Protocols). - Ensure storage temperatures are well below the melting point of the active pharmaceutical ingredient (API) and any solid lipid excipients.
Inconsistent Results in Analytical Assays - Sample Preparation Issues: Incomplete extraction of this compound from the formulation matrix. - Volatility During Sample Preparation: Loss of this compound due to evaporation if samples are heated or left exposed to air. - Non-validated Analytical Method: The analytical method may not be stability-indicating or robust.- Optimize the extraction procedure. Ensure the solvent fully dissolves the formulation matrix and this compound. - Avoid excessive heating during sample preparation. Keep sample vials capped whenever possible. - Develop and validate a stability-indicating analytical method (see Experimental Protocols for examples).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in pharmaceutical formulations?

A1: The main stability challenges for this compound are its poor water solubility, high volatility, and sensitivity to thermal and photolytic stress[1]. Being a macrocyclic ketone, it is generally stable against hydrolysis and oxidation under typical storage conditions[2].

Q2: How can the stability of this compound be enhanced in a formulation?

A2: A key strategy is encapsulation, for example, using γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs). This has been shown to significantly improve thermal and photostability by protecting the this compound molecule within a stable matrix[1]. Other strategies include the use of antioxidants, light-protective packaging, and selection of compatible excipients with low moisture content.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation products of this compound in pharmaceutical preparations are not extensively documented in the literature, as a macrocyclic ketone, it is relatively stable. Potential degradation would likely be initiated by high energy inputs like heat or UV light, possibly leading to ring opening or oxidation at the alpha-carbon to the ketone. However, significant degradation is not expected under standard storage conditions[2][3].

Degradation_Pathway This compound This compound (3-methylcyclopentadecanone) Degradation Potential Degradation Products (e.g., ring-opened products, oxidation products) This compound->Degradation Degradation Stress Stress Conditions (e.g., High Temperature, UV Light) Stress->Degradation Initiates

A simplified diagram of potential this compound degradation.

Q4: Are there any known excipient incompatibilities with this compound?

A4: There is limited specific data on this compound-excipient incompatibilities. However, as a general precaution, it is advisable to avoid excipients with high levels of reactive impurities, such as peroxides in povidone, which could potentially initiate oxidation. A thorough drug-excipient compatibility study is recommended for any new formulation[4][5][6][7].

Quantitative Data Summary

The following table summarizes the stability of this compound with and without encapsulation in γ-CD-MOFs under various stress conditions.

Condition Storage Duration (days) Free this compound (% remaining) This compound in γ-CD-MOF (% remaining)
Room Temperature 784.7 ± 0.596.7 ± 0.5
1472.5 ± 0.595.4 ± 0.7
3061.9 ± 1.193.1 ± 0.5
50°C 780.4 ± 0.691.5 ± 0.7
1460.5 ± 2.683.0 ± 1.6
3043.0 ± 2.073.6 ± 2.8
Light Exposure 781.1 ± 0.5Not specified
1470.4 ± 0.6Not specified
3058.5 ± 0.7Not specified
Data extracted from a study on γ-CD-MOF encapsulation of this compound[1].

Experimental Protocols

Drug-Excipient Compatibility Study

This protocol outlines a general method for assessing the compatibility of this compound with various excipients.

Excipient_Compatibility_Workflow start Start prep Prepare Binary Mixtures (this compound + Excipient, 1:1 w/w) start->prep stress Store under Accelerated Conditions (e.g., 40°C/75% RH for 4 weeks) prep->stress analyze Analyze at Time Points (e.g., 0, 1, 2, 4 weeks) stress->analyze end Evaluate for Degradation Products and Physical Changes analyze->end

Workflow for a drug-excipient compatibility study.

Methodology:

  • Preparation of Mixtures: Prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 weight ratio. Also, prepare samples of pure this compound and pure excipients as controls.

  • Storage: Place the mixtures and controls in suitable containers (e.g., glass vials) and store them under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples for physical changes (appearance, color) and chemical degradation using a validated stability-indicating method like HPLC or GC-MS.

  • Evaluation: Compare the results of the mixtures with the controls. The appearance of new peaks or significant loss of the this compound peak in the mixture samples indicates a potential incompatibility.

Stability-Indicating GC-MS Method for this compound

The following is a detailed protocol for a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for quantifying this compound in stability studies.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Agilent DB-624 (30 m × 320 μm × 1.8 μm) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 10 mL/min (constant linear velocity)

  • Injection Volume: 1 μL

  • Injection Mode: Split (5:1 ratio)

  • Injector Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp to 200°C at 12°C/min, hold for 3 min

    • Ramp to 280°C at 20°C/min, hold for 8 min

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

  • Vortex and sonicate to ensure complete dissolution and extraction of this compound.

  • Centrifuge if necessary to separate any undissolved excipients.

  • Filter the supernatant through a 0.22 μm filter before injection.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.

References

troubleshooting muscone synthesis reaction pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of muscone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, categorized by the synthetic pathway.

General Troubleshooting

Q1: My overall yield is consistently low, regardless of the synthesis pathway. What are the common factors I should investigate?

A1: Low yields in organic synthesis can stem from several general issues.[1] Before focusing on pathway-specific problems, consider the following:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. Older reagents or catalysts may have degraded.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, verify the integrity of your inert atmosphere (e.g., nitrogen or argon blanket). Improperly dried glassware can introduce water.[1]

  • Reaction Temperature: Inconsistent or incorrect reaction temperatures can significantly impact yield. Calibrate your heating and cooling systems.[1]

  • Work-up and Purification: Product loss during extraction, filtration, and chromatography is a common source of reduced yield. Analyze each step of your purification process for potential losses.[1][2]

  • Reaction Kinetics: Adding reagents too quickly can lead to side reactions and loss of temperature control.[2]

Ruzicka Large-Ring Synthesis

Q2: I am attempting the Ruzicka synthesis of this compound, but the yield is extremely low, and I am getting a lot of polymeric material. How can I improve this?

A2: The classic Ruzicka synthesis, which involves the thermal decomposition of dicarboxylic acid salts, is known for low yields when targeting large rings like this compound.[3][4] The primary challenge is minimizing intermolecular reactions that lead to polymers.

  • High-Dilution Principle: The key to favoring the desired intramolecular cyclization is to employ high-dilution conditions.[5] This reduces the probability of reactive ends of different molecules interacting. However, this generates large volumes of solvent, which can be difficult to recover.[6]

  • Catalyst Choice: The choice of metal salt is crucial. Thorium or cerium salts were traditionally used.[7] Experimenting with different metal catalysts might improve yields.

  • Temperature Control: The thermal decomposition requires high temperatures, but excessive heat can lead to degradation of the starting material and product. Careful optimization of the distillation temperature and pressure is necessary.

Modern Catalytic Methods (e.g., Ring-Closing Metathesis - RCM)

Q3: My Ring-Closing Metathesis (RCM) reaction to form the this compound macrocycle is sluggish or fails to proceed. What should I check?

A3: RCM is a powerful tool for forming large rings.[8][9] Common issues include:

  • Catalyst Activity: Grubbs' or other ruthenium-based catalysts are sensitive to impurities. Ensure your substrate is free of catalyst poisons like sulfur or phosphine-containing compounds. Use fresh, high-quality catalyst.

  • Solvent Choice: The choice of solvent can influence the reaction rate and catalyst stability. Dichloromethane (DCM) or toluene are commonly used. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Substrate Conformation: The pre-organization of the linear precursor to adopt a conformation suitable for cyclization is critical.[5] Long, flexible chains can have a high entropic barrier to cyclization. The presence of certain functional groups or structural elements can help pre-organize the molecule.

Q4: I am observing the formation of dimers and other oligomers in my RCM reaction. How can I promote the intramolecular reaction?

A4: Similar to the Ruzicka synthesis, favoring the intramolecular pathway is key.

  • High Dilution: As with other macrocyclization reactions, high dilution is the primary strategy to suppress intermolecular side reactions.[5]

  • Slow Addition: A pseudo-high-dilution technique involves the slow addition of the substrate and catalyst to the reaction vessel. This keeps the instantaneous concentration of the reactive species low, favoring intramolecular cyclization.

Quantitative Data Summary

The following table summarizes reported yields for various this compound synthesis methods.

Synthesis Method/CatalystStarting MaterialProductYieldReference
Stoll (1947)2,15-HexadecanedioneThis compoundVery Low[6]
Tsuji et al. (1978)2,15-HexadecanedioneDehydrothis compound65%[6]
Wangyongmai et al. (1988)2,15-HexadecanedioneThis compound42%[6]
Mountain keeper et al. (1984)Not SpecifiedDL-Muscone80%[6]
Caraway et al. (1992)Not SpecifiedThis compound>65%[6]
Huellmann et al. (Gas Phase)Not SpecifiedThis compound51.3% (Conversion)[6]
Continuous Flow Method2,15-HexadecanedioneDL-Muscone85%[6]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis

This protocol is a conceptual summary based on the synthesis starting from (+)-citronellal.[8][10]

  • Preparation of the Diene Precursor:

    • (+)-Citronellal is converted through a series of steps to a long-chain diene precursor containing the chiral methyl group and terminal alkene functionalities. This multi-step process typically involves olefination and chain extension reactions.

  • Ring-Closing Metathesis (RCM):

    • The diene precursor is dissolved in a dry, degassed solvent (e.g., toluene or dichloromethane) to a low concentration (e.g., 0.001 M) to ensure high-dilution conditions.

    • A solution of a Grubbs' catalyst (e.g., Grubbs' second generation) is added portion-wise or via syringe pump over several hours to the refluxing solution of the diene under an inert atmosphere.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the appearance of the cyclized product.

  • Hydrogenation and Work-up:

    • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

    • The resulting unsaturated macrocycle is then hydrogenated (e.g., using H2/Pd-C) to yield (R)-(-)-muscone.

    • The crude product is purified by column chromatography.

Protocol 2: Intramolecular Aldol Addition/Dehydration Approach

This protocol is a conceptual summary of a modern enantioselective synthesis.[10][11]

  • Macrocyclic Diketone Synthesis:

    • A long-chain precursor containing two ketone functionalities is synthesized. The stereocenter is often introduced early in the synthesis from a chiral pool molecule.

  • Intramolecular Aldol Cyclization:

    • The macrocyclic diketone is treated with a base (e.g., LDA, potassium tert-butoxide) in an appropriate solvent at low temperature to induce an intramolecular aldol addition reaction. This forms a β-hydroxy ketone macrocycle.

  • Dehydration and Reduction:

    • The β-hydroxy ketone is then dehydrated, often under acidic or basic conditions, to yield an α,β-unsaturated ketone (a this compound precursor).

    • Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) affords this compound.

  • Purification:

    • The final product is purified using standard techniques such as column chromatography or distillation.

Visualizations

Ruzicka_Synthesis dicarboxylic_acid Long-chain Dicarboxylic Acid metal_salt Metal Salt (e.g., Th(IV), Ce(IV)) dicarboxylic_acid->metal_salt Salt Formation heating High Temperature metal_salt->heating Thermal Decomposition cyclic_ketone Cyclic Ketone (this compound) heating->cyclic_ketone Intramolecular Cyclization (Desired Pathway) polymer Polymeric Byproducts heating->polymer Intermolecular Reaction (Side Reaction)

Caption: Ruzicka large-ring synthesis pathway for this compound.

High_Dilution_Principle cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes high_conc High Concentration intermolecular Intermolecular Polymerization high_conc->intermolecular Favors low_conc Low Concentration (High Dilution) intramolecular Intramolecular Cyclization (Macrocycle Formation) low_conc->intramolecular Favors RCM_Workflow start Start: Linear Diene Precursor rcm_step Ring-Closing Metathesis (RCM) - High Dilution - Ruthenium Catalyst start->rcm_step check_completion Reaction Monitoring (TLC/GC-MS) rcm_step->check_completion check_completion->rcm_step Incomplete unsaturated_macrocycle Unsaturated Macrocycle check_completion->unsaturated_macrocycle Complete hydrogenation Hydrogenation (e.g., H2/Pd-C) unsaturated_macrocycle->hydrogenation purification Purification (Chromatography) hydrogenation->purification end Final Product: this compound purification->end

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Muscone and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of natural muscone and its synthetic analogs. The information is intended to be an objective resource for researchers, scientists, and professionals involved in drug development, offering a summary of current experimental data to inform future research and development efforts.

Introduction to this compound and its Analogs

This compound, a macrocyclic ketone, is the principal odorous and bioactive component of natural musk, a substance highly valued in traditional medicine and perfumery.[1] Due to the protected status of the musk deer, the natural source of this compound, research and commercial applications have increasingly turned to synthetic this compound and its analogs. This guide focuses on the comparative bioactivity of this compound and key synthetic variants, summarizing their effects across several key therapeutic areas.

Comparative Bioactivity Data

The following tables summarize the available quantitative data comparing the bioactivity of this compound and its synthetic analogs. Direct comparative studies are limited, and this is noted where applicable.

Anti-inflammatory Activity

A direct comparative study has been conducted on the anti-inflammatory effects of this compound and its synthetic analog, 4-Methylcyclopentadecanone (4-MCPC).

CompoundAssayModelDosageResult (% Inhibition of Edema)Cytokine ModulationReference
This compound Xylene-induced ear edemaMice16 mg/kg45.3%-[2]
4-MCPC Xylene-induced ear edemaMice16 mg/kg58.7% ↓ IL-1β, ↓ TNF-α, ↓ PGE2[2]
This compound Carrageenan-induced paw edemaMice16 mg/kg38.6%-[2]
4-MCPC Carrageenan-induced paw edemaMice16 mg/kg52.1% ↓ IL-1β, ↓ TNF-α, ↓ PGE2[2]

Note: Higher percentage of edema inhibition indicates greater anti-inflammatory activity.

Olfactory Receptor Activation

The activation of human olfactory receptors OR5AN1 and OR1A1 by various musk-smelling compounds, including this compound and synthetic musks, has been quantified. These receptors are key to the perception of musk odor.

CompoundReceptorEC50 (nM)Emax (% of this compound)Compound ClassReference
(R)-Muscone OR5AN11.3 ± 0.3100Macrocyclic Musk[1]
(S)-Muscone OR5AN111.2 ± 2.185Macrocyclic Musk[1]
Musk Ketone OR5AN10.8 ± 0.2130 Nitro Musk[1]
Musk Xylene OR1A13.4 ± 0.5100 (relative to Musk Tibetene)Nitro Musk[1]
Fluorinated this compound Analog OR5AN12.5 ± 0.495Fluorinated Macrocyclic[1]

Note: EC50 represents the concentration for 50% of maximal response; a lower EC50 indicates higher potency. Emax is the maximum response relative to a reference compound.

Neuroprotective and Cardioprotective Activities

Neuroprotective Effects of this compound

AssayModelTreatmentKey FindingsReference
Cell Viability (MTT)Glutamate-induced apoptosis in PC12 cells1-10 µg/mL this compoundIncreased cell viability[3]
Neuronal ApoptosisRat model of spinal cord injury2 mg/kg this compoundReduced neuronal apoptosis[4]
Oxidative StressMouse model of chronic restraint stress10 mg/kg this compoundDecreased malondialdehyde, increased superoxide dismutase[5][6]

Cardioprotective Effects of this compound

AssayModelTreatmentKey FindingsReference
Cardiac FunctionMouse model of myocardial infarction2 mg/kg/day this compoundImproved left ventricular ejection fraction and fractional shortening[1][7]
Myocardial FibrosisMouse model of myocardial infarction2 mg/kg/day this compoundSignificantly decreased fibrotic area[1]
Inflammatory CytokinesMouse model of myocardial infarction2 mg/kg/day this compoundReduced expression of TNF-α, IL-1β, and IL-6[7][8]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition This compound Inhibition cluster_pathway Cellular Response Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Gene Pro-inflammatory Gene Transcription NFkappaB->Gene

This compound's inhibition of the NF-κB signaling pathway.
MAPK and TGF-β/SMAD Signaling Pathways

In the context of cardiac hypertrophy, this compound has been found to inhibit the MAPK and TGF-β/SMAD signaling pathways.[7]

MAPK_TGF_Pathway cluster_stimulus Hypertrophic Stimulus (e.g., Angiotensin II) cluster_inhibition This compound Inhibition cluster_mapk MAPK Pathway cluster_tgf TGF-β/SMAD Pathway cluster_outcome Pathological Outcome AngII Angiotensin II ERK p-ERK AngII->ERK Activates JNK p-JNK AngII->JNK Activates p38 p-p38 AngII->p38 Activates TGFb TGF-β AngII->TGFb Activates This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits SMAD p-SMAD2/3 This compound->SMAD Inhibits Hypertrophy Cardiac Hypertrophy and Fibrosis ERK->Hypertrophy JNK->Hypertrophy p38->Hypertrophy TGFb->SMAD SMAD->Hypertrophy

This compound's inhibitory effects on MAPK and TGF-β/SMAD pathways.
PI3K/AKT and JAK2-STAT3 Signaling Pathways

This compound has also been shown to modulate the PI3K/AKT and JAK2-STAT3 signaling pathways, which are involved in cell survival, proliferation, and inflammation.[1]

PI3K_JAK_Pathways cluster_this compound This compound Action cluster_pi3k PI3K/AKT Pathway cluster_jak JAK2-STAT3 Pathway cluster_outcome Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Activates JAK2 p-JAK2 This compound->JAK2 Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival STAT3 p-STAT3 JAK2->STAT3 Inflammation Inflammation STAT3->Inflammation

Dual modulation of PI3K/AKT and JAK2-STAT3 pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This assay is a standard method to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Male BALB/c mice (20-25 g) are used.

  • Compound Administration: this compound, synthetic analogs, or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Experimental Setup: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium containing the test compound (this compound or analog) at various concentrations for 1 hour.

  • Induction of Excitotoxicity: Glutamate (e.g., 10 mM) is added to the wells to induce neuronal cell death.

  • MTT Assay: After 24 hours of glutamate exposure, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

  • Cell Line and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as the fold change in NF-κB activity compared to the stimulated control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative bioactivity screening of this compound and its synthetic analogs.

Bioactivity_Workflow cluster_compounds Test Compounds cluster_screening Primary Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis and Comparison cluster_conclusion Conclusion This compound This compound AntiInflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) This compound->AntiInflammatory Neuroprotection Neuroprotection Assays (e.g., MTT assay) This compound->Neuroprotection Cardioprotection Cardioprotection Assays (e.g., Ischemia-reperfusion model) This compound->Cardioprotection Analogs Synthetic Analogs Analogs->AntiInflammatory Analogs->Neuroprotection Analogs->Cardioprotection Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) AntiInflammatory->Signaling Neuroprotection->Signaling Cardioprotection->Signaling GeneExpression Gene Expression Profiling (e.g., qPCR, RNA-seq) Signaling->GeneExpression Quantitative Quantitative Comparison (IC50, EC50, % inhibition) Signaling->Quantitative GeneExpression->Quantitative SAR Structure-Activity Relationship (SAR) Quantitative->SAR Lead Lead Compound Identification SAR->Lead

A generalized workflow for comparative bioactivity studies.

Conclusion and Future Directions

The available data indicates that this compound possesses significant anti-inflammatory, neuroprotective, and cardioprotective properties, mediated through various signaling pathways. The synthetic analog 4-Methylcyclopentadecanone has demonstrated superior anti-inflammatory activity in one direct comparative study. Furthermore, different synthetic musks exhibit varied potencies in activating olfactory receptors.

A significant gap in the current research is the lack of direct, quantitative comparisons of the neuroprotective and cardioprotective effects of this compound and its diverse synthetic analogs. Future research should focus on head-to-head in vitro and in vivo studies to elucidate the structure-activity relationships and identify synthetic analogs with enhanced therapeutic potential and favorable safety profiles. Such studies are crucial for the rational design and development of novel therapeutics based on the this compound scaffold.

References

Muscone's Cellular Impact: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of a compound across different cell types is paramount. Muscone, the primary active component of musk, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of this compound's effects on various cell lines, supported by experimental data and detailed methodologies, to illuminate its potential as a therapeutic agent.

This compound demonstrates a wide range of biological effects, from inducing cell death in cancer lines to providing protection in neuronal and cardiac cells. Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways critical in cellular processes such as apoptosis, autophagy, inflammation, and angiogenesis.

Comparative Efficacy of this compound Across Cell Lines

The following table summarizes the quantitative effects of this compound on different cell lines as reported in various studies. This data provides a comparative overview of its potency and therapeutic window in different cellular contexts.

Cell LineCell TypeEffectConcentration/DosageKey Findings
HepG2 Human Liver CancerInduction of apoptosis and autophagy24 h treatment (concentration not specified in abstract)This compound induces apoptosis via the PERK/ATF4/DDIT3 signaling pathway and autophagy through the SESN2/AMPK/mTORC1 pathway.[1][2][3]
Breast Cancer Cells Human Breast CancerInhibition of proliferation, migration, and angiogenesisNot specifiedThis compound suppresses tumor progression by inhibiting angiogenesis via the VEGF/PI3K/Akt/MAPK signaling pathways.[4][5] It may also act through cancer pathways, ovarian steroidogenesis, and TNF signaling pathways.[6]
SGC-7901 Human Gastric CancerSuppression of proliferation and induction of apoptosis5, 10, 25, 50 µg/mlThis compound's effects are dose-dependent and mediated through the regulation of miRNA-145, which in turn affects the PI3K/AKT pathway.[7]
PC12 Rat Pheochromocytoma (Neuronal model)Neuroprotection against glutamate-induced apoptosisPretreatment (concentration not specified)This compound protects against apoptosis by reducing ROS generation and Ca2+ influx through the NR1 and CaMKII-dependent ASK-1/JNK/p38 signaling pathways.[8]
HT22 Mouse Hippocampal NeuronalNeuroprotection against hypoxia/reoxygenation injuryNot specifiedThis compound reduces apoptosis, oxidative stress, and inflammation by modulating the microRNA-142/HMGB1/TLR4/NF-κB pathway.[9]
LLC-PK1 Pig Kidney EpithelialProtection against cisplatin-induced nephrotoxicity50 µM and 100 µMThis compound mitigates apoptosis by inhibiting p38 phosphorylation and modulating Bax/Bcl-2 protein expression.[10] At 100 µM, it reduced the apoptotic cell population from 51.7% to 17.5%.[10]
BMDMs Bone Marrow-Derived MacrophagesAnti-inflammatory effectsUp to 24 µg/mlThis compound significantly downregulates LPS-induced inflammatory cytokines (IL-1β, TNF-α, IL-6) and inhibits NF-κB and NLRP3 inflammasome activation.[11]
H9C2 & AC16 Rat & Human CardiomyocytesProtection against Angiotensin II-induced hypertrophyNot specifiedThis compound shows no significant toxicity and may have a protective effect.[12] It has also been shown to inhibit apoptosis in H9c2 cells.[13]
Astrocytes Glial CellsProtection against mechanical-chemical damage6 µg/mLThis compound increased cell viability, reduced LDH, MDA, and glutamate levels, and decreased intracellular calcium.[14]

Key Signaling Pathways Modulated by this compound

This compound's diverse effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways. The diagrams below illustrate some of the key pathways affected by this compound in different cell lines.

G cluster_cancer Cancer Cell Lines (e.g., HepG2, Breast Cancer) cluster_neuronal Neuronal Cell Lines (e.g., PC12, HT22) cluster_inflammatory Inflammatory Cells (e.g., Macrophages) Muscone_cancer This compound VEGFR VEGFR Muscone_cancer->VEGFR Inhibits PERK PERK Muscone_cancer->PERK Activates AMPK AMPK Muscone_cancer->AMPK Activates PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Angiogenesis ↓ Angiogenesis MAPK->Angiogenesis ATF4 ATF4 PERK->ATF4 DDIT3 DDIT3 ATF4->DDIT3 Apoptosis_ER ↑ Apoptosis (ER Stress) DDIT3->Apoptosis_ER mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy ↑ Autophagy mTORC1->Autophagy Muscone_neuronal This compound NMDA_R NMDA Receptor Muscone_neuronal->NMDA_R Inhibits HMGB1 HMGB1 Muscone_neuronal->HMGB1 Inhibits Glutamate Glutamate Glutamate->NMDA_R Ca_influx ↓ Ca2+ Influx NMDA_R->Ca_influx ROS ↓ ROS NMDA_R->ROS ASK1 ASK1 Ca_influx->ASK1 ROS->ASK1 JNK_p38 JNK/p38 ASK1->JNK_p38 Apoptosis_neuronal ↓ Apoptosis JNK_p38->Apoptosis_neuronal TLR4 TLR4 HMGB1->TLR4 NFkB_n NF-κB TLR4->NFkB_n Inflammation_n ↓ Inflammation NFkB_n->Inflammation_n Muscone_inflam This compound NFkB_i NF-κB Muscone_inflam->NFkB_i Inhibits NLRP3 NLRP3 Inflammasome Muscone_inflam->NLRP3 Inhibits LPS LPS TLR4_i TLR4 LPS->TLR4_i TLR4_i->NFkB_i NFkB_i->NLRP3 Cytokines ↓ Inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB_i->Cytokines NLRP3->Cytokines

Caption: Simplified signaling pathways affected by this compound in different cell types.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are generalized methodologies for key experiments cited in the analysis of this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., SGC-7901) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µg/ml) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-p38, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

G start Start: Select Cell Line culture Cell Culture and Seeding start->culture treat This compound Treatment (Varying Concentrations and Times) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treat->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data conclusion Conclusion on this compound's Effect data->conclusion

Caption: General experimental workflow for studying this compound's effects on a cell line.

References

comparing the efficacy of muscone with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Muscone, the primary active compound in traditional musk, is gaining considerable attention for its therapeutic potential in neurological disorders.[1][2] Emerging research highlights its neuroprotective properties, which are primarily attributed to its anti-inflammatory, anti-oxidant, and anti-apoptotic capabilities.[3][4] This guide provides a comparative analysis of this compound's efficacy against other neuroprotective agents, supported by experimental data, to inform future research and drug development.

Overview of this compound's Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through multiple pathways. Studies have shown it can protect neurons from hypoxia/reoxygenation (H/R) injury by suppressing oxidative stress, inflammation, and apoptosis.[3] It has demonstrated efficacy in various models of neurological disorders, including ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.[3][5] Key mechanisms include the modulation of signaling pathways like the HMGB1/TLR4/NF-κB and PI3K/Akt/GSK-3β pathways, inhibition of ferroptosis, and regulation of calcium ion influx.[3][6][7]

Comparative Efficacy: this compound vs. Edaravone

Edaravone is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its primary mechanism is the reduction of oxidative stress.[8] While both this compound and edaravone target oxidative stress, this compound's broader mechanistic profile, which includes potent anti-inflammatory and anti-apoptotic actions, may offer a more comprehensive therapeutic approach.[9][10][11]

Quantitative Data Summary: In Vitro and In Vivo Studies

The following tables summarize key quantitative data from various experimental models, comparing the effects of this compound and, where available, other neuroprotective agents.

Table 1: In Vitro Neuroprotection Data

AgentModelConcentrationOutcome MeasureResultCitation
This compound Glutamate-induced excitotoxicity in PC12 cells10, 20, 40 µMCell Viability (MTT assay)Significant increase in viability vs. glutamate-only group[7]
This compound Oxygen-glucose deprivation/reperfusion (OGD/R) in PC12 cells100, 300 ng/mLCell Viability (CCK-8 assay)Significant increase in viability vs. OGD/R model group[12]
This compound Hypoxia/Reoxygenation (H/R) in HT22 neurons10, 20, 40 µMApoptosis Rate (Flow Cytometry)Significant reduction in apoptosis vs. H/R group[3]
This compound Cisplatin-induced toxicity in LLC-PK1 cells10, 30, 100 µMROS AccumulationSignificant decrease in ROS vs. cisplatin-only group[9]
Edaravone Global Cerebral Hypoxia in mice (in vivo)N/AMicroglial Activity (Iba1+ cells)Suppression of early microglial activation[13]

Table 2: In Vivo Neuroprotection Data

AgentAnimal ModelDosageOutcome MeasureResultCitation
This compound Traumatic Spinal Cord Injury (Rat)5 mg/kgLocomotor Function (BBB Score)Significantly better recovery compared to Methylprednisolone (MP) group[10]
This compound Parkinson's Disease (Mouse)N/AMotor DeficitsSignificant improvement in motor function[6]
This compound Middle Cerebral Artery Occlusion (MCAO) (Rat)N/ACerebral Ischemic DysfunctionSignificant improvement in neurological function[3]
Edaravone Spinal Cord Injury (Rat)5-6 mg/kg/dayLocomotor Function (BBB Score)Increased BBB scores, peaking at 28 days post-injury[8]

Key Signaling Pathways and Experimental Workflows

This compound's Anti-Apoptotic Signaling Pathway

This compound has been shown to inhibit apoptosis by modulating the expression of Bcl-2 family proteins and suppressing caspase activation.[14] A key mechanism involves the regulation of the ASK1/JNK/p38 signaling pathway, which is triggered by stressors like glutamate excitotoxicity.[7]

G Glutamate Glutamate Excitotoxicity NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx ROS ROS Generation Ca_Influx->ROS ASK1 ASK1 ROS->ASK1 This compound This compound This compound->NMDA_R inhibits This compound->ROS inhibits This compound->ASK1 inhibits JNK_p38 JNK / p38 ASK1->JNK_p38 Bax_Bcl2 ↑ Bax / Bcl-2 Ratio JNK_p38->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis G This compound This compound miR142 ↑ miR-142-5p This compound->miR142 promotes HMGB1 HMGB1 miR142->HMGB1 inhibits TLR4 TLR4 HMGB1->TLR4 activates NFkB NF-κB Pathway Activation TLR4->NFkB Inflammation Neuroinflammation NFkB->Inflammation G start Plate Cells in 96-well Plate treatment Apply OGD/R & this compound Treatment start->treatment reagent Add CCK-8 Reagent treatment->reagent incubate Incubate (1-4 hours) reagent->incubate read Measure Absorbance (450 nm) incubate->read end Calculate Cell Viability read->end

References

muscone vs galaxolide in fragrance applications

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Muscone and Galaxolide in Fragrance Applications

Introduction

In the field of fragrance chemistry, synthetic musks are indispensable for providing depth, warmth, and longevity to a wide array of scented products. Among the most prominent are this compound, a macrocyclic musk, and Galaxolide, a polycyclic musk. This compound, the primary odorant of natural deer musk, is revered for its soft, warm, and animalic scent profile, making it a cornerstone in fine perfumery.[1][2][3] Galaxolide, discovered in the 1960s, offers a clean, sweet, and powerful musk aroma that has made it a workhorse in both fine fragrances and functional products like detergents and fabric softeners.[4][5][6] This guide provides a detailed, objective comparison of their performance, supported by experimental data and methodologies, to aid researchers and professionals in selecting the appropriate musk for their applications.

Physicochemical Properties

A fundamental comparison begins with the distinct structural and physical properties of this compound and Galaxolide. This compound is a 15-membered macrocyclic ketone, while Galaxolide belongs to the isochroman musk family.[1][5] These structural differences are foundational to their differing olfactory and performance characteristics.

PropertyThis compoundGalaxolide
Chemical Name (R)-3-Methylcyclopentadecanone1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene
CAS Number 541-91-3[7]1222-05-5[6]
Molecular Formula C₁₆H₃₀OC₁₈H₂₆O
Molecular Weight 238.4 g/mol [3]258.4 g/mol
Appearance Colorless to almost colorless clear liquid[3][7]Colorless viscous oily liquid[4][8]
Odor Profile Soft, sweet, musky with a warm, powdery, animalic tonality.[1][2][3][9]Clean, powerful, sweet musk with floral, woody, and powdery undertones.[4][5][6]
Odor Family Musk (Macrocyclic)[3]Musk (Polycyclic)[5]

Performance in Fragrance Applications

The performance of a fragrance ingredient is determined by its odor profile, strength, longevity (substantivity), and how it behaves in a final product formulation.

Olfactory and Performance Characteristics

Both this compound and Galaxolide are valued for their excellent fixative properties, meaning they reduce the evaporation rate of more volatile components in a fragrance, extending its overall life on the skin or fabric.[2][3][6] However, their olfactory contributions and tenacity differ significantly. This compound is noted for its remarkable diffusion despite its high molecular weight and provides a natural, skin-like warmth to compositions.[2][3] Galaxolide is exceptionally powerful and persistent, adding a clean "laundry" type of musk character that remains linear and strong throughout the evaporation process.[3][4]

Performance MetricThis compoundGalaxolide
Odor Strength/Impact High, but soft and diffusive[1][2]Strong and powerful[4][8]
Longevity on Smelling Strip > 400 hours[1][2][9]> 400 hours[4]
Substantivity Excellent fixative, provides depth and warmth.[2][3]Excellent fixative, provides bloom and volume.[4]
Typical Usage in Concentrate 0.06% - 6%[9]Up to 40% or more[4]
Key Applications Fine fragrances, luxury perfumes, reconstitution of natural musk.[1][2][7]Fine fragrances, detergents, fabric softeners, personal care products.[4][6]

Experimental Protocols

To quantitatively assess fragrance performance, standardized experimental protocols are employed. Below are methodologies for key performance indicators.

Odor Detection Threshold (ODT) Measurement

The Odor Detection Threshold is the minimum concentration of a substance that can be detected by a human panel. A common methodology is dynamic dilution olfactometry, based on EN 13725:2003.[10]

Methodology:

  • Panel Selection: Human assessors are screened for olfactory acuity using a reference odorant (e.g., n-butanol).[10]

  • Sample Preparation: The fragrance material is prepared in a suitable solvent (e.g., ethanol) or as a vapor in an inert gas.

  • Dilution Series: An olfactometer presents a series of dilutions of the odorous air with odor-free air to the panelists.[11][12]

  • Presentation Method: A forced-choice method is typically used, where the panelist is presented with three ports—two containing blank (odor-free air) and one containing the diluted odorant—and must identify the odorous port.[12]

  • Ascending Concentration: The test proceeds with an ascending concentration series, starting below the expected threshold.[12][13]

  • Threshold Calculation: The individual threshold is the concentration at which a panelist gives a correct response. The group threshold is calculated as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.[10][11]

Substantivity (Longevity) Evaluation

Substantivity refers to the persistence of a fragrance on a substrate. The standard method involves evaluation on paper smelling strips over time.

Methodology:

  • Preparation: A 10% solution of the fragrance material in a neutral solvent like ethanol is prepared.

  • Application: A standardized amount of the solution is applied to the end of a paper smelling strip.

  • Evaluation: Trained evaluators assess the odor intensity of the strip at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily) in a controlled, odor-free environment.

  • Endpoint: The time at which the characteristic odor is no longer discernible is recorded as the longevity or "odor life on a smelling strip".[9]

Fragrance Stability Testing

Stability testing is crucial to ensure a fragrance maintains its intended character, color, and clarity throughout its shelf life and under various environmental conditions.[14][15][16]

Methodology:

  • Sample Preparation: The fragrance is incorporated into the final product base (e.g., lotion, detergent, alcoholic perfume). A sample of the unperfumed base is used as a control.[17]

  • Storage Conditions: Samples are stored under various conditions to assess different stress factors:

    • Accelerated Stability (Oven Test): Samples are kept at elevated temperatures (e.g., 40-45°C) for a period of weeks to months to simulate long-term aging.[15][16]

    • Light Exposure: Samples are exposed to controlled UV and visible light to test for photodegradation, which can cause color changes and odor shifts.[15][16][17]

    • Freeze-Thaw Cycling: Products are subjected to repeated cycles of freezing and thawing to assess physical stability, such as preventing phase separation or crystallization.[15][16]

    • Real-Time Stability: Samples are stored under normal conditions (e.g., 25°C) for the entire proposed shelf life of the product.[15][16]

  • Evaluation: At specified time points, samples are evaluated for any changes in color, clarity, viscosity, pH, and, most importantly, odor profile through sensory analysis by trained panelists.[16] Chemical analysis (e.g., GC-MS) can also be used to detect degradation of fragrance components.[16]

Experimental Workflow for Fragrance Evaluation

Mechanism of Olfaction: Signaling Pathways

The perception of musk odors is initiated by the binding of these molecules to specific Olfactory Receptors (ORs) located on olfactory sensory neurons in the nasal cavity. This interaction triggers a G-protein-coupled signaling cascade.

  • This compound: Research has identified specific receptors for this compound. In humans, the primary receptor is OR5AN1 , while in mice it is MOR215-1 .[1][18][19][20] The binding of this compound to OR5AN1 is stabilized by hydrogen bonding and hydrophobic interactions with specific amino acid residues within the receptor.[1][21][22] Genetic deletion of the corresponding receptor in mice leads to a drastic reduction in sensitivity to this compound, highlighting its critical role in perception.[20]

  • Galaxolide: The perception of Galaxolide is more complex and appears to be mediated by different receptors. Studies suggest that OR5AN1, the primary this compound receptor, does not respond to polycyclic musks like Galaxolide.[18] Genetic variation in another receptor, OR4D6 , has been associated with differences in the perception of Galaxolide, including specific anosmia (the inability to smell it).[18][23][24]

The general signaling pathway following receptor activation is conserved. The binding of an odorant to its OR activates the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, leading to an influx of cations, depolarization of the neuron, and the firing of an action potential that travels to the olfactory bulb in the brain.[18]

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (e.g., OR5AN1) Odorant->OR Binds G_Protein G-Protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP Catalyzes Ion_Channel Ion Channel Opening cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Olfactory Bulb (Brain) Depolarization->Signal Sends

General Olfactory Signaling Pathway

Regulatory and Safety Profile

The safety profiles of this compound and Galaxolide, particularly concerning environmental impact, are markedly different.

  • This compound: Synthetic this compound is generally regarded as having a favorable safety profile. It is not classified as hazardous under the OSHA Hazard Communication Standard and adheres to the standards of the International Fragrance Association (IFRA) without specific restrictions beyond good manufacturing practices.[3][25] It is considered a safer and more sustainable alternative to nitro-musks, which have been largely phased out due to safety and environmental concerns.[3]

  • Galaxolide: The environmental fate of Galaxolide is a subject of ongoing scientific and regulatory debate. It is classified as very toxic to aquatic life with long-lasting effects (H410).[5] Due to its widespread use and moderate persistence, Galaxolide is frequently detected in waterways, sediment, and aquatic organisms.[5][26][27][28] While the EU has concluded that it does not meet the criteria to be classified as Persistent, Bioaccumulative, and Toxic (PBT), the US EPA's assessment found it to be moderately persistent and bioaccumulative and highly toxic to aquatic life.[5] Galaxolide has also been detected in human blood, fat tissue, and breast milk.[26][29] Some studies suggest it may have endocrine-disrupting potential, though this is an area of active research.[28][29]

AspectThis compoundGalaxolide
Human Health Safety Favorable safety profile, may cause skin/eye irritation in pure form.[3][25]Generally considered safe for use in cosmetics by EU bodies (SCCNFP).[5] Suspected by some groups of being an endocrine disruptor.[29]
Environmental Profile Not considered a significant environmental hazard.Classified as H410 (Very toxic to aquatic life with long lasting effects).[5] Detected widely in the environment.[26][28]
Persistence & Bioaccumulation Not considered a PBT substance.Conflicting assessments: EU determined it does not meet PBT criteria, while the US EPA's PBT Profiler suggests it does.[5][26]
Regulatory Status (IFRA) Adheres to IFRA standards.[3][30]Adheres to IFRA standards.[5]

Conclusion

This compound and Galaxolide represent two distinct classes of synthetic musks, each with a unique profile that dictates its ideal application.

This compound is a high-impact, macrocyclic musk that excels in fine perfumery. Its complex, warm, and slightly animalic character provides elegance, diffusion, and a luxurious feel that is difficult to replicate.[2][3] Its favorable safety and environmental profile make it a preferred choice for high-end applications where performance and a "clean" regulatory label are paramount.

Galaxolide is a powerful, versatile, and cost-effective polycyclic musk. Its clean, sweet, and exceptionally tenacious profile has made it ubiquitous in the fragrance industry, from luxury perfumes to everyday household products.[4][6] While its performance is undeniable, researchers and developers must consider the ongoing environmental concerns and regulatory scrutiny surrounding its persistence and aquatic toxicity when formulating new products.

The choice between this compound and Galaxolide ultimately depends on the desired olfactory effect, product category, cost considerations, and the brand's stance on environmental sustainability.

References

A Comparative Analysis of Muscone and Other Synthetic Musks in Perfumery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of muscone against other prevalent synthetic musks in the field of perfumery. The information presented is supported by available experimental data to aid in the selection and application of these fragrance compounds.

Introduction to Synthetic Musks

Synthetic musks are a broad class of aroma compounds designed to emulate the scent of natural musk, historically obtained from the musk deer.[1] Due to ethical considerations and the endangered status of the musk deer, synthetic alternatives have become the cornerstone of the modern fragrance industry. These molecules provide the warm, sensual, and fixative qualities of natural musk.[1] The primary classes of synthetic musks include:

  • Nitro Musks: The first generation of synthetic musks, now largely restricted due to safety and environmental concerns.[2]

  • Polycyclic Musks (PCMs): Widely used due to their stability and cost-effectiveness, with Galaxolide being a prominent example. However, concerns about their environmental persistence and bioaccumulation exist.[3]

  • Macrocyclic Musks (MCMs): Structurally similar to the principal odorant in natural deer musk, this compound. They are generally considered to be more biodegradable and have a more favorable safety profile.[4] this compound belongs to this class.

  • Alicyclic Musks: A newer class of synthetic musks with diverse structures.[5]

This compound: A Profile

This compound, a macrocyclic ketone, is the primary odoriferous component of natural deer musk.[5] Its scent is characterized as soft, sweet, and exceptionally persistent with warm, animalic undertones.[2] Beyond its distinct olfactory profile, this compound is highly valued for its excellent fixative properties, enhancing the longevity of other, more volatile fragrance ingredients.[1]

Quantitative Performance Comparison

The selection of a musk in a fragrance formulation often depends on a balance of its olfactory character, performance, and cost. The following table summarizes key quantitative data for this compound and other representative synthetic musks.

Parameter (R)-(-)-Muscone (Macrocyclic) Galaxolide (Polycyclic) Musk Ketone (Nitro Musk) Ambrettolide (Macrocyclic)
Chemical Structure 3-Methylcyclopentadecanone1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenoneOxacycloheptadecan-2-one
Odor Profile Soft, sweet, warm, animalic, powdery[2]Clean, sweet, slightly woody-floral, "laundry" scent[2]Powdery, sweet, rich, animalic[2]Sweet, soft, powdery, fruity, slightly waxy[6]
Odor Detection Threshold 61 ppb[7]0.00063 - 0.44 ppb (for different isomers, in air)[7]Data not readily availableData not readily available
Substantivity (Tenacity) Exceptional, long-lasting fixative (estimated >400 hours on paper)[1]> 48 hours[8]Highly tenacious[2]Very good diffusion and tenacity[6]
Vapor Pressure 0.000095 mmHg @ 23°C[2]0.000143 mmHg @ 23°C[8]Data not readily availableData not readily available
Regulatory Status Generally recognized as safe (FEMA GRAS)[1]Use is monitored due to environmental persistence[3]Largely restricted or prohibited in many regions[2]Generally considered safe

Experimental Protocols

Determination of Odor Detection Threshold

The odor detection threshold, the lowest concentration of a substance detectable by the human nose, is a critical measure of a fragrance's potency. A common method for its determination is Dynamic Olfactometry , following standards such as EN 13725.

Methodology:

  • Sample Preparation: A stock solution of the musk compound is prepared in a suitable odorless solvent (e.g., diethyl phthalate).

  • Dilution Series: A series of dilutions of the stock solution is prepared using an olfactometer, which precisely mixes the scented air with filtered, odorless air.

  • Sensory Panel: A panel of trained and screened assessors is used. Panelists are selected based on their ability to detect a standard odorant (e.g., n-butanol) at a specific concentration range.

  • Presentation: The diluted odor samples are presented to the panelists in an ascending order of concentration, often using a "three-alternative forced-choice" (3-AFC) method, where one port presents the diluted odorant and two present blanks (odorless air).

  • Threshold Determination: The individual threshold is the concentration at which a panelist can reliably distinguish the odorant from the blank. The group's threshold is then calculated as the geometric mean of the individual thresholds.[9]

Evaluation of Substantivity (Tenacity)

Substantivity, or tenacity, refers to the longevity of a fragrance material. It is a measure of how long the scent remains perceptible on a given substrate.

Methodology for Blotter Evaluation:

  • Substrate: Standardized fragrance blotters are used.

  • Sample Application: A precise amount (e.g., 0.1 mL) of a standardized dilution (e.g., 10% in ethanol) of the musk compound is applied to the marked end of the blotter.

  • Evaluation Intervals: The blotters are evaluated by a trained sensory panel at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily).

  • Sensory Assessment: At each interval, panelists assess the odor intensity on a labeled magnitude scale (LMS) or a similar rating scale.

  • End Point: The substantivity is recorded as the time at which the odor is no longer perceptible or falls below a predetermined intensity level.

Signaling Pathway of Musk Odor Perception

The perception of musk odor is initiated by the interaction of musk molecules with specific olfactory receptors in the nasal cavity. The primary human receptor for this compound and other musks is the Olfactory Receptor 5AN1 (OR5AN1) .

OR5AN1 is a G-protein-coupled receptor (GPCR). The binding of a musk molecule, such as this compound, to OR5AN1 induces a conformational change in the receptor. This activation triggers a signaling cascade through the G-protein Gαolf, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory sensory neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[4]

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron This compound This compound OR5AN1 OR5AN1 (GPCR) This compound->OR5AN1 Binds G_protein Gαolf, β, γ OR5AN1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Channel (Closed) cAMP->CNG_channel Binds to CNG_channel_open CNG Channel (Open) CNG_channel->CNG_channel_open Depolarization Depolarization CNG_channel_open->Depolarization Na_Ca Na+, Ca2+ Na_Ca->CNG_channel_open Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway for this compound perception.

Experimental Workflow for Fragrance Performance Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a fragrance compound's performance.

Fragrance_Evaluation_Workflow cluster_workflow Fragrance Performance Evaluation start Start: Select Fragrance Compound physchem Physicochemical Analysis (e.g., Vapor Pressure) start->physchem sensory_panel Sensory Panel Screening & Training start->sensory_panel odt Odor Detection Threshold Determination physchem->odt sensory_panel->odt substantivity Substantivity (Tenacity) Evaluation odt->substantivity application Application Testing (e.g., in product base) substantivity->application data_analysis Data Analysis & Comparison application->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: Experimental workflow for fragrance performance evaluation.

Conclusion

This compound, a macrocyclic musk, offers a scent profile that is often described as more complex and animalic compared to the cleaner profile of polycyclic musks like Galaxolide.[2] While Galaxolide exhibits a lower odor detection threshold, making it potent at very low concentrations, this compound's exceptional substantivity makes it a highly effective fixative in fragrance compositions.[1][7][8] The choice between this compound and other synthetic musks will depend on the desired olfactory profile, performance requirements, and cost considerations of the final application. Macrocyclic musks like this compound are generally favored from an environmental and safety perspective over older classes of synthetic musks.[4]

References

Validating the Anti-Inflammatory Pathways of Muscone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of muscone against other established anti-inflammatory agents. We delve into the molecular pathways targeted by this compound, supported by experimental data, and provide detailed protocols for the validation of these pathways.

Core Anti-Inflammatory Pathways of this compound

This compound, the primary active compound in musk, exerts its anti-inflammatory effects by modulating several key signaling cascades. Experimental evidence points to its significant inhibitory action on the NF-κB and MAPK pathways , as well as the NLRP3 inflammasome . These pathways are central to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

  • NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. This blockade results in a downstream reduction of inflammatory gene expression.

  • MAPK Signaling Pathway: this compound also attenuates the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK. The inhibition of these signaling molecules contributes to the overall reduction in the inflammatory response.

  • NLRP3 Inflammasome: Studies indicate that this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β. By targeting this pathway, this compound directly curtails the release of this potent pro-inflammatory cytokine.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for this compound and compare it with other well-known anti-inflammatory agents. It is important to note that while concentration-dependent inhibitory effects of this compound have been documented, specific IC50 values for its action on inflammatory pathways are not widely reported in the current literature.

Table 1: Comparative Efficacy of this compound on Pro-Inflammatory Cytokine Production (In Vitro)

CompoundTarget/AssayCell TypeConcentration% Inhibition / Effect
This compound LPS-induced IL-1β, TNF-α, IL-6BMDMs6 µg/mLSignificantly suppressed increased protein and mRNA levels[1]
Dexamethasone IL-1β-induced GM-CSF releaseA549 cells2.2 x 10⁻⁹ M (EC50)50% inhibition
Ibuprofen LPS-induced TNF-αMonocytes100 µM~50% inhibition
Parthenolide LPS-induced IL-6, TNF-αTHP-1 cells1.091-2.620 µM (IC50)50% inhibition of various cytokines

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Comparative IC50 Values for Inhibition of Key Inflammatory Pathways

CompoundPrimary TargetIC50 Value
This compound NF-κB / NLRP3 InflammasomeNot widely reported
Dexamethasone NF-κB (transrepression)0.5 x 10⁻⁹ M
Ibuprofen COX-113 µM
COX-2370 µM
Parthenolide NF-κB (via IKKβ inhibition)~5-10 µM (cell-based assays)
MCC950 NLRP3 Inflammasome7.5 nM[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key anti-inflammatory pathways of this compound and a general workflow for its experimental validation.

muscone_pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Pathways cluster_this compound This compound Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (p65 activation) TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines NLRP3->Cytokines This compound This compound This compound->MAPK This compound->NFkB This compound->NLRP3

Caption: this compound's multi-target inhibition of key inflammatory pathways.

experimental_workflow cluster_cell_culture In Vitro Model cluster_analysis Downstream Analysis start 1. Cell Culture (e.g., Macrophages) treatment 2. Treatment (LPS +/- this compound) start->treatment harvest 3. Harvest (Supernatant & Cell Lysate) treatment->harvest elisa ELISA (Cytokine Quantification) harvest->elisa Supernatant qpcr qRT-PCR (Gene Expression) harvest->qpcr Lysate (RNA) western Western Blot (Protein Expression/ Phosphorylation) harvest->western Lysate (Protein)

Caption: General experimental workflow for validating this compound's anti-inflammatory effects.

Experimental Protocols

Below are representative protocols for key experimental techniques used to validate the anti-inflammatory pathways of this compound.

Western Blot for NF-κB Pathway Activation

This protocol details the detection of total and phosphorylated levels of key NF-κB pathway proteins.

a. Cell Lysis:

  • Culture cells (e.g., RAW 264.7 macrophages) and treat with inflammatory stimuli (e.g., LPS) with or without various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, total p65, p-IκBα, and total IκBα (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again as in step 3.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

ELISA for Pro-Inflammatory Cytokine Quantification

This protocol describes a sandwich ELISA for measuring the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) at a concentration of 1-4 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine in known concentrations) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine (0.5-2 µg/mL) to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.

qRT-PCR for Inflammatory Gene Expression

This protocol outlines the quantification of mRNA levels of inflammatory genes.

a. RNA Extraction and cDNA Synthesis:

  • Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. Quantitative PCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh), and a SYBR Green or probe-based master mix.

  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. While direct quantitative comparisons of potency (i.e., IC50 values) with established drugs are not yet fully available, the existing data consistently supports its efficacy in reducing the expression and secretion of major pro-inflammatory mediators. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the anti-inflammatory effects of this compound and other novel compounds. Further studies establishing precise IC50 values for this compound will be crucial for its continued development as a potential therapeutic agent for inflammatory diseases.

References

In Vivo Performance of Muscone-Loaded Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of various drug delivery systems loaded with muscone, a compound with demonstrated therapeutic potential in conditions such as cerebral ischemia and glioma. The focus is on liposomal, nanoparticle, and ethosomal formulations, summarizing key experimental data and outlining detailed methodologies for in vivo validation.

Performance Comparison of this compound-Loaded Drug Delivery Systems

The following tables summarize the available in vivo data for different this compound-loaded drug delivery systems. It is important to note that while research into this compound-loaded liposomes for brain-related pathologies has shown promising results, in vivo data for this compound-loaded nanoparticles and ethosomes is currently limited in the scientific literature.

Table 1: In Vivo Efficacy of this compound-Loaded Liposomes in a Glioma Model
FormulationAnimal ModelEfficacy EndpointResultReference
Lactoferrin and this compound dual-modified Docetaxel Liposomes (Lf-LP-Mu-DTX)Nude mice with orthotopic U87-MG gliomaMedian Survival Time24 days[1][2]
Saline ControlNude mice with orthotopic U87-MG gliomaMedian Survival Time15 days[1][2]

This data highlights the potential of this compound as a "guide" drug in liposomal formulations to enhance anti-glioma therapy.

Table 2: In Vivo Brain Targeting of this compound-Loaded Liposomes
FormulationAnimal ModelAssessment MethodOutcomeReference
Lactoferrin and this compound dual-modified Liposomes (Lf-LP-Mu)Nude mice with orthotopic U87-MG gliomaIn vivo imagingEnhanced brain targeting compared to liposomes without this compound modification.[1][2]
RI7217 and this compound co-modified Docetaxel LiposomesNude mice with orthotopic U87-MG gliomaIn vivo imagingImproved brain targeting and penetration of the blood-brain barrier.[3][4][5]

Qualitative assessments consistently show that incorporating this compound into liposomal formulations improves their ability to target brain tissue.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments based on established practices in the field.

Protocol 1: In Vivo Efficacy Assessment in an Orthotopic Glioma Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a this compound-loaded drug delivery system in a mouse model of glioblastoma.

  • Cell Culture: Human glioblastoma cell lines (e.g., U87-MG) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used. All animal procedures must be approved by an institutional animal care and use committee.

  • Orthotopic Tumor Implantation:

    • Mice are anesthetized, and a small burr hole is drilled into the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).

    • A suspension of glioma cells (e.g., 5 x 10^5 cells in 5 µL of saline) is slowly injected into the brain parenchyma.

    • The burr hole is sealed with bone wax, and the scalp is sutured.

  • Treatment Administration:

    • Once tumors are established (confirmed by imaging or a predetermined time point), mice are randomly assigned to treatment and control groups.

    • This compound-loaded formulations, control formulations (e.g., unloaded liposomes), and a vehicle control (e.g., saline) are administered, typically via tail vein injection. The dosage and administration schedule will depend on the specific formulation and study design.

  • Monitoring Tumor Growth and Survival:

    • Tumor growth can be monitored non-invasively using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).[12]

    • Animal health is monitored daily, and body weight is recorded regularly.

    • The primary endpoint is typically overall survival, with the date of death or euthanasia (due to predefined humane endpoints) being recorded.

  • Data Analysis:

    • Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

    • Tumor growth rates can be calculated from imaging data.

Protocol 2: In Vivo Pharmacokinetic and Biodistribution Study

This protocol describes the methodology for determining the pharmacokinetic profile and tissue distribution of a this compound-loaded drug delivery system in rodents.[13][14][15]

  • Animal Model: Healthy male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Formulation Administration: The this compound-loaded formulation is administered intravenously as a single bolus dose.

  • Blood Sampling:

    • Blood samples (approximately 100-200 µL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-injection.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Distribution (Biodistribution):

    • At the final time point (or at different time points in separate groups of animals), mice are euthanized.

    • Major organs and tissues (e.g., brain, liver, spleen, kidneys, lungs, heart, and tumor if applicable) are harvested, weighed, and homogenized.

  • Sample Analysis:

    • The concentration of this compound (and the encapsulated drug, if applicable) in plasma and tissue homogenates is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

  • Biodistribution Analysis:

    • The concentration of the drug in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate relevant workflows and signaling pathways.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Monitoring Cell Culture Cell Culture Orthotopic Implantation Orthotopic Implantation Cell Culture->Orthotopic Implantation Treatment Administration Treatment Administration Orthotopic Implantation->Treatment Administration Tumor Growth Imaging Tumor Growth Imaging Treatment Administration->Tumor Growth Imaging Pharmacokinetic Sampling Pharmacokinetic Sampling Treatment Administration->Pharmacokinetic Sampling Survival Analysis Survival Analysis Tumor Growth Imaging->Survival Analysis Biodistribution Analysis Biodistribution Analysis Pharmacokinetic Sampling->Biodistribution Analysis

In Vivo Efficacy and Biodistribution Workflow.

G This compound-Loaded Liposome This compound-Loaded Liposome Blood-Brain Barrier Blood-Brain Barrier This compound-Loaded Liposome->Blood-Brain Barrier Enhanced Permeation Glioma Cell Glioma Cell Blood-Brain Barrier->Glioma Cell Drug Delivery Apoptosis/Inhibition of Proliferation Apoptosis/Inhibition of Proliferation Glioma Cell->Apoptosis/Inhibition of Proliferation

Targeted Delivery of this compound Liposomes to Glioma.

References

Safety Operating Guide

Proper Disposal Procedures for Muscone

Author: BenchChem Technical Support Team. Date: November 2025

The following provides comprehensive guidance for the safe and compliant disposal of Muscone, a macrocyclic musk used in fragrance and research applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This compound should be treated as a hazardous chemical waste unless explicitly classified otherwise by your institution's safety protocols.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to be familiar with the immediate safety precautions for handling this compound. While some safety data sheets (SDS) may not classify this compound as hazardous under OSHA 29 CFR 1910.1200, others identify potential risks such as skin, eye, and respiratory irritation, and harm if swallowed.[1][2][3] Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.[2]

  • Eye Protection: Use safety goggles with side shields.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]

  • Ventilation: Always handle this compound in a well-ventilated area. For operations that may generate mists or aerosols, use appropriate exhaust ventilation or respiratory protection.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of pure this compound and contaminated lab materials. The overriding principle is that hazardous chemicals must never be poured down the drain or placed in regular trash.[2][5]

  • Waste Characterization: Treat all this compound waste as hazardous chemical waste. Due to its high potential for bioaccumulation and toxicity to aquatic life, it should not be released into the environment.[3][6]

  • Select a Waste Container:

    • Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with this compound.[5][7]

    • The container must have a secure, leak-proof screw-top cap.[7]

    • Ensure the container is clean and dry before adding waste.

  • Labeling the Container:

    • Clearly label the container with the words "Hazardous Waste".[5]

    • Identify the contents by writing the full chemical name: "this compound (3-Methylcyclopentadecanone)".

    • Include any other components mixed with the this compound.

    • Affix any specific hazardous waste labels required by your institution or local regulations.

  • Waste Accumulation and Storage:

    • Collect this compound waste in the labeled container at the point of generation.[5]

    • Keep the waste container tightly sealed except when adding waste.[5][8]

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[5][7]

    • Segregation is critical: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2][7][9]

  • Requesting Disposal:

    • Once the container is full or you have finished the experiments generating the waste, arrange for its disposal.

    • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[5][10] Follow their specific procedures for waste transfer.

Accidental Spill Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create sparks.[4]

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[2][9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated this compound hazardous waste container.[2]

  • Clean Area: Decontaminate the spill area according to your lab's standard procedures.

  • Dispose: Ensure the spill cleanup waste is disposed of along with other this compound waste.

Summary of Safety and Physical Data

The following table summarizes key data relevant to the safe handling and disposal of this compound.

PropertyDataCitation
CAS Number 541-91-3[3]
Appearance Liquid[1]
Flash Point 145.3 ± 11.3 °C[1]
Potential Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][9]
Storage Conditions Store in a cool, well-ventilated place in a tightly closed container.[1][4]
Log P (octanol/water) 6.06 (Indicates high bioaccumulation potential)[3]

This compound Disposal Workflow

The logical flow for proper this compound disposal, from initial handling to final collection, is illustrated below. This includes the necessary steps for routine waste management and emergency spill response.

MusconeDisposalWorkflow cluster_main Routine Disposal Procedure cluster_spill Accidental Spill Response start Begin this compound Waste Handling ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select & Label Compatible Waste Container ppe->container Routine Path spill_alert 2a. Alert Personnel & Remove Ignition Sources ppe->spill_alert Spill Occurs accumulate 3. Collect Waste in Container container->accumulate storage 4. Store in Designated SAA (Segregated from Incompatibles) accumulate->storage end_point 5. Arrange for Professional Disposal (Contact EHS) storage->end_point absorb 3a. Contain & Absorb Spill with Inert Material spill_alert->absorb spill_collect 4a. Collect Absorbed Material into Waste Container absorb->spill_collect spill_collect->storage

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Muscone, a widely used synthetic musk in fragrance and research. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation or allergic reactions.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes and accidental contact, which can cause serious eye irritation.[2]
Skin and Body Laboratory coat or impervious clothing.Minimizes the risk of skin contact with spills or splashes.[2]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.Reduces the potential for inhalation, which may cause respiratory tract irritation.[1][2] A self-contained breathing apparatus is recommended for large spills.[1]

Quantitative Toxicological Data

While this compound is generally considered to have low acute toxicity, it is essential to be aware of the following toxicological data.[3] Occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.[4]

MetricValueSpeciesRoute
LD₅₀ > 5000 mg/kgRatOral
LD₅₀ > 5000 mg/kgRabbitDermal
[LD₅₀: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.]

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_weigh Weigh/Measure this compound prep_vent->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_avoid Avoid Inhalation and Contact handle_transfer->handle_avoid cleanup_decontaminate Decontaminate Surfaces handle_avoid->cleanup_decontaminate cleanup_spill Manage Spills with Absorbent cleanup_decontaminate->cleanup_spill dispose_waste Collect Waste in Labeled Container cleanup_spill->dispose_waste dispose_regs Dispose According to Regulations dispose_waste->dispose_regs

Caption: A workflow diagram for the safe handling of this compound.

Handling:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[5] Don all required personal protective equipment as outlined in the table above.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Implement good industrial hygiene practices, including washing hands thoroughly after handling.[5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] Protect from light.[1]

  • Spill Management: In case of a small spill, absorb the liquid with an inert, non-combustible material like sand or vermiculite and place it in a suitable container for disposal.[1] For large spills, a self-contained breathing apparatus should be used.[1]

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, regional, and national environmental regulations.[1][6] Do not dispose of it in drains or release it into the environment.[1]

Experimental Protocols Cited in Safety and Efficacy Studies

The following are summaries of methodologies used in research to assess the biological effects of this compound.

Cell Viability Assay (MTT Assay): This protocol is used to assess the cytotoxic effects of this compound on cell lines.

  • Cell Seeding: Plate cells (e.g., PC12 cells) in a 96-well plate at a specific density (e.g., 1x10⁵ cells/well) and incubate overnight.[7]

  • Treatment: Treat the cells with varying concentrations of this compound and a control substance for a designated period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis: This technique is used to detect specific proteins and analyze the activation of signaling pathways in response to this compound.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins in the signaling pathway (e.g., phosphorylated and total proteins for AKT, mTOR, NF-κB).[6][8]

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

This compound's Influence on Cellular Signaling Pathways

Recent research has shown that this compound can modulate several key cellular signaling pathways, which may explain its observed anti-inflammatory and cytoprotective effects.[7][9]

This compound This compound nfkb_activation NF-κB Activation This compound->nfkb_activation Inhibits inflammatory_cytokines Inflammatory Cytokines (IL-1β, TNF-α, IL-6) nfkb_activation->inflammatory_cytokines Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7]

This compound This compound mapk_pathway MAPK Pathway (p-ERK, p-JNK, p-P38) This compound->mapk_pathway Inhibits tgfb_smad_pathway TGF-β/SMAD Pathway (p-SMAD2, p-SMAD3) This compound->tgfb_smad_pathway Inhibits cardiac_hypertrophy Cardiac Hypertrophy mapk_pathway->cardiac_hypertrophy Promotes tgfb_smad_pathway->cardiac_hypertrophy Promotes This compound This compound akt_mtor_pathway AKT/mTOR Pathway This compound->akt_mtor_pathway Activates cell_survival Cell Survival & Proliferation akt_mtor_pathway->cell_survival Promotes autophagy_apoptosis Autophagy & Apoptosis akt_mtor_pathway->autophagy_apoptosis Inhibits

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.